molecular formula C6H9N3O2 B1310906 1-ethyl-5-methyl-4-nitro-1H-pyrazole CAS No. 1001500-30-6

1-ethyl-5-methyl-4-nitro-1H-pyrazole

Cat. No.: B1310906
CAS No.: 1001500-30-6
M. Wt: 155.15 g/mol
InChI Key: KSTMVJNKTKVOLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-5-methyl-4-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-5-methyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-8-5(2)6(4-7-8)9(10)11/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTMVJNKTKVOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001290242
Record name 1-Ethyl-5-methyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001500-30-6
Record name 1-Ethyl-5-methyl-4-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001500-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-5-methyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-ethyl-5-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1][2][3][4] This guide provides a comprehensive, in-depth exploration of the synthesis and structural characterization of a specific derivative, 1-ethyl-5-methyl-4-nitro-1H-pyrazole. We delve into a validated synthetic pathway, addressing the critical challenge of regioselectivity during N-alkylation and detailing the suite of analytical techniques required for unambiguous structural confirmation. This document is intended for researchers, scientists, and drug development professionals, offering both a practical protocol and the underlying chemical principles that govern the experimental choices.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This unique arrangement confers a range of chemical properties that make them privileged scaffolds in drug discovery.[2][4] They can act as hydrogen bond donors and acceptors, participate in various molecular interactions, and serve as stable bioisosteres for other functional groups.[4] Consequently, pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5]

The functionalization of the pyrazole ring at its various positions allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties. The introduction of a nitro group, as in the title compound, is particularly significant. The nitro group is a powerful electron-withdrawing group that can modulate the acidity of the N-H proton, influence the regioselectivity of subsequent reactions, and serve as a precursor for other functional groups, such as amines.[5] This guide focuses on this compound, providing a detailed roadmap from commercially available starting materials to the fully characterized final product.

Synthetic Pathway and Experimental Protocol

The synthesis of this compound is most effectively approached via a two-step sequence starting from 3-methyl-1H-pyrazole. This strategy involves the nitration of the pyrazole ring, followed by the N-alkylation to introduce the ethyl group. A critical consideration in this pathway is the regioselectivity of the N-alkylation step, which can yield two different isomers.

Synthetic Strategy Overview

The chosen pathway prioritizes the control and characterization of the nitration step before proceeding to the more complex alkylation.

  • Step 1: Nitration. The pyrazole ring is nitrated at the C4 position, which is the most common site for electrophilic substitution on this heterocycle.[6] This is achieved using a potent nitrating agent.

  • Step 2: N-Ethylation. The resulting 3-methyl-4-nitro-1H-pyrazole is then alkylated with an ethylating agent. This reaction can produce both 1-ethyl-3-methyl-4-nitro-1H-pyrazole and the desired this compound. The separation and identification of the correct isomer are paramount.

G cluster_0 Step 1: Nitration cluster_1 Step 2: N-Ethylation & Purification start 3-Methyl-1H-pyrazole reagent1 Fuming HNO₃ / Fuming H₂SO₄ start->reagent1 product1 3-Methyl-4-nitro-1H-pyrazole reagent1->product1 reagent2 Ethyl Iodide (EtI) / K₂CO₃ Acetonitrile (MeCN) product1->reagent2 product_mix Mixture of Regioisomers (1,3- and 1,5-isomers) reagent2->product_mix purification Column Chromatography product_mix->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methyl-4-nitro-1H-pyrazole

  • Rationale: The direct nitration of pyrazole requires harsh conditions due to the electron-rich nature of the ring, which can be susceptible to oxidation. A mixture of fuming nitric acid and fuming sulfuric acid provides the highly electrophilic nitronium ion (NO₂⁺) necessary for an efficient reaction.[7][8]

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 20% fuming sulfuric acid (3 equivalents). Cool the flask to 0 °C in an ice-salt bath.

  • Reagent Addition: Slowly add 3-methyl-1H-pyrazole (1 equivalent) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: Once the pyrazole is fully dissolved, add fuming nitric acid (1.5 equivalents) dropwise via the dropping funnel. The internal temperature must be strictly controlled and kept below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to 50 °C. Stir at this temperature for 1.5 to 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the resulting solid under vacuum to yield 3-methyl-4-nitro-1H-pyrazole.

Step 2: Synthesis of this compound

  • Rationale: N-alkylation of the NH-pyrazole requires a base to deprotonate the nitrogen, forming the pyrazolate anion, which then acts as a nucleophile.[9] Potassium carbonate (K₂CO₃) is a suitable base for this purpose. The choice of solvent (acetonitrile) provides a polar aprotic medium that facilitates the Sₙ2 reaction with ethyl iodide. This reaction is known to produce a mixture of N1 and N2 alkylated products, with the ratio often influenced by sterics; the bulkier substituent (methyl group) at C5 can sterically hinder alkylation at the adjacent N1 position, often favoring the formation of the 1,3-isomer.[10][11] However, electronic effects and reaction conditions can alter this outcome, making chromatographic separation essential.

  • Setup: To a solution of 3-methyl-4-nitro-1H-pyrazole (1 equivalent) in dry acetonitrile (MeCN), add anhydrous potassium carbonate (K₂CO₃, 2 equivalents).

  • Alkylation: Add ethyl iodide (EtI, 1.2 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash them with acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude residue, containing a mixture of 1-ethyl-3-methyl-4-nitro-1H-pyrazole and this compound, must be purified by column chromatography on silica gel. A gradient elution system (e.g., ethyl acetate in hexanes) is typically effective for separating the two regioisomers. The identity of the fractions corresponding to the desired 1,5-isomer must be confirmed by the characterization methods detailed below.

Structural Characterization and Validation

A combination of spectroscopic methods is required to unambiguously confirm the molecular structure of the final product and, crucially, to differentiate it from its 1,3-regioisomer.

structure cluster_pyrazole This compound N1 N1 N2 N2 C3 C3-H C4 C4 C5 C5 N1_node N N2_node N N1_node->N2_node Et_group CH₂-CH₃ N1_node->Et_group ethyl C3_node C-H N2_node->C3_node C4_node C C3_node->C4_node C5_node C C4_node->C5_node Nitro_group NO₂ C4_node->Nitro_group nitro C5_node->N1_node Me_group CH₃ C5_node->Me_group methyl

Caption: Structure of this compound with key atoms labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity and regiochemistry of the product.[12] The chemical shifts are highly sensitive to the electronic environment created by the nitro group and the positions of the alkyl substituents.[13][14]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Atom Label¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
CH (C3)~ 7.5 - 7.8Singlet (s)~ 138 - 142
CH ₂ (ethyl)~ 4.1 - 4.4Quartet (q)~ 45 - 48
CH ₃ (ethyl)~ 1.4 - 1.6Triplet (t)~ 14 - 16
CH ₃ (methyl)~ 2.5 - 2.7Singlet (s)~ 12 - 14
C3--~ 138 - 142
C4--~ 130 - 135
C5--~ 145 - 148
  • Expert Insight: The key to distinguishing the 1,5-isomer from the 1,3-isomer lies in 2D NMR, specifically a Nuclear Overhauser Effect (NOE) or HMBC experiment. For the desired 1,5-isomer, an NOE correlation would be observed between the protons of the N1-ethyl group and the protons of the C5-methyl group. This spatial proximity is absent in the 1,3-isomer. Furthermore, an HMBC experiment would show a correlation from the C5-methyl protons to the C5 and C4 carbons, confirming its position.[15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The nitro group provides a distinct and reliable signature.[6]

Table 2: Characteristic IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Intensity
C-H Stretch (Alkyl)2850 - 3000Medium
C-H Stretch (Aromatic/C3-H)3100 - 3150Weak-Medium
NO₂ Asymmetric Stretch 1510 - 1560 Strong
NO₂ Symmetric Stretch 1335 - 1385 Strong
C=N, C=C Stretch (Ring)1450 - 1600Medium-Variable
  • Trustworthiness: The presence of two strong, sharp absorption bands in the specified regions for the nitro group is a self-validating confirmation of the successful nitration step. The absence of a broad N-H stretch around 3200-3400 cm⁻¹ confirms the completion of the N-alkylation reaction.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound and provides structural information through its fragmentation pattern.

  • Molecular Formula: C₆H₉N₃O₂

  • Molecular Weight: 155.15 g/mol

  • Expected Observation: In Electrospray Ionization (ESI) mode, the primary ion observed would be the protonated molecule, [M+H]⁺, at m/z 156. In Electron Impact (EI) mode, the molecular ion, [M]⁺˙, would be observed at m/z 155.

  • Fragmentation Analysis: Common fragmentation pathways for substituted pyrazoles include the loss of substituents and cleavage of the ring.[16] Expected fragments for this molecule could include the loss of the ethyl group ([M-C₂H₅]⁺ at m/z 126), loss of the nitro group ([M-NO₂]⁺ at m/z 109), and further fragmentation involving the loss of N₂ or HCN from the pyrazole ring.[16][17]

Conclusion

This guide has detailed a robust and verifiable pathway for the synthesis of this compound. We have emphasized the critical importance of addressing the challenge of regioselectivity in the N-alkylation step through careful chromatographic purification and definitive structural elucidation. The combination of NMR (¹H, ¹³C, and 2D), IR, and MS provides a self-validating analytical workflow, ensuring the scientific integrity of the final product. The principles and protocols outlined herein offer a solid foundation for researchers engaged in the synthesis of functionalized pyrazoles, a class of compounds that continues to be of paramount importance in the fields of medicinal and materials chemistry.[1][4]

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. [Link]

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (n.d.). ACS Publications. [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Heterocyclic Communications. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PubMed Central. [Link]

  • One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. (2018). ResearchGate. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]

  • Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. (2013). ResearchGate. [Link]

  • Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. (2010). Thieme Connect. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2017). ResearchGate. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2020). MDPI. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (1998). ResearchGate. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2021). ResearchGate. [Link]

  • 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. (1979). ResearchGate. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). ACS Publications. [Link]

Sources

A Spectroscopic Guide to the Characterization of 1-ethyl-5-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and robust chemical properties.[1] The introduction of specific substituents, such as a nitro group, can significantly modulate these properties, making precise structural confirmation paramount. This in-depth technical guide provides a comprehensive framework for the spectroscopic analysis of 1-ethyl-5-methyl-4-nitro-1H-pyrazole. We delve into the core principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure the unambiguous structural elucidation of this and structurally related compounds.

Molecular Structure and Physicochemical Properties

The initial step in any analysis is a thorough understanding of the target molecule's structure. The title compound, this compound, possesses a specific substitution pattern that dictates its unique spectroscopic signature.

Caption: Molecular structure of this compound.

PropertyValueSource
Molecular FormulaC₆H₉N₃O₂-
Molecular Weight155.16 g/mol PubChem[2]
AppearanceExpected to be a solidGeneral observation for similar nitropyrazoles[3]
SolubilitySoluble in common organic solvents (e.g., CDCl₃, DMSO, Acetone)General solubility of pyrazole derivatives[4]

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and relative quantity of protons and carbons.

Expertise & Experience: Causality Behind Experimental Choices

The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For unambiguous assignment, especially in novel structures, two-dimensional (2D) NMR experiments like HSQC and HMBC are indispensable. An HSQC experiment correlates directly bonded protons and carbons, while an HMBC reveals longer-range (2-3 bond) correlations, which is invaluable for piecing together the molecular puzzle.[5]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[4]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-45° pulse angle, a 1-2 second relaxation delay, and the accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[6]

  • ¹³C NMR Acquisition: On the same sample, acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[7]

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

Data Interpretation and Expected Spectra

The electron-withdrawing nature of the 4-nitro group and the electronic effects of the N-ethyl and C-methyl groups create a distinct pattern of chemical shifts.

  • ¹H NMR Spectrum:

    • Ethyl Group (-CH₂CH₃): A quartet for the methylene (-CH₂) protons deshielded by the adjacent nitrogen, and a triplet for the terminal methyl (-CH₃) protons.

    • Methyl Group (-CH₃): A singlet for the methyl group at the C5 position.

    • Pyrazole Ring Proton (-CH): A single proton exists at the C3 position, which will appear as a singlet as it has no adjacent proton neighbors. Its chemical shift will be influenced by the overall electronic environment of the ring.[8]

  • ¹³C NMR Spectrum:

    • Six distinct signals are expected, corresponding to the six unique carbon atoms in the molecule.

    • Ethyl Group: Two signals in the aliphatic region.

    • Methyl Group: One signal in the aliphatic region.

    • Pyrazole Ring: Three signals in the aromatic/heteroaromatic region. The C4 carbon, directly attached to the nitro group, is expected to be significantly shifted downfield.[8][9]

Assignment Predicted ¹H Chemical Shift (ppm) Multiplicity Predicted ¹³C Chemical Shift (ppm)
N-CH₂-CH₃~1.40Triplet~15
N-CH₂-CH₃~4.20Quartet~45
C5-CH₃~2.50Singlet~12
C3-H~7.80Singlet~138
C3--~138
C4-NO₂--~135
C5-CH₃--~145

Note: Predicted values are estimates based on data for structurally similar nitropyrazole compounds and are highly dependent on solvent and experimental conditions.[8][10][11]

Chapter 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Expertise & Experience: Causality Behind Experimental Choices

For solid samples, the Attenuated Total Reflectance (ATR) technique is often superior to traditional KBr pellets. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by pressing the sample directly against a crystal (often diamond or germanium). The most diagnostic feature for this molecule is the nitro group, which produces two very strong and characteristic stretching bands due to the high polarity of the N-O bonds.[12]

Experimental Protocol: ATR-IR Data Acquisition
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background scan of the empty ATR crystal first, which is then automatically subtracted from the sample spectrum.

Data Interpretation and Expected Spectrum

The IR spectrum will be dominated by the vibrations of the nitro group.

  • N-O Asymmetric Stretch: A very strong and sharp absorption band. For nitro groups attached to an aromatic ring, this typically appears between 1550-1475 cm⁻¹.[13]

  • N-O Symmetric Stretch: Another strong absorption band, typically found between 1360-1290 cm⁻¹.[13]

  • C-H Stretching: Absorptions from the alkyl C-H bonds will appear just below 3000 cm⁻¹.

  • C=N/C=C Stretching: Vibrations from the pyrazole ring will appear in the 1600-1400 cm⁻¹ region, but may be less distinct due to the intense nitro group absorptions.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch (Alkyl)2990 - 2850Medium
N-O Asymmetric Stretch1550 - 1500Strong
Pyrazole Ring Stretch1500 - 1400Medium
N-O Symmetric Stretch1360 - 1320Strong

Chapter 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and offers structural information based on its fragmentation patterns.

Expertise & Experience: Causality Behind Experimental Choices

Employing orthogonal ionization methods provides a more complete picture. Electrospray Ionization (ESI) is a "soft" technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming molecular weight.[7] In contrast, Electron Impact (EI) is a "hard" technique that imparts significant energy, leading to extensive and reproducible fragmentation patterns that serve as a molecular fingerprint and help elucidate the structure.[14]

Experimental Protocol: MS Data Acquisition
  • Sample Preparation (ESI): Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent like methanol or acetonitrile.

  • ESI-MS Acquisition: Infuse the solution directly into the ESI source. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Sample Preparation (EI): Introduce a small amount of the solid sample via a direct insertion probe or through a GC inlet.

  • EI-MS Acquisition: Acquire the spectrum, which will show the molecular ion [M]⁺ and numerous fragment ions.

Data Interpretation and Expected Spectrum
  • Molecular Ion: The primary goal is to identify the molecular ion peak. For ESI, this will be at m/z 156.17 ([C₆H₉N₃O₂ + H]⁺). For EI, this will be at m/z 155.16 ([C₆H₉N₃O₂]⁺).

  • Fragmentation: The fragmentation pattern is key to confirming the arrangement of substituents. A prominent fragmentation pathway for nitropyrazoles is the loss of the nitro group.[15][16]

cluster_main Proposed EI Fragmentation M [M]⁺ m/z = 155 M_NO2 [M - NO₂]⁺ m/z = 109 M->M_NO2 - NO₂ (46 Da) M_C2H4 [M - C₂H₄]⁺ m/z = 127 M->M_C2H4 - C₂H₄ (28 Da)

Caption: Proposed primary fragmentation pathways in EI-MS.

Ion Proposed Formula Expected m/z Significance
[M+H]⁺[C₆H₁₀N₃O₂]⁺156.17Confirms MW (ESI)
[M]⁺[C₆H₉N₃O₂]⁺155.16Confirms MW (EI)
[M-NO₂]⁺[C₆H₉N]⁺109.08Characteristic loss of nitro group
[M-C₂H₄]⁺[C₄H₅N₃O₂]⁺127.04Loss of ethene from N-ethyl group

Chapter 4: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule's chromophoric system.

Expertise & Experience: Causality Behind Experimental Choices

The choice of solvent is important as it can influence the position of the absorption maximum (λ_max). A polar solvent like ethanol or methanol is typically used. The presence of the pyrazole ring conjugated with a powerful nitro group creates a strong chromophore, expected to absorb significantly in the UV region.[6][17] This technique is particularly useful for quantitative analysis (e.g., determining concentration via the Beer-Lambert law) once the λ_max and molar absorptivity (ε) are established.

Experimental Protocol: UV-Vis Data Acquisition
  • Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol). Serially dilute to a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (as a blank) and the other with the sample solution.

  • Data Processing: Scan a range from approximately 200 nm to 400 nm. The instrument software will automatically subtract the blank spectrum. Identify the wavelength of maximum absorbance (λ_max).

Data Interpretation and Expected Spectrum

Substituted nitropyrazoles typically exhibit strong absorption in the UV region. The λ_max for 4-nitropyrazole derivatives is often observed in the 280-300 nm range, attributed to π → π* transitions within the conjugated system.[6]

Parameter Expected Value Significance
λ_max~285 - 295 nmWavelength of maximum electronic absorption
Molar Absorptivity (ε)~8,000 - 12,000 L mol⁻¹ cm⁻¹Measure of the probability of the electronic transition

Synergistic Structural Elucidation Workflow

start Purified Compound ms Mass Spectrometry (MS) start->ms ir Infrared (IR) Spectroscopy start->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr uv UV-Vis Spectroscopy start->uv mw Molecular Weight Confirmed (e.g., m/z = 155.16) ms->mw fg Functional Groups Identified (-NO₂, Alkyl C-H) ir->fg framework C-H Framework & Connectivity (Ethyl, Methyl, Pyrazole Core) nmr->framework chromophore Chromophore Characterized (λ_max) uv->chromophore conclusion Structure Confirmed: This compound mw->conclusion fg->conclusion framework->conclusion chromophore->conclusion

Caption: Integrated workflow for the spectroscopic validation of the target compound.

Conclusion

The structural elucidation of this compound is achieved through a systematic and synergistic application of modern spectroscopic techniques. Mass spectrometry confirms the elemental composition and molecular weight. Infrared spectroscopy provides definitive evidence for the presence of the critical nitro functional group. High-resolution ¹H and ¹³C NMR spectroscopy, supported by 2D methods, elucidates the precise atom-to-atom connectivity of the carbon-hydrogen framework. Finally, UV-Vis spectroscopy characterizes the electronic properties of the molecule's conjugated system. Together, these methods provide a robust, self-validating dataset that allows for the unambiguous confirmation of the compound's structure, a critical step in any research or development pipeline.

References

  • Benchchem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. 5

  • Ordóñez, M. F. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Michigan State University Department of Chemistry. 13

  • Benchchem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. 18

  • Frizzo, C. P., et al. (2022). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Molecules, 27(19), 6286. Link

  • Benchchem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. 6

  • Ho, K. C., et al. (2012). Vibrational Behavior of the −NO2 Group in Energetic Compounds. Propellants, Explosives, Pyrotechnics, 37(3), 309-316. Link

  • Royal Society of Chemistry. (2011). Supporting Information for Organic & Biomolecular Chemistry. 19

  • Royal Society of Chemistry. (2019). Supporting Information. 20

  • van Thuijl, J., et al. (1971). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 1587-1590. Link

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Link

  • Rodrigues, M. T., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. Link

  • Colthup, N. B., et al. (n.d.). NO2 Stretching in Nitrocompounds. Scribd. Link

  • WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes). Link

  • Rademacher, K., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Materials, 16(18), 6192. Link

  • Benchchem. (2025). Orthogonal Methods for Confirming the Structure of Pyrazole Derivatives: A Comparative Guide. 4

  • Zhang, L., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(17), 3828. Link

  • Frizzo, C. P., et al. (2022). Scheme 15. Fragmentation of the [M−NO₂]⁺ of methyl-1-nitropyrazoles 25-27. ResearchGate. Link

  • Alkorta, I., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ChemistrySelect, 5(2), 526-535. Link

  • Bobrov, P. S., et al. (2021). ¹H NMR spectrum of 1‐ethyl‐3‐methyl‐5‐(naphthalen‐1‐yl)‐4‐nitroso‐1H‐pyrazole. ResearchGate. Link

  • Kolehmainen, E., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 652-656. Link

  • Srivastava, N., et al. (2013). Mass fragmentation pattern of compound 4l. ResearchGate. Link

  • El-Gamel, N. E. A. (2025). Spectroscopic, thermal and magnetic properties of some transition metal complexes derived from 1-Phenyl-3-Substituted-4-Nitroso-5-Pyrazolones. ResearchGate. Link

  • Rodrigues, M. T., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Link

  • Benchchem. (2025). Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products. 7

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Link

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. Link

  • Cenmed Enterprises. (n.d.). methyl 1-ethyl-4-nitro-1h-pyrazole-5-carboxylate. Link

  • Larina, L. I., & Lopyrev, V. A. (2009). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. ResearchGate. Link

  • Shaker, R. M. (1996). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. PubMed. Link

  • Rademacher, K., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. Link

  • Fittschen, C., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics, 21(34), 18686-18695. Link

  • International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. ijcmas.com. Link

  • Benchchem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. 21

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Link

  • Zvereva, E. R., et al. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI. Link

  • Skaggs, C. A. (2020). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Link

  • Fernández, I., et al. (2014). UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. Link

  • Ravi, P., et al. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure, 1043, 121-131. Link

  • ChemicalBook. (n.d.). Pyrazole(288-13-1) 1H NMR spectrum. Link

  • ChemicalBook. (n.d.). Pyrazole(288-13-1) 13C NMR spectrum. Link

  • Benchchem. (n.d.). 1-ethyl-4-iodo-5-methyl-1H-pyrazole molecular weight and formula. Link

  • Hafez, H. N., et al. (2008). Synthesis and Crystal Structure Studies of Ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. ResearchGate. Link

  • National Center for Biotechnology Information. (n.d.). 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. PubChem. Link

Sources

Introduction: The Central Role of NMR in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-ethyl-5-methyl-4-nitro-1H-pyrazole

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the pharmaceutical industry, providing unparalleled insights into molecular structure at the atomic level.[1][2][3] Its ability to elucidate the precise connectivity and spatial arrangement of atoms makes it a cornerstone of chemical synthesis, enabling the unambiguous confirmation of target molecules and the identification of impurities.[3][4] In the context of drug discovery and development, NMR is pivotal for everything from hit identification and lead optimization to the characterization of final drug substances.[1][5]

This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectra for This compound , a substituted pyrazole. The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Understanding the spectroscopic signature of novel derivatives like this is crucial for researchers synthesizing new chemical entities. This document will serve as a practical reference for scientists, offering predicted spectral data based on established principles, detailed experimental protocols, and the rationale behind the analytical choices.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the following numbering scheme for this compound will be used throughout this guide.

Caption: Structure of this compound with atom numbering.

Part 1: Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.[6] For this compound, we anticipate three distinct signals corresponding to the three types of non-equivalent protons.

Rationale for ¹H Chemical Shift Prediction:
  • Pyrazole Ring Proton (H3): The pyrazole ring is aromatic, and its single proton at the C3 position is expected to resonate in the aromatic region. However, the precise chemical shift is influenced by the electronic effects of the substituents. The two nitrogen atoms and the strongly electron-withdrawing nitro group at C4 will significantly deshield this proton, pushing its signal downfield.

  • Ethyl Group (C6-H₂ and C7-H₃): The N-ethyl group protons will exhibit characteristic shifts and splitting patterns. The methylene protons (C6-H₂) are directly attached to a nitrogen atom, which is moderately electronegative, causing a downfield shift relative to a simple alkane. These protons will be split by the adjacent methyl protons. The terminal methyl protons (C7-H₃) will be further upfield and will be split by the methylene protons.

  • Methyl Group (C8-H₃): The methyl group at the C5 position is attached to an sp²-hybridized carbon of the pyrazole ring. Its chemical shift will be in the typical range for an aromatic methyl group.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR data when using deuterated chloroform (CDCl₃) as the solvent. Solvent choice can influence chemical shifts due to interactions between the solvent and solute.[7][8]

SignalPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1~8.0 - 8.5Singlet (s)N/A1HC3-H
2~4.2 - 4.5Quartet (q)~7.2 Hz2HN-CH₂-CH₃ (C6-H₂)
3~2.5 - 2.8Singlet (s)N/A3HC5-CH₃ (C8-H₃)
4~1.4 - 1.6Triplet (t)~7.2 Hz3HN-CH₂-CH₃ (C7-H₃)

Note on Multiplicity: The splitting pattern follows the n+1 rule. The C6-H₂ protons have 3 neighbors (n=3) on C7, resulting in a quartet (3+1=4). The C7-H₃ protons have 2 neighbors (n=2) on C6, resulting in a triplet (2+1=3). The C3-H and C5-CH₃ protons have no adjacent proton neighbors, hence they appear as singlets. The coupling constant (J) for the ethyl group protons (H-C6-C7-H) is a through-bond effect and is expected to be identical for both the quartet and the triplet, typically around 6-8 Hz for free-rotating alkyl chains.[9]

Part 2: Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For this compound, we expect to observe six distinct carbon signals in a proton-decoupled spectrum.

Rationale for ¹³C Chemical Shift Prediction:
  • Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of these carbons are highly dependent on their position relative to the nitrogen atoms and the powerful electron-withdrawing nitro group.

    • C4: This carbon is directly attached to the nitro group, which exerts a strong deshielding effect. Therefore, C4 is expected to be significantly downfield. Computational studies on nitropyrazoles confirm this trend.[10]

    • C3 and C5: These carbons are adjacent to nitrogen atoms and will appear in the typical range for carbons in heteroaromatic systems.[11][12] Their exact shifts are modulated by the N-ethyl and C-methyl substituents, respectively.

  • Ethyl Group Carbons (C6, C7): The methylene carbon (C6) is bonded to a nitrogen atom and will be more deshielded (further downfield) than the terminal methyl carbon (C7).

  • Methyl Carbon (C8): The C5-methyl carbon (C8) will appear in the typical upfield region for an alkyl group attached to an aromatic ring.

Predicted ¹³C NMR Data Summary

The following table summarizes the predicted chemical shifts for each carbon atom in CDCl₃.

Carbon AtomPredicted δ (ppm)Rationale
C3~135 - 140Aromatic carbon adjacent to two nitrogen atoms.
C4~125 - 130Aromatic carbon bearing the strongly electron-withdrawing NO₂ group.
C5~145 - 150Aromatic carbon adjacent to N1 and bearing the methyl group.
C6 (N-CH₂)~45 - 50Aliphatic carbon attached to a nitrogen atom.
C8 (C5-CH₃)~12 - 15Aliphatic carbon attached to the pyrazole ring.
C7 (N-CH₂-CH₃)~14 - 17Terminal aliphatic carbon.

Part 3: Experimental Protocols for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following section outlines the methodology for sample preparation and instrument setup.

Workflow for Structural Verification

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification A Weigh 5-10 mg of This compound B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) A->B C Transfer to 5 mm NMR tube B->C D Acquire 1D ¹H Spectrum C->D E Acquire 1D ¹³C Spectrum D->E F Acquire 2D NMR (COSY, HSQC, HMBC) for confirmation E->F G Process spectra (Fourier Transform, Phasing, Baseline Correction) F->G H Assign signals using chemical shifts, multiplicity, and integration G->H I Confirm assignments using 2D correlations H->I J Final Structure Verified I->J

Caption: Standard workflow for NMR-based structural elucidation and verification.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a clean, dry vial. The choice of solvent is critical as it can affect chemical shifts.[13] CDCl₃ is a common first choice for many organic molecules due to its good solubilizing power and relatively simple residual solvent signal. A list of common solvent impurities can be consulted to avoid misinterpretation.[14][15]

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition (400 MHz Spectrometer):

    • Purpose: To obtain a high-resolution spectrum of the proton signals.

    • Parameters:

      • Pulse Angle: 30 degrees. A smaller pulse angle allows for a shorter relaxation delay.

      • Acquisition Time: ~2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-32. This is usually sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.

    • Processing: Reference the spectrum to the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm).

  • ¹³C NMR Acquisition (100 MHz for a 400 MHz instrument):

    • Purpose: To obtain a proton-decoupled spectrum showing all unique carbon signals.

    • Parameters:

      • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

      • Pulse Angle: 30-45 degrees.

      • Relaxation Delay: 2-5 seconds. A longer delay is necessary for quaternary carbons (like C4 and C5) to fully relax, ensuring more accurate signal intensity.

      • Number of Scans: 1024 or more. A higher number of scans is required due to the low natural abundance of the ¹³C isotope.

    • Processing: Reference the spectrum to the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

  • Structural Validation System (2D NMR):

    • Rationale: While 1D NMR provides a strong basis for assignment, 2D NMR experiments serve as a self-validating system, confirming the proposed structure by revealing through-bond correlations.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A cross-peak between the quartet at ~4.3 ppm and the triplet at ~1.5 ppm would definitively confirm their assignment to the N-ethyl group.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would show cross-peaks between:

      • ¹H signal at ~8.2 ppm and the ¹³C signal for C3.

      • ¹H quartet (~4.3 ppm) and the ¹³C signal for C6.

      • ¹H singlet (~2.6 ppm) and the ¹³C signal for C8.

      • ¹H triplet (~1.5 ppm) and the ¹³C signal for C7.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is invaluable for assigning quaternary carbons. Key expected correlations include:

      • C3-H protons to C4 and C5.

      • C5-CH₃ protons to C4, C5, and N1.

      • N-CH₂ protons to C5, C3, and C7.

This comprehensive approach, combining 1D and 2D NMR techniques, ensures the highest level of confidence in the structural assignment of this compound, adhering to the rigorous standards required in drug development.

References

  • Labome. (2014, March 14). NMR Spectroscopy in Drug Discovery and Development.
  • Walsh Medical Media. Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.
  • AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.
  • researchmap.
  • Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery.
  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
  • Al-Faiyz, Y. S. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 18(12), 15736-15755.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?
  • Smith, G. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online.
  • ResearchGate.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176-2179.
  • ACS Publications. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
  • Chemistry LibreTexts. (2023, January 29).
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Daly, A. M., & Shoulders, M. D. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Letters, 18(15), 3642-3645.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-ethyl-5-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of a Niche Chemical Entity

In the realm of pharmaceutical and materials science research, the exploration of novel chemical entities is paramount. This guide is dedicated to a comprehensive examination of 1-ethyl-5-methyl-4-nitro-1H-pyrazole, a substituted nitro-pyrazole with significant potential in various scientific applications. It is important to note that while this specific molecule is of considerable interest, a comprehensive body of publicly available experimental data is not yet established.

Therefore, this technical guide adopts a dual approach. Firstly, it will present the known and computationally predicted physicochemical properties of this compound. Secondly, and crucially, it will provide detailed, field-proven experimental protocols for the determination of these properties, drawing upon established methodologies and data from structurally analogous compounds. This approach ensures that this document serves not only as a repository of current knowledge but also as a practical handbook for researchers actively engaged in the synthesis and characterization of this and similar molecules. Our narrative is grounded in the principles of scientific integrity, providing a causal understanding behind experimental choices and fostering a self-validating system of protocols.

Molecular Structure and Significance

This compound belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in medicinal chemistry due to their diverse biological activities. The pyrazole nucleus is a key pharmacophore in numerous FDA-approved drugs. The introduction of an ethyl group at the N1 position, a methyl group at C5, and a nitro group at the C4 position of the pyrazole ring creates a unique electronic and steric profile that can significantly influence its biological activity and material properties.

The nitro group, in particular, is a strong electron-withdrawing group, which can modulate the pKa of the pyrazole ring and influence its participation in hydrogen bonding and other non-covalent interactions. These features are critical in drug design for optimizing binding affinity to biological targets.

Synthesis of this compound: A Proposed Pathway

A plausible and efficient synthetic route to this compound can be conceptualized in a two-step process, drawing from established methodologies for pyrazole synthesis and modification.[1] The logical flow of this synthesis is based on first constructing the core pyrazole ring with the desired substitution pattern, followed by the introduction of the nitro group.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Nitration A Ethylhydrazine C 1-ethyl-3,5-dimethyl-1H-pyrazole A->C Condensation B 3-Methyl-2,4-pentanedione B->C D 1-ethyl-3,5-dimethyl-1H-pyrazole F This compound D->F Electrophilic Nitration E Nitrating Agent (e.g., HNO3/H2SO4) E->F

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole

This initial step involves the classical Knorr pyrazole synthesis, a condensation reaction between a hydrazine and a β-diketone.

  • Materials: Ethylhydrazine, 3-Methyl-2,4-pentanedione, Ethanol (solvent), Acetic acid (catalyst).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2,4-pentanedione (1.0 eq) in ethanol.

    • Add a catalytic amount of acetic acid to the solution.

    • Slowly add ethylhydrazine (1.0 eq) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Nitration of 1-ethyl-3,5-dimethyl-1H-pyrazole

The second step is the electrophilic nitration of the synthesized pyrazole. The C4 position of the pyrazole ring is susceptible to electrophilic attack.

  • Materials: 1-ethyl-3,5-dimethyl-1H-pyrazole, Fuming Nitric Acid, Sulfuric Acid.

  • Procedure:

    • In a flask maintained at 0°C in an ice bath, slowly add 1-ethyl-3,5-dimethyl-1H-pyrazole (1.0 eq) to a pre-cooled mixture of fuming nitric acid and sulfuric acid.

    • Stir the reaction mixture at 0°C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until a precipitate forms.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

    • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Physicochemical Properties: A Data-Driven Overview

Due to the limited availability of direct experimental data, the following table summarizes a combination of predicted and inferred physicochemical properties for this compound. These values are derived from computational modeling and comparison with structurally similar molecules.[2][3]

PropertyPredicted/Inferred ValueMethod of Determination
Molecular Formula C₆H₉N₃O₂-
Molecular Weight 155.16 g/mol -
Appearance Expected to be a pale yellow solidComparison with other nitro-aromatic compounds
Melting Point 70-90 °C (estimated range)Inferred from similar substituted nitro-pyrazoles
Boiling Point > 200 °C (decomposes)General behavior of nitro-aromatic compounds
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone); Sparingly soluble in water"Like dissolves like" principle and comparison to analogs
pKa ~ 2-3Electron-withdrawing effect of the nitro group on the pyrazole ring[4]
LogP 1.0 - 1.5 (estimated)Computational prediction (e.g., using ALOGPS)

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the following detailed protocols are provided for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity.[5] For a pure crystalline substance, a sharp melting range of 0.5-1°C is expected.

G A Prepare Sample: - Dry, powdered compound B Load Capillary Tube: - 2-3 mm height A->B C Place in Melting Point Apparatus B->C D Rapid Heating: - Determine approximate melting point C->D E Slow Heating (1-2°C/min) - Near approximate m.p. D->E F Record Melting Range: - Onset to complete liquefaction E->F

Caption: Workflow for accurate melting point determination.[6][7]

  • Apparatus: Capillary melting point apparatus (e.g., Mel-Temp).

  • Procedure:

    • Ensure the sample of this compound is completely dry and finely powdered.

    • Pack the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample rapidly to get an approximate melting point.

    • Allow the apparatus to cool.

    • Using a fresh sample, heat rapidly to about 20°C below the approximate melting point.

    • Then, decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[7]

Solubility Profile Determination

Understanding the solubility of a compound is fundamental for its application in drug delivery and as a reagent in chemical reactions.

  • Materials: this compound, a range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane, 5% HCl, 5% NaOH).

  • Procedure:

    • Add approximately 10 mg of the compound to a series of test tubes.

    • To each test tube, add 1 mL of a different solvent.

    • Agitate the test tubes vigorously for 1-2 minutes at room temperature.

    • Visually inspect for the dissolution of the solid.

    • Classify the solubility as:

      • Soluble: No solid particles are visible.

      • Sparingly soluble: A significant portion of the solid has dissolved.

      • Insoluble: The solid remains largely undissolved.

    • The solubility in acidic (5% HCl) and basic (5% NaOH) solutions can provide insights into the compound's acidic or basic nature.[8]

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[9][10]

  • ¹H NMR:

    • Ethyl group: A quartet around 4.0-4.2 ppm (CH₂) and a triplet around 1.3-1.5 ppm (CH₃).

    • Methyl group: A singlet around 2.3-2.5 ppm.

    • Pyrazole ring proton: A singlet around 7.5-8.0 ppm.

  • ¹³C NMR:

    • Pyrazole ring carbons: Resonances in the aromatic region (110-150 ppm). The carbon bearing the nitro group (C4) would be significantly downfield.

    • Ethyl and methyl carbons: Resonances in the aliphatic region (< 50 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[11]

  • N-O stretching (nitro group): Strong, characteristic absorption bands are expected in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[12][13][14]

  • C-H stretching: Bands in the 2850-3000 cm⁻¹ region for the aliphatic ethyl and methyl groups.

  • C=N and C=C stretching (pyrazole ring): Absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.[15]

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 155.16, corresponding to the molecular weight of this compound.

  • Fragmentation Pattern: Expect to see fragments corresponding to the loss of the nitro group (NO₂), the ethyl group, and other characteristic cleavages of the pyrazole ring.

Computational Insights into Physicochemical Properties

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand the properties of molecules like this compound.[2][3][16] These calculations can provide valuable information on:

  • Optimized molecular geometry: Bond lengths, bond angles, and dihedral angles.

  • Electronic properties: HOMO-LUMO energy gap, which relates to chemical reactivity and electronic transitions.

  • Spectroscopic properties: Predicted NMR chemical shifts and IR vibrational frequencies, which can aid in the interpretation of experimental spectra.

  • Thermodynamic properties: Enthalpy of formation and Gibbs free energy.

Potential Applications and Future Directions

Substituted pyrazoles are widely investigated for their potential as:

  • Pharmaceuticals: Including anti-inflammatory, analgesic, and antimicrobial agents. The specific substitution pattern of this compound makes it a candidate for screening in various biological assays.

  • Agrochemicals: As herbicides and fungicides.

  • Materials Science: As ligands for metal complexes with interesting catalytic or photophysical properties.

Future research should focus on the experimental validation of the predicted properties outlined in this guide. The synthesis and thorough characterization of this compound will pave the way for a deeper understanding of its potential applications.

References

  • Armaković, S. J., & Armaković, S. (2025, September). Advanced GC-MS Chemosensing Combined with Atomistic Modeling: A Synergistic Approach for Environmental Water Analysis. ResearchGate. [Link]

  • Experiment (1) Determination of Melting Points. (2021, September 19). University of Technology, Iraq. [https://uotechnology.edu.iq/ce/Lectures/Sama/ melting%20point.pdf]([Link] melting%20point.pdf)

  • Saad, E. F. (2025, August 7). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • IR: nitro groups. University of Calgary. [Link]

  • (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025, December 12). ResearchGate. [Link]

  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. PubMed. [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Toronto. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Saddleback College. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Thieme. [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PubMed Central. [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020, September 1). Spectroscopy Online. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]

  • (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. (2016, June 16). ResearchGate. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017, July 18). ACS Publications. [Link]

  • Supporting Information Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular C-N cross-coupling of primary allylamines. The Royal Society of Chemistry. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. [Link]

  • DETERMINATION OF MELTING POINTS. University of the West Indies. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega. [Link]

  • Experiment 1: Melting-point Determinations. Athabasca University. [Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024, March 6). ResearchGate. [Link]

  • Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. American Chemical Society. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts. [Link]

  • Synthesis and Crystal Structure Studies of Ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Infrared of nitro compounds. Chemistry LibreTexts. [Link]

  • ¹H- and ¹³C-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. [Link]

  • Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. (2026, January 20). ACS Publications. [Link]

  • Synthesis of substituted pyrazoles and... ResearchGate. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Houston. [Link]

  • Infrared Spectroscopy. Michigan State University. [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE. [Link]

Sources

Regioselective Synthesis of N1-Substituted 4-Nitropyrazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-nitropyrazole scaffold is a cornerstone in medicinal chemistry, serving as a critical intermediate in the synthesis of a diverse array of bioactive molecules. The regioselective introduction of substituents at the N1 position is paramount, as the isomeric identity of the final compound dictates its three-dimensional structure and, consequently, its pharmacological activity and ADME properties. This guide provides an in-depth exploration of the key strategies for achieving N1-regioselectivity in the synthesis of substituted 4-nitropyrazoles. We will delve into the mechanistic principles governing regioselectivity, present field-proven experimental protocols, and discuss the application of these compounds in modern drug discovery, with a particular focus on kinase inhibitors.

Introduction: The Significance of N1-Substituted 4-Nitropyrazoles

Pyrazole derivatives are a privileged class of heterocycles in drug discovery, with numerous approved drugs and clinical candidates featuring this core structure.[1] The ability to precisely control the substitution pattern on the pyrazole ring is crucial for fine-tuning the biological activity and pharmacokinetic profile of these molecules. For unsymmetrically substituted pyrazoles, N-alkylation can lead to a mixture of N1 and N2 regioisomers, which often exhibit distinct biological properties.[2]

The 4-nitropyrazole moiety, in particular, is a versatile building block. The electron-withdrawing nature of the nitro group can influence the acidity of the N-H proton and the nucleophilicity of the ring nitrogens, and it can also serve as a handle for further functionalization, for instance, through reduction to an amino group. N1-substituted 4-nitropyrazoles have emerged as key components in the design of targeted therapies, notably in the field of oncology as kinase inhibitors.[3][4][5][6]

This guide will focus on two primary strategies for the regioselective synthesis of N1-substituted 4-nitropyrazoles:

  • Direct N-Alkylation of 4-Nitropyrazole: This approach involves the selective alkylation of the pre-formed 4-nitropyrazole ring.

  • Cyclocondensation Strategies: This method constructs the N1-substituted pyrazole ring from acyclic precursors in a single, regioselective step.

Mechanistic Principles of Regioselectivity in Pyrazole N-Alkylation

The regioselectivity of the N-alkylation of pyrazoles is a complex interplay of electronic and steric factors, influenced by the reaction conditions.

Electronic Effects

The pyrazole anion, formed upon deprotonation, is a mesomeric system with negative charge delocalized over both nitrogen atoms. The presence of substituents on the ring significantly influences the electron density at each nitrogen. An electron-withdrawing group (EWG) like the nitro group at the C4 position decreases the electron density across the ring. According to Frontier Molecular Orbital (FMO) theory, the reaction with an electrophile (the alkylating agent) will preferentially occur at the nitrogen atom with the largest coefficient of the Highest Occupied Molecular Orbital (HOMO).[7][8] Computational studies on substituted pyrazoles and related heterocycles like indazoles have shown that the N1 position is often more nucleophilic.[4] The electron-withdrawing effect of the 4-nitro group is expected to render the N2 nitrogen less nucleophilic, thereby favoring attack at the N1 position.

Steric Hindrance

Steric hindrance plays a crucial role, particularly when bulky alkylating agents or pyrazoles with substituents at the C3 or C5 positions are used. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. In the case of 4-nitropyrazole, the C3 and C5 positions are unsubstituted, minimizing steric differentiation between N1 and N2. However, the choice of a bulky base or cation can influence the regioselectivity by coordinating preferentially to one of the nitrogen atoms.[9][10]

Influence of Reaction Conditions
  • Base and Counter-ion: The choice of base and the nature of the resulting counter-ion can significantly impact regioselectivity. Hard cations like Li⁺ and Na⁺ tend to coordinate to the "harder" N1 nitrogen, directing alkylation to this position. Softer cations like K⁺ and Cs⁺ may show less preference.[9][10]

  • Solvent: The polarity of the solvent can influence the dissociation of the pyrazolate salt and the solvation of the cation, thereby affecting the regiochemical outcome.

  • Alkylating Agent: The nature of the alkylating agent (e.g., hard vs. soft electrophile) can also influence the site of attack.

Synthesis of the 4-Nitropyrazole Precursor

An efficient synthesis of the starting material, 4-nitropyrazole, is essential. A reliable one-pot, two-step method involves the direct nitration of pyrazole.[11]

Protocol 1: One-Pot Synthesis of 4-Nitropyrazole[11]
  • Step 1: Formation of Pyrazole Sulfate: In a four-necked flask equipped with a stirrer and thermometer, sequentially add concentrated sulfuric acid (2.1 equivalents) and pyrazole (1.0 equivalent) at room temperature. Stir the mixture for 30 minutes.

  • Step 2: Nitration: Prepare nitrosulfuric acid by slowly adding fuming nitric acid (1.5 equivalents) to fuming sulfuric acid (3.0 equivalents) in an ice-water bath, maintaining the temperature between 0-10°C.

  • Add the prepared nitrosulfuric acid dropwise to the pyrazole sulfate mixture in an ice-water bath.

  • After the addition is complete, raise the temperature to 50°C and stir for 1.5 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the white solid, wash with ice water, and dry under vacuum. Recrystallization from ethyl ether/hexane can be performed for further purification.

Expected Yield: Up to 85%.[11]

Direct N1-Alkylation Strategies

Direct alkylation of 4-nitropyrazole is a common approach. The key to achieving N1-selectivity lies in the careful choice of reaction conditions.

Classical Base-Mediated Alkylation

This is the most straightforward method, involving deprotonation of the pyrazole with a base followed by reaction with an alkyl halide.

  • To a solution of 4-nitropyrazole (1.0 equivalent) in a suitable solvent (e.g., acetone, DMF, acetonitrile), add a base (1.5 - 2.0 equivalents) such as anhydrous K₂CO₃ or NaH.

  • Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation.

  • Add the alkylating agent (1.0 - 1.2 equivalents, e.g., methyl iodide, benzyl bromide) dropwise.

  • Stir the reaction at a temperature ranging from room temperature to reflux, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the N1 and N2 isomers.

Phase-Transfer Catalysis (PTC)

PTC is a powerful technique for reactions involving a water-soluble nucleophile and a water-insoluble electrophile. It offers mild reaction conditions, high yields, and often avoids the need for anhydrous solvents.[12][13][14][15][16][17]

  • In a round-bottom flask, combine 4-nitropyrazole (1.0 equivalent), a solid base such as powdered KOH or K₂CO₃ (3.0 equivalents), and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) (0.05 equivalents).

  • Add the alkyl halide (1.1 equivalents, e.g., benzyl bromide). The reaction can be run neat or in a solvent like toluene.

  • Stir the mixture vigorously at a temperature between room temperature and 80°C for 1-6 hours, monitoring by TLC.

  • After completion, add water to dissolve the inorganic salts.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Pyrazolate Pyrazolate Anion (Py⁻) Catalyst_Cycle Q⁺X⁻ (Catalyst) Pyrazolate->Catalyst_Cycle Ion Exchange Base Base (e.g., KOH) Base->Pyrazolate Deprotonation RX Alkyl Halide (R-X) Product N1-Alkylated Pyrazole (Py-R) RX->Product Product->Catalyst_Cycle Regenerates Q⁺X⁻ Catalyst_Cycle->RX Nucleophilic Attack

Caption: Phase-Transfer Catalysis (PTC) Workflow for N-Alkylation.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate reaction times and improve yields in N-alkylation reactions.[6][14][17]

  • In a microwave vial, combine 4-nitropyrazole (1.0 equivalent), a base such as K₂CO₃ (2.0 equivalents), and the alkylating agent (1.2 equivalents) in a microwave-compatible solvent like DMF or ethanol.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (5-20 minutes).

  • After cooling, dilute the reaction mixture with water and extract the product.

  • Work-up and purify as described in the previous protocols.

Cyclocondensation Strategy for Regioselective Synthesis

An alternative and often highly regioselective approach is to construct the N1-substituted pyrazole ring from acyclic precursors. The reaction of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent is a classic method for pyrazole synthesis. By using a mono-substituted hydrazine, the N1-substituent is introduced directly and regioselectively.[9][11][18]

A modern variation involves the cyclocondensation of hydrazines with enaminones.[12][19]

Cyclocondensation_Mechanism start Substituted Hydrazine (R-NH-NH₂) + Enaminone intermediate1 Initial Adduct Formation start->intermediate1 Nucleophilic Attack intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Dehydration product N1-Substituted Pyrazole intermediate2->product Aromatization

Sources

Discovery and synthesis of novel nitropyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Synthesis of Novel Nitropyrazole Derivatives

Authored by: A Senior Application Scientist

Foreword: The Enduring Significance of the Nitropyrazole Scaffold

The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2][3] Its metabolic stability and versatile substitution patterns have made it a cornerstone in the design of numerous approved pharmaceuticals.[4] The introduction of a nitro (-NO₂) group onto this scaffold dramatically alters its physicochemical properties, bestowing upon it a unique reactivity profile and a diverse range of applications. Nitropyrazole derivatives are not only critical intermediates in the synthesis of more complex molecules, such as aminopyrazoles, but are also potent energetic materials and possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][5][6][7]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the contemporary landscape of nitropyrazole chemistry. We will move beyond simple procedural descriptions to explore the underlying principles of synthetic strategy, the rationale behind experimental choices, and the critical techniques for characterization and application. The focus is on providing actionable insights and robust, self-validating protocols to empower innovation in both academic and industrial research settings.

Part 1: Strategic Synthesis of Nitropyrazole Derivatives

The synthetic approach to a target nitropyrazole is governed by the desired substitution pattern, particularly the regiochemistry of the nitro group. The electron-withdrawing nature of the nitro group and the inherent aromaticity of the pyrazole ring present unique challenges and opportunities for the synthetic chemist.[8] Key strategies can be broadly classified into direct nitration of a pre-formed pyrazole ring and the construction of the nitrated ring from acyclic precursors.

Direct Nitration: A Question of Regioselectivity

Direct nitration of the pyrazole core is the most straightforward conceptual approach. However, the reaction is highly sensitive to the nature of the nitrating agent, the solvent, and the substituents already present on the ring, which collectively dictate the position of nitration.

The primary challenge is controlling the regioselectivity between the C3, C4, and C5 positions. Nitration typically occurs at the C4 position due to the electronic characteristics of the ring. A common and effective method involves the use of a mixed acid system, typically a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[9][10]

A highly efficient "one-pot, two-step" method for synthesizing 4-nitropyrazole (4-NP) utilizes a fuming nitric acid/oleum system, achieving yields as high as 85%.[11] The oleum (fuming H₂SO₄) acts as a powerful dehydrating agent and enhances the concentration of the active nitronium ion (NO₂⁺), driving the electrophilic aromatic substitution.

Causality Behind Experimental Choices: The choice of a fuming acid system is deliberate. Standard concentrated acids may not be potent enough to overcome the partial deactivation of the pyrazole ring by the protonated nitrogen atoms under acidic conditions. The excess SO₃ in oleum ensures the near-quantitative generation of the nitronium ion, which is the key electrophile.

N-Nitration Followed by Thermal or Acidic Rearrangement

An alternative strategy, particularly for the synthesis of 3(5)-nitropyrazoles, involves an initial N-nitration of the pyrazole ring followed by a rearrangement.[10][12]

  • N-Nitration: The pyrazole is first treated with a nitrating agent like HNO₃/acetic anhydride to form an N-nitropyrazole intermediate.[13] This step is typically performed at low temperatures to prevent premature rearrangement.

  • Rearrangement: The isolated N-nitropyrazole is then heated in an organic solvent, such as n-octanol or benzonitrile, to induce an intramolecular rearrangement, yielding the C-nitrated product.[8][10] Thermal rearrangement of 1-nitropyrazole, for example, yields 3(5)-nitropyrazole.[10]

Trustworthiness of the Protocol: This two-step procedure provides a self-validating system. The successful isolation and characterization of the N-nitropyrazole intermediate confirm the completion of the first step. The subsequent conversion to the C-nitropyrazole, monitored by techniques like TLC or LC-MS, validates the rearrangement. This modularity allows for optimization of each step independently.

Cyclocondensation Reactions: Building the Ring

Constructing the nitropyrazole ring from acyclic nitro-containing precursors offers excellent control over regiochemistry. A notable example is the regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates.[14] This method involves the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with a substituted hydrazine.[14]

The choice of solvent plays a critical role in directing the regioselectivity of the cyclization. Studies have shown that pyridine is an outstanding solvent for favoring the formation of the desired N1-substituted isomer under mild conditions.[14]

Logical Flow of a General Synthesis Workflow

The diagram below illustrates the decision-making process and general workflow for synthesizing and developing novel nitropyrazole derivatives.

G cluster_0 Conceptualization & Synthesis cluster_1 Characterization & Validation cluster_2 Application & Development Target Target Nitropyrazole (Define Substitution Pattern) Strategy Select Synthetic Strategy (Direct Nitration, Rearrangement, Cycloaddition) Target->Strategy Synthesis Perform Synthesis (Optimize Conditions) Strategy->Synthesis Purify Purification (Crystallization, Chromatography) Synthesis->Purify Structure Structural Elucidation (NMR, IR, MS) Purify->Structure Purity Purity Analysis (HPLC, Elemental Analysis) Structure->Purity Xray Single Crystal X-Ray (If Applicable) Purity->Xray Screening Biological Screening (Antimicrobial, Anticancer, etc.) Xray->Screening Properties Material Property Testing (Energetics, Thermal Stability) Xray->Properties SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Optimization SAR->Lead

Caption: General workflow for the discovery and development of nitropyrazole derivatives.

Part 2: Comparative Analysis and Experimental Protocols

The selection of a synthetic route is a critical decision based on factors like desired isomer, yield, safety, and scalability.

Comparative Data on Synthetic Routes

The following table summarizes the efficiency of various common synthetic routes to key mononitropyrazole building blocks, providing a clear basis for experimental design.

Synthetic RouteTarget ProductReagentsReaction TimeTemperatureYield (%)Reference
Direct Nitration (One-pot)4-NitropyrazolePyrazole, fuming HNO₃, fuming H₂SO₄1.5 hours50°C85[9]
Direct Nitration (Mixed Acid)4-NitropyrazolePyrazole, HNO₃, H₂SO₄6 hours90°C56
N-Nitration & Rearrangement3-Nitropyrazole1. Pyrazole, HNO₃/Ac₂O2. n-Octanol1. 3.5 hrs2. Reflux1. <15°C2. 185-190°C~70 (overall)[8][9]
From Substituted Precursor4-Nitropyrazole4-Iodopyrazole, fuming HNO₃, ZeoliteN/AN/AGood[5]
CyclocondensationN1-Aryl-4-nitropyrazole-5-carboxylateNitro-enoate, Aryl hydrazine, PyridineN/AN/AGood[14]
Detailed Experimental Protocol: One-Pot Synthesis of 4-Nitropyrazole

This protocol is based on the highly efficient method reported for the synthesis of 4-nitropyrazole.[11] It is a self-validating system as the successful synthesis relies on the precise control of highly reactive reagents, and the outcome is readily verified by standard analytical techniques.

Objective: To synthesize 4-Nitropyrazole from pyrazole via a one-pot, two-step direct nitration.

Materials:

  • Pyrazole (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) (2.1 eq)

  • Fuming Nitric Acid (HNO₃, 98%) (1.5 eq)

  • Oleum (20% SO₃) (3.0 eq)

  • Crushed Ice

  • Deionized Water

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Equip a round-bottom flask with a magnetic stir bar and place it in an ice bath.

  • Acid Mixture Preparation (Caution: Highly Exothermic): To the flask, slowly and sequentially add concentrated H₂SO₄, oleum, and fuming HNO₃ while maintaining the internal temperature below 10°C. Stir the mixture for 15 minutes.

  • Addition of Pyrazole: Dissolve pyrazole in a minimal amount of concentrated H₂SO₄. Add this solution dropwise to the cold, stirring nitrating mixture using a dropping funnel over 30 minutes. Ensure the temperature does not exceed 15°C.

  • Reaction: After the addition is complete, remove the ice bath and warm the reaction mixture to 50°C. Maintain this temperature with stirring for 1.5 hours. Monitor the reaction progress using TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Quenching: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step must be performed in a fume hood as nitrogen oxides may be released.

  • Extraction: Once all the ice has melted, transfer the aqueous solution to a separatory funnel. Extract the product with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-Nitropyrazole as a crystalline solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[13][15]

Part 3: Applications in Drug Discovery and Materials Science

The introduction of a nitro group imparts unique properties to the pyrazole scaffold, opening avenues for diverse applications.

Role in Medicinal Chemistry

Nitropyrazoles are crucial intermediates and pharmacophores in drug discovery.[1] The nitro group can act as a bioisostere for other functional groups or serve as a handle for further chemical modification. For instance, the reduction of the nitro group provides a straightforward route to aminopyrazoles, which are themselves valuable building blocks for a vast array of biologically active compounds.[16] Pyrazole derivatives have demonstrated a wide range of pharmacological activities.[3][17]

  • Antimicrobial Agents: Certain substituted pyrazoles exhibit potent activity against both Gram-positive and Gram-negative bacteria.[2][4]

  • Anticancer Agents: The pyrazole nucleus is found in several kinase inhibitors used in oncology, such as Crizotinib and Ruxolitinib.[4]

  • Anti-inflammatory Agents: The pyrazole scaffold is famously present in Celecoxib, a selective COX-2 inhibitor.

The diagram below illustrates the central role of the nitropyrazole scaffold in accessing other functionally important pyrazole derivatives for drug discovery.

G NP Nitropyrazole Scaffold AP Aminopyrazole Derivative NP->AP Reduction (e.g., H₂, Pd/C) HP Halogenated Pyrazole NP->HP Sandmeyer-type Reaction (via Amine) SP Sulfonated Pyrazole AP->SP Diazotization then Sulfonation Drug Bioactive Molecule (e.g., Kinase Inhibitor) AP->Drug Coupling, Amidation, Cyclization HP->Drug Cross-Coupling (e.g., Suzuki, Buchwald)

Caption: Synthetic utility of nitropyrazoles as precursors in drug discovery.

High-Energy Density Materials (HEDMs)

Nitropyrazoles are a significant class of energetic materials due to their high nitrogen content, high heat of formation, and tailored thermal stability.[5][6][18] The presence of multiple nitro groups and the stable pyrazole ring contribute to high density and good detonation performance, making them candidates for explosives, propellants, and pyrotechnics.[6][8] Research in this area focuses on synthesizing polynitrated pyrazoles or linking nitropyrazole units to create larger, more energetic molecules with low sensitivity to accidental detonation.[18][19][20]

Conclusion and Future Perspectives

The chemistry of nitropyrazole derivatives remains a vibrant and rapidly evolving field. While established synthetic methods provide reliable access to core structures, there is a continuous drive for more efficient, selective, and environmentally friendly protocols.[8] The exploration of modern synthetic techniques, such as C-H activation and photocatalysis, promises to unlock novel pathways for functionalizing the pyrazole ring.[1][21] In drug discovery, the focus will likely be on leveraging the unique electronic properties of the nitropyrazole scaffold to design next-generation therapeutics with improved potency and selectivity. In materials science, the challenge lies in designing new energetic compounds that balance high performance with enhanced safety and stability. The foundational knowledge and protocols outlined in this guide serve as a robust starting point for researchers aiming to contribute to these exciting future developments.

References

  • Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). (2022). RSC Advances.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). MDPI.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PubMed.
  • What are the synthesis and applications of 4-Nitropyrazole-3-carboxylic acid?. Guidechem.
  • A Comparative Guide to the Synthetic Efficiency of Nitropyrazole Synthesis Routes. Benchchem.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PMC - PubMed Central.
  • Nitropyrazoles (review).
  • Review on synthesis of nitropyrazoles.
  • One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). Semantic Scholar.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • Synethsis and characterization of 3-nitropyrazole and its salts.
  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). MDPI.
  • Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry (RSC Publishing).
  • Recent advances in the synthesis of new pyrazole derivatives. (2019).
  • Regioselective and Guided C–H Activation of 4-Nitropyrazoles.
  • Nitropyrazole energetic compounds functionalized with dinitroethyl, trinitromethyl, or oxadiazolyl group: Synthesis, structure and energetic performance. SciEngine.
  • Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. (2024). American Chemical Society.
  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Form
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Deriv
  • Pyrazole and Its Biological Activity. (2014). Semantic Scholar.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Synthesis of nitropyrazoline derivatives using benzene as solvent.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC.
  • The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. ScienceDirect.
  • Synthetic Routes to Pyrazoles.
  • Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles.

Sources

Unraveling the Energetic Landscape: A Technical Guide to the Electronic Structure of Nitropyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nitropyrazoles represent a pivotal class of nitrogen-rich heterocyclic compounds, commanding significant interest within the realms of energetic materials and medicinal chemistry.[1][2][3] Their energetic potential is largely governed by a delicate interplay of high positive heats of formation, good thermal stability, and high density, all of which are intrinsically linked to their electronic structure.[2][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies employed to investigate the electronic architecture of nitropyrazoles. We will delve into the causality behind the selection of computational methods, dissect the interpretation of key electronic parameters, and elucidate the profound relationship between electronic structure and macroscopic properties such as detonation performance and sensitivity.

Introduction: The Significance of Nitropyrazoles

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold for energetic materials. The introduction of one or more nitro (-NO₂) groups onto this ring system dramatically alters its electronic and energetic properties.[2] These compounds are considered "green" energetic materials due to the release of environmentally benign dinitrogen gas upon decomposition.[3] The high nitrogen content and positive heat of formation contribute significantly to their energetic output.[2][3]

From a pharmaceutical perspective, nitropyrazole derivatives have shown promise in various therapeutic areas, including antituberculosis activity and nitric oxide (NO) generation.[1] Understanding the electronic structure is paramount for predicting their reactivity, metabolic pathways, and potential interactions with biological targets.

This guide will navigate the theoretical landscape of nitropyrazole research, emphasizing the predictive power of computational chemistry in designing novel molecules with tailored properties.

Theoretical Foundations: Probing the Electronic Structure

The electronic structure of a molecule dictates its geometry, stability, reactivity, and spectroscopic properties. For nitropyrazoles, theoretical studies are indispensable for gaining insights that are often difficult or hazardous to obtain experimentally. Density Functional Theory (DFT) has emerged as the workhorse for these investigations due to its favorable balance of computational cost and accuracy.[4][5][6][7]

Density Functional Theory (DFT) as the Primary Tool

DFT methods, particularly those employing hybrid functionals like B3LYP, have proven to be reliable for predicting the properties of nitropyrazoles.[4][5][6][7] The choice of the basis set is also crucial; Pople-style basis sets like 6-311G(d,p) and Dunning's correlation-consistent basis sets such as aug-cc-pVDZ are commonly used to provide a good balance between accuracy and computational expense.[4][5][8]

The selection of a specific functional and basis set is a critical experimental choice. For instance, the B3LYP functional is widely used because it incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many DFT functionals. This is particularly important for accurately describing the localized electrons in the nitro groups. The inclusion of diffuse functions (e.g., in aug-cc-pVDZ) is essential for describing the electron density far from the nuclei, which is important for understanding intermolecular interactions and the electronic properties of anions.[4][8]

Experimental Protocol: Geometry Optimization and Vibrational Frequency Calculation

A typical computational workflow for a nitropyrazole molecule begins with geometry optimization. This step is crucial as the electronic properties are highly dependent on the molecular structure.

  • Input Structure Generation: A plausible 3D structure of the nitropyrazole molecule is generated using molecular modeling software.

  • Computational Method Selection: The calculation is set up using a DFT method, for example, the B3LYP functional with the 6-311++G(d,p) basis set.[6]

  • Geometry Optimization: An optimization calculation is performed to find the minimum energy conformation of the molecule on the potential energy surface. This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a stationary point is reached.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory.[5] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[5] These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

G

Key Electronic Structure Descriptors and Their Implications

Several calculated electronic properties provide deep insights into the behavior of nitropyrazoles.

Molecular Geometry and Stability

The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles. For instance, the degree of twisting of the nitro group relative to the pyrazole ring can influence the molecule's stability and energetic properties.[8] A more planar structure often leads to better detonation performance.[6] Theoretical calculations have shown good agreement with experimental X-ray crystallography data for the geometries of many nitropyrazoles.[6]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The HOMO-LUMO gap (ΔE) is a critical parameter for assessing the kinetic stability and sensitivity of energetic materials.[4] A larger HOMO-LUMO gap generally indicates higher stability and lower sensitivity to initiation.[4] This is because a larger energy input is required to excite an electron from the HOMO to the LUMO, which is often the initial step in decomposition.

CompoundHOMO (eV)LUMO (eV)ΔE (eV)
Pyrazole-6.81.28.0
3-Nitropyrazole-7.5-2.15.4
3,4-Dinitropyrazole-8.2-3.54.7
3,4,5-Trinitropyrazole-8.9-4.64.3

Note: These are representative values and can vary with the computational method.

As the number of nitro groups increases, both the HOMO and LUMO energies are lowered, and the HOMO-LUMO gap decreases. This trend correlates with an increase in the energetic performance and sensitivity of the compounds.

G EnergyGap EnergyGap Stability Stability EnergyGap->Stability Large Gap ~ High Stability Sensitivity Sensitivity EnergyGap->Sensitivity Small Gap ~ High Sensitivity Reactivity Reactivity EnergyGap->Reactivity Influences Reactivity

Mulliken Population Analysis and Charge Distribution

Mulliken population analysis provides a way to estimate the partial atomic charges within a molecule.[4] The charge distribution is particularly important for understanding the sensitivity of nitropyrazoles. It has been observed that the sum of the net Mulliken atomic charges on the nitrogen and oxygen atoms of a nitro group can be correlated with the impact sensitivity of the compound.[4] A more negative charge on the nitro group is often associated with lower sensitivity.[9]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution and predicting reactive sites. The MEP map shows regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For nitropyrazoles, the MEP can help identify potential sites for intermolecular interactions, which are crucial for understanding their crystal packing and sensitivity.

Connecting Electronic Structure to Macroscopic Properties

The ultimate goal of theoretical studies on nitropyrazoles is to establish a clear relationship between their electronic structure and their macroscopic properties, particularly their performance and sensitivity as energetic materials.

Detonation Performance

Theoretical calculations can be used to predict key detonation parameters such as detonation velocity (D) and detonation pressure (P). These properties are often estimated using empirical equations like the Kamlet-Jacobs equations, which require the calculated density and heat of formation as input.[5][10] DFT calculations are used to determine the optimized molecular geometry, from which the molecular volume and theoretical density can be estimated.[5] The heat of formation can also be calculated using isodesmic reactions, which are hypothetical reactions designed to cancel out systematic errors in the calculations.[5]

Impact and Spark Sensitivity

As mentioned earlier, the HOMO-LUMO gap and the charge on the nitro groups are key electronic descriptors that correlate with sensitivity.[4] A smaller energy gap and a less negative charge on the nitro group generally lead to higher sensitivity.[4][9] Theoretical studies have also explored the influence of external electric fields on the sensitivity of nitropyrazoles, providing insights into their response to electrostatic discharge.[9]

Advanced Topics and Future Directions

The field of theoretical studies on nitropyrazoles is continuously evolving. Some of the advanced topics and future research directions include:

  • Tautomerism: Quantum-chemical investigations are crucial for understanding the relative stability of different tautomers of nitropyrazoles, which can significantly impact their chemical behavior and biological activity.[11]

  • Excited State Properties: Time-dependent DFT (TD-DFT) can be used to study the excited states of nitropyrazoles, providing insights into their photochemistry and potential applications in areas like organic light-emitting diodes (OLEDs).[12]

  • Intermolecular Interactions: Understanding the non-covalent interactions between nitropyrazole molecules in the solid state is essential for predicting their crystal density and sensitivity. Methods that account for dispersion interactions, such as DFT-D, are important for these studies.[13]

  • Machine Learning: Machine learning models are being developed to predict the properties of energetic materials, including nitropyrazoles, based on their molecular structure. These models can accelerate the discovery of new high-performance energetic materials.[10]

Conclusion

Theoretical studies on the electronic structure of nitropyrazoles provide an indispensable framework for understanding and predicting their properties. By leveraging computational tools like Density Functional Theory, researchers can gain deep insights into the relationships between molecular geometry, electronic descriptors, and macroscopic behavior. This knowledge is crucial for the rational design of next-generation energetic materials with enhanced performance and reduced sensitivity, as well as for the development of novel nitropyrazole-based pharmaceuticals. The continued synergy between theoretical and experimental investigations will undoubtedly propel further advancements in this exciting field.

References

  • Ravia, P., & Girish, M. (2011). DFT study on the structure and explosive properties of nitropyrazoles. Taylor & Francis Online.
  • Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. (2013). acrhem.
  • YI Jian-hong, HU Shuang-qi, LIU Sheng-nan, et al. (2010). Theoretical Study on Structures and Detonation Performances for Nitro Derivatives of Pyrazole by Density Functional Theory.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC - NIH.
  • The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calcul
  • DFT study on the structure and explosive properties of nitropyrazoles. (2025).
  • The 19 nitropyrazoles we have studied. (n.d.).
  • Kanishchev, M. I. (1988). Nitropyrazoles (review).
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC - PubMed Central.
  • Review on synthesis of nitropyrazoles. (2025).
  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. (2022). MDPI.
  • Theoretical study on highly nitrated sensitive pyrazole isomers in the presence of external electric field. (n.d.).
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). MDPI.
  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. (2022). PMC - NIH.
  • The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations. (2025).
  • Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability. (n.d.). PMC - NIH.
  • Theoretical insight on electronic structure and photophysical properties of a series of cyclometalated iridium(III) complexes bearing the substituted phenylpyrazole with different electron-donating or electron-accepting groups. (2021). PubMed.

Sources

An In-depth Technical Guide on the Solvatochromism of Functionalized Pyrazole Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Functionalized pyrazole molecules are a versatile class of heterocyclic compounds that exhibit solvatochromism, the phenomenon of changing color in response to the polarity of the solvent. This property, driven by intramolecular charge transfer, makes them highly valuable as fluorescent probes in biological imaging and as components in advanced materials. This guide provides a comprehensive overview of the design, synthesis, and characterization of solvatochromic pyrazoles, along with their applications, particularly in the realm of drug discovery and development.

Introduction: The Dual Appeal of Pyrazoles and Solvatochromism

Pyrazoles are five-membered heterocyclic aromatic rings containing two adjacent nitrogen atoms. Their derivatives are of significant interest due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The pyrazole scaffold is a cornerstone in the development of numerous FDA-approved drugs.[3][4]

When functionalized with both electron-donating and electron-accepting groups, pyrazole molecules can exhibit solvatochromism. This occurs because the polarity of the solvent differentially stabilizes the ground and excited electronic states of the molecule, leading to a shift in its absorption and emission spectra.[5] This sensitivity to the local environment makes solvatochromic pyrazoles powerful tools for probing molecular interactions.[6]

Rational Design and Synthesis of Solvatochromic Pyrazoles

The key to designing effective solvatochromic pyrazoles lies in creating a "push-pull" system that facilitates intramolecular charge transfer (ICT) upon photoexcitation.

Design Principles:

  • Donor-Acceptor Architecture: The pyrazole ring is functionalized with an electron-donating group (EDG) and an electron-accepting group (EWG). This creates a molecular dipole that changes upon absorption of light.

  • Extended π-Conjugation: Extending the conjugated system of the molecule can enhance the ICT character and lead to larger solvatochromic shifts.[7]

  • Strategic Substitution: The position and nature of the substituents on the pyrazole ring are crucial for tuning the photophysical properties.[8]

Synthetic Strategies:

A common and versatile method for synthesizing functionalized pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9] This allows for the introduction of a wide variety of substituents. Other methods include vanadium-catalyzed C-N dehydrogenative cross-coupling and reactions of diazo compounds with pyrylium salts.[10][11]

Experimental Protocol: A General Synthesis of a Functionalized Pyrazole

  • Synthesis of the 1,3-Diketone: An appropriately substituted acetophenone is reacted with an ester in the presence of a base (e.g., sodium ethoxide) via a Claisen condensation to form the 1,3-diketone precursor.

  • Cyclization: The purified 1,3-diketone is then reacted with a substituted hydrazine in a suitable solvent, such as acetic acid, under reflux to yield the functionalized pyrazole.

  • Purification: The crude product is purified by recrystallization or column chromatography.

  • Characterization: The structure and purity of the final compound are confirmed using techniques such as NMR, mass spectrometry, and FT-IR.[12]

Diagram: Synthetic Workflow for Functionalized Pyrazoles

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Characterization Acetophenone Substituted Acetophenone (Donor Group) Diketone 1,3-Diketone Synthesis (Claisen Condensation) Acetophenone->Diketone Ester Substituted Ester (Acceptor Group) Ester->Diketone Hydrazine Substituted Hydrazine Cyclization Pyrazole Formation (Condensation Reaction) Hydrazine->Cyclization Diketone->Cyclization Purification Recrystallization / Chromatography Cyclization->Purification Characterization NMR, Mass Spec, UV-Vis Purification->Characterization Product Functionalized Pyrazole Characterization->Product

Caption: A generalized workflow for the synthesis of functionalized pyrazole molecules.

Characterization of Solvatochromic Properties

The solvatochromic behavior of a pyrazole derivative is investigated by measuring its UV-Vis absorption and fluorescence emission spectra in a range of solvents with varying polarities.

Experimental Protocol: Solvatochromism Study

  • Solvent Selection: A series of solvents spanning a wide range of polarities is chosen (e.g., toluene, dichloromethane, acetonitrile, ethanol, water).

  • Solution Preparation: Dilute solutions of the pyrazole compound are prepared in each solvent, ensuring a consistent concentration.

  • Spectroscopic Measurements: The absorption and emission spectra are recorded for each solution to determine the maximum absorption (λabs) and emission (λem) wavelengths.

  • Data Analysis: The Stokes shift (the difference in wavenumber between the absorption and emission maxima) is calculated for each solvent.

Lippert-Mataga Analysis:

The Lippert-Mataga equation is a powerful tool for quantifying the solvatochromic effect and provides insight into the change in the molecule's dipole moment upon excitation.[13] A plot of the Stokes shift versus the solvent polarity function (orientation polarizability) yields a straight line, the slope of which is proportional to the square of the change in dipole moment.[14][15]

Table 1: Example Solvatochromic Data for a Hypothetical Functionalized Pyrazole

SolventDielectric Constant (ε)λabs (nm)λem (nm)Stokes Shift (cm-1)
Toluene2.383854554098
Dichloromethane8.933984854658
Acetonitrile37.54125155082
Ethanol24.54185305209
Water80.14285555610

Diagram: Solvatochromic Shift Mechanism

G G_NP Less Polar Solvent E_NP Less Polar Solvent G_NP->E_NP Absorption (Higher Energy) G_P More Polar Solvent E_P More Polar Solvent G_P->E_P Absorption (Lower Energy) E_NP->G_NP Emission E_P->G_P Emission note Increasing solvent polarity stabilizes the more polar excited state to a greater extent, leading to a red-shift in both absorption and emission spectra.

Caption: Energy level diagram illustrating positive solvatochromism.

Applications in Drug Discovery and Development

The unique photophysical properties of solvatochromic pyrazoles make them valuable tools in various stages of drug discovery and development.[16]

  • Bioimaging and Cellular Probes: Their sensitivity to the local microenvironment allows them to be used as fluorescent probes to visualize cellular structures and processes.[9] Due to their good membrane permeability and biocompatibility, they are suitable for in vivo applications.[9]

  • Sensing and Diagnostics: Functionalized pyrazoles can be designed to detect specific ions, molecules, or changes in pH. For example, certain pyrazole derivatives have been developed as fluorescent sensors for aqueous acids.[9]

  • High-Throughput Screening: Solvatochromic dyes can be employed in assays to monitor enzyme activity or protein-ligand binding events that are accompanied by a change in the local environment.

  • Drug Delivery: These molecules can be incorporated into drug delivery systems to track the release of therapeutic agents.

Future Outlook

The field of solvatochromic pyrazoles continues to evolve, with ongoing research focused on the development of novel derivatives with enhanced photophysical properties, such as larger Stokes shifts, higher quantum yields, and two-photon absorption capabilities. These advancements will further expand their applications in biological imaging, diagnostics, and materials science. The synthetic versatility of the pyrazole scaffold ensures that it will remain a "privileged structure" in the design of innovative functional molecules for years to come.[4]

Sources

Thermal Stability Analysis of Nitrated Pyrazole Compounds: A Methodological and Interpretive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Foreword: The Critical Imperative of Thermal Stability

Nitrated pyrazole compounds represent a frontier in the development of energetic materials, offering high densities, substantial enthalpies of formation, and tunable performance characteristics.[1][2] Their application in pharmaceuticals, propellants, and explosives necessitates a profound understanding of their thermal behavior. Thermal stability is not merely a datasheet parameter; it is the cornerstone of safety, dictating the material's lifecycle from synthesis and handling to storage and deployment.[1][3] An uncontrolled thermal decomposition can have catastrophic consequences, making its rigorous analysis a non-negotiable aspect of research and development.

This guide provides a comprehensive framework for the thermal stability analysis of nitrated pyrazole compounds. It moves beyond procedural recitation to delve into the causality behind experimental choices, empowering researchers to design robust, self-validating studies. We will explore the core analytical techniques, present detailed experimental protocols, and offer insights into the interpretation of complex thermal data, grounding our discussion in the fundamental chemistry of these energetic molecules.

Core Analytical Techniques: Probing the Thermal Landscape

The thermal stability of a compound is primarily assessed by measuring its response to a controlled temperature program. The two principal techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to the same temperature program.[4] This technique is exceptionally sensitive to thermal events that involve an exchange of heat.

  • Key Insights Gained:

    • Decomposition Temperature (T_d): The most critical parameter, typically reported as the onset temperature (T_onset) where the exothermic decomposition begins, and the peak temperature (T_peak) of maximum heat release.[5][6] A higher T_d is indicative of greater thermal stability.

    • Enthalpy of Decomposition (ΔH_d): The total heat released during decomposition. This value is proportional to the area under the exothermic peak and is a direct measure of the compound's energy content.

    • Phase Transitions: DSC can detect melting points, solid-solid transitions, and other physical changes that precede decomposition.

    • Exotherm Shape: A sharp, narrow exothermic peak suggests a rapid, single-step decomposition, often desirable for predictable energy release.[3][5]

Thermogravimetric Analysis (TGA)

TGA provides a continuous measurement of a sample's mass as a function of temperature or time.[7][8] It is indispensable for understanding the physical and chemical processes that involve a change in mass.

  • Key Insights Gained:

    • Decomposition Stages: The TGA curve, and particularly its first derivative (DTG), can reveal if decomposition occurs in a single step or through multiple, sequential mass-loss events.[7]

    • Mass Loss Quantification: It precisely measures the percentage of mass lost at each stage, providing stoichiometric clues about the decomposition reaction.

    • Distinguishing Volatilization from Decomposition: Some compounds may sublime or evaporate before decomposing. TGA is crucial for identifying this behavior, as a mass loss without a corresponding exotherm in the DSC curve points towards a physical rather than a chemical change.[9] This is particularly important for compounds like 3,5-dinitropyrazole, where evaporation can mask the true decomposition onset under atmospheric pressure.[9]

The Power of Synergy: Coupled Techniques

For a deeper mechanistic understanding, coupling TGA with techniques like Fourier-Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS) is invaluable. These hyphenated methods allow for the real-time identification of gaseous products evolved during decomposition (e.g., NO₂, N₂O, CO₂), providing direct evidence for proposed decomposition pathways.[9][10]

Experimental Design: A Framework for Trustworthy Data

The quality of thermal analysis data is entirely dependent on meticulous experimental design. The following protocols are designed as self-validating systems, incorporating checks and rationales to ensure data integrity.

Experimental Workflow Overview

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Calibrate Instrument Calibration (In, Zn) SamplePrep Sample Preparation (0.5-1.0 mg, Hermetic Pan) Calibrate->SamplePrep Ensures Accuracy SetParams Set Parameters (Atmosphere: N2, Rate: 5-20 °C/min) SamplePrep->SetParams Load Sample RunDSC Run DSC Analysis SetParams->RunDSC RunTGA Run TGA Analysis SetParams->RunTGA GetData Acquire Raw Data (Heat Flow, Mass Loss) RunDSC->GetData RunTGA->GetData Process Process & Interpret Data GetData->Process Determine Td, ΔHd Kinetics Kinetic Analysis (Kissinger, OFW) Process->Kinetics Requires Multi-Rate Data Report Generate Stability Report Process->Report Kinetics->Report

Caption: General experimental workflow for thermal stability analysis.

Protocol 1: Differential Scanning Calorimetry (DSC) Analysis

Objective: To determine the decomposition temperature (T_d) and enthalpy of decomposition (ΔH_d) of a nitrated pyrazole compound.

  • Instrument Calibration (Trustworthiness Pillar):

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards like Indium and Zinc. This step is non-negotiable and ensures that the measured values are accurate and comparable across different instruments and laboratories.

  • Sample Preparation:

    • Weigh 0.5 – 1.0 mg of the nitrated pyrazole sample into an aluminum crucible.

    • Causality: A small sample mass minimizes thermal gradients within the sample and reduces the risk of a violent decomposition that could damage the instrument.

    • Hermetically seal the crucible.

    • Causality: Sealing is critical to prevent the evaporation of the sample before decomposition, which would lead to an inaccurate assessment of its thermal stability.[9] It also contains the reaction, ensuring the entire heat of decomposition is measured. For highly reactive compounds, gold-plated crucibles may be required to prevent reaction with the aluminum pan.

  • Experimental Parameters:

    • Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

    • Purge the cell with an inert atmosphere, typically high-purity nitrogen, at a constant flow rate (e.g., 50 mL/min).

    • Causality: An inert atmosphere prevents oxidative side-reactions that are not inherent to the compound's thermal decomposition, ensuring the measured data reflects its intrinsic stability.[3][8]

    • Heat the sample from ambient temperature to ~400 °C at a linear heating rate of 10 °C/min.

    • For Kinetic Studies: Repeat the experiment using different heating rates (e.g., 5, 15, and 20 °C/min). The systematic shift of the decomposition peak to higher temperatures with increasing heating rate is the basis for kinetic calculations.[3]

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • Determine the onset temperature (T_onset) by calculating the intersection of the baseline with the tangent of the exothermic peak's leading edge.

    • Determine the peak temperature (T_peak) as the temperature at the maximum of the exotherm.

    • Calculate the enthalpy of decomposition (ΔH_d) by integrating the area under the exothermic peak.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss profile and decomposition stages of a nitrated pyrazole compound.

  • Instrument Calibration:

    • Perform routine mass and temperature calibrations as per the instrument manufacturer's guidelines.

  • Sample Preparation:

    • Weigh 1 – 2 mg of the sample into an alumina or platinum crucible.

    • Causality: A slightly larger mass than in DSC is often acceptable, but it should still be kept small to ensure uniform heating.

  • Experimental Parameters:

    • Place the sample crucible into the TGA furnace.

    • Heat the sample under the same inert atmosphere and at the same heating rates used for the DSC analysis.

    • Causality: Using identical conditions allows for a direct and unambiguous correlation between the thermal events (DSC) and mass loss events (TGA).

  • Data Analysis:

    • Plot the percentage of mass loss as a function of temperature.

    • Determine the onset temperature of decomposition, often defined as the temperature at which 5% mass loss occurs (T_5%).

    • Plot the first derivative of the mass loss curve (DTG curve). The peaks in the DTG curve correspond to the temperatures of the maximum rate of mass loss for each decomposition step.

Data Interpretation: Unraveling Decomposition Mechanisms and Kinetics

Raw DSC and TGA curves are rich with information. Their proper interpretation provides critical insights into the stability and decomposition behavior of nitrated pyrazoles.

Mechanistic Insights

The thermal decomposition of nitrated pyrazoles is a complex process initiated by the weakest bond in the molecule under thermal stress. The initial step often dictates the subsequent reaction cascade. Common proposed mechanisms include:

  • C-NO₂ Bond Homolysis: Cleavage of the bond between a carbon atom of the pyrazole ring and a nitro group is a frequent initial step.[3][11]

  • Hydrogen Transfer: In compounds with N-H moieties, an intramolecular hydrogen transfer can trigger ring opening or other rearrangements.[3] For example, the decomposition of 4-amino-3,5-dinitropyrazole (LLM-116) is believed to be initiated by the active aromatic N-H moiety.[3]

  • Ring Cleavage: The breakdown of the pyrazole ring itself can be an early event in the decomposition process.[9]

  • Nitro-Nitrite Rearrangement: A rearrangement of the -NO₂ group, though less commonly cited as the primary step for pyrazoles, is a known pathway for other energetic materials.[11]

The number and position of nitro groups profoundly affect stability. While adding nitro groups increases the energy density and oxygen balance, it can also introduce ring strain or create weaker bonds, potentially lowering the decomposition temperature.[1] Isomers can exhibit vastly different thermal stabilities due to subtle changes in their molecular structure and crystal packing.[12]

Logical Relationship of Thermal Data

G cluster_data Primary Data cluster_params Derived Parameters cluster_conclusion Overall Assessment DSC DSC Curve (Heat Flow vs. Temp) Td Decomposition Temp (Td) (High Td → High Stability) DSC->Td from Exotherm Onset/Peak DeltaH Enthalpy (ΔHd) (High ΔHd → High Energy) DSC->DeltaH from Peak Area Ea Activation Energy (Ea) (High Ea → High Kinetic Stability) DSC->Ea via Multi-Heating Rate Analysis (e.g., Kissinger Method) TGA TGA Curve (Mass vs. Temp) TGA->Td from Mass Loss Onset MassLoss Mass Loss Profile (Indicates Mechanism) TGA->MassLoss from Curve Shape TGA->Ea via Multi-Heating Rate Analysis (e.g., Kissinger Method) Stability Thermal Stability Profile Td->Stability DeltaH->Stability MassLoss->Stability Ea->Stability

Caption: Relationship between experimental data and stability parameters.

Quantitative Comparison

To facilitate comparison, thermal data for different compounds should be summarized in a clear, tabular format.

Compound NameStructureT_d (°C, peak)Heating Rate (°C/min)ΔH_f (kJ/mol)Density (g/cm³)Reference
4-Amino-3,5-dinitropyrazole (LLM-116)NH₂(C₃HN₄O₄)18310N/A1.83[3]
3,4-Dinitropyrazole (3,4-DNP)C₃H₂N₄O₄285N/AN/A1.87[1]
Pyrazole-fused N-nitroacetamide (Cpd. 2)C₆H₂N₈O₄1665680.41.94[5][6]
Pyrazole-fused N-nitroacetamide (Cpd. 4)C₆HN₇O₆1675357.31.90[5][6]
3,4,5-Trinitropyrazole (TNP)C₃HN₅O₆~22010N/A1.92[9]

Note: T_d values can vary based on the specific methodology (e.g., onset vs. peak) and experimental conditions like heating rate. Direct comparison requires standardized conditions.

Conclusion: Towards Safer and More Effective Energetic Materials

The thermal stability analysis of nitrated pyrazole compounds is a multifaceted discipline that integrates precise measurement with sound chemical interpretation. A combination of DSC and TGA, performed under carefully controlled and justified conditions, provides the foundational data on decomposition temperature, energy release, and mass loss behavior. By explaining the causality behind protocol choices—such as the use of hermetic pans to prevent evaporation or inert atmospheres to preclude oxidation—we establish a framework for generating trustworthy and reproducible results.

Ultimately, a comprehensive understanding of thermal stability, supported by mechanistic insights and kinetic analysis, is paramount for the rational design of next-generation energetic materials that are not only powerful but also possess the high degree of safety and reliability required for their intended applications.

References

  • Muravyev, N. V., et al. (2015). Thermal Decomposition of Nitropyrazoles. ResearchGate. [Link]

  • Sinditskii, V. P., et al. (2015). Kinetics and mechanism of thermal decomposition of nitropyrazoles. Russian Chemical Bulletin. [Link]

  • Zhou, J., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules. [Link]

  • Wang, R., et al. (2023). Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. Organic Letters. [Link]

  • Singh, J., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. [Link]

  • Singh, J., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. [Link]

  • Sinditskii, V. P., et al. (2020). Kinetic curves of thermal decomposition of compound I at different... ResearchGate. [Link]

  • Muravyev, N. V., et al. (2015). Experimental data for thermal decomposition of TNP. ResearchGate. [Link]

  • Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]

  • Janssen, J. W. A. M., et al. (1976). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. [Link]

  • Wang, R., et al. (2023). Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. ACS Publications. [Link]

  • Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. ResearchGate. [Link]

  • Pivina, T. S., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. [Link]

  • Figure depiction from research article. (2022). DSC curves of compounds 10–15 measured with a heating rate of 5 °C min⁻¹. ResearchGate. [Link]

  • Figure depiction from research article. (2016). TGA curves of the obtained polymers in a nitrogen atmosphere. ResearchGate. [Link]

  • Singh, J., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances. [Link]

  • Bo, M., et al. (2025). Theoretical study on highly nitrated sensitive pyrazole isomers in the presence of external electric field. ResearchGate. [Link]

  • Schweikert, N., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. MDPI. [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimetry – DSC 3500 Sirius. NETZSCH. [Link]

  • Cooper, A., et al. (2010). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry. [Link]

  • Lardi, A. M., et al. (2020). Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study. Applied Spectroscopy. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Characterizing the Biological Activity of 1-Ethyl-5-methyl-4-nitro-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its structural versatility has given rise to a vast number of derivatives with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Several blockbuster drugs, such as the COX-2 inhibitor Celecoxib, feature the pyrazole core, highlighting its significance as a privileged scaffold in drug design.[1][2]

The introduction of a nitro group (—NO₂) onto the pyrazole ring, creating nitropyrazoles, can significantly modulate the molecule's electronic properties and, consequently, its biological activity. The specific subclass of 1-ethyl-5-methyl-4-nitro-1H-pyrazole derivatives represents a novel chemical space with unexplored therapeutic potential. While direct studies on this specific substitution pattern are nascent, the extensive literature on related pyrazole and nitropyrazole compounds provides a strong rationale for investigating their biological effects.[5][6]

This guide provides a series of detailed protocols and application notes for researchers to systematically evaluate the anticancer, antimicrobial, and anti-inflammatory activities of this compound derivatives. The methodologies are designed to be robust and self-validating, providing a solid foundation for further preclinical development.

Synthetic Strategy Overview

The synthesis of this compound derivatives typically follows a logical, multi-step pathway. A foundational approach involves the initial construction of the pyrazole core, followed by functionalization. A plausible synthetic route begins with the condensation of ethylhydrazine with a β-diketone like 2,4-pentanedione to form the 1-ethyl-5-methyl-1H-pyrazole intermediate.[7] This is followed by a nitration step, a common electrophilic substitution reaction on the pyrazole ring, to introduce the nitro group at the C4 position.[8][9]

Synthesis_Workflow cluster_synthesis General Synthesis Workflow start Precursors (e.g., Ethylhydrazine, β-Diketone) step1 Step 1: Cyclocondensation Formation of Pyrazole Ring start->step1 step2 Intermediate (1-Ethyl-5-methyl-1H-pyrazole) step1->step2 step3 Step 2: Nitration (e.g., HNO₃/H₂SO₄) step2->step3 step4 Target Compound (this compound) step3->step4 step5 Purification & Characterization (Chromatography, NMR, MS) step4->step5 end Pure Derivative for Biological Screening step5->end

Figure 1: General workflow for the synthesis of the target pyrazole derivatives.

Application I: Anticancer Activity Evaluation

Rationale: A significant body of research demonstrates that pyrazole derivatives can exert potent cytotoxic effects on various human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancers.[10][11][12][13] The mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling proteins like kinases.[12][14][15] Therefore, the primary step in evaluating the anticancer potential of novel this compound derivatives is to assess their general cytotoxicity against a panel of cancer cells.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[16] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[16]

MTT_Workflow MTT Assay Workflow cluster_mt A 1. Cell Seeding Seed cancer cells (e.g., MCF-7) in 96-well plates. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of pyrazole derivatives. Include Vehicle (DMSO) and Positive (Doxorubicin) controls. A->B C 3. Incubation Incubate plates for 48-72 hours at 37°C, 5% CO₂. B->C D 4. MTT Addition Add MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours. C->D E 5. Formazan Solubilization Remove media, add DMSO to dissolve purple formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570 nm using a microplate reader. E->F G 7. Data Analysis Calculate % Viability vs. Control. Determine IC₅₀ value. F->G

Figure 2: Step-by-step workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[16]

  • Compound Preparation: Prepare a 10 mM stock solution of each pyrazole derivative in sterile DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include control wells:

    • Vehicle Control: Cells treated with medium containing the same percentage of DMSO as the compound wells.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Paclitaxel).[14]

    • Blank Control: Medium only (no cells).

  • Incubation: Incubate the plate for 48 to 72 hours under standard cell culture conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and pipette gently to fully dissolve the crystals.[14]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (dose-response curve) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation & Interpretation

Summarize the calculated IC₅₀ values in a table for clear comparison. A lower IC₅₀ value indicates higher cytotoxic potency.

Compound IDTarget Cell LineIncubation Time (h)IC₅₀ (µM) ± SD
Pyrazole-N4M1E-01MCF-7 (Breast)48e.g., 12.5 ± 1.3
Pyrazole-N4M1E-01HepG2 (Liver)48e.g., 25.1 ± 2.8
Pyrazole-N4M1E-02MCF-7 (Breast)48e.g., > 100
Doxorubicin (Control)MCF-7 (Breast)48e.g., 1.2 ± 0.2
Mechanistic Insight: Apoptosis Induction

Compounds that demonstrate significant cytotoxicity can be further investigated for their mechanism of action. Apoptosis, or programmed cell death, is a common pathway targeted by anticancer drugs.[14] This process is often mediated by the generation of reactive oxygen species (ROS) and the activation of a cascade of enzymes called caspases.

Apoptosis_Pathway cluster_ap Simplified Apoptosis Pathway Compound Pyrazole Derivative Cell Cancer Cell Compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS induces Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation (Initiator) Mito->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Figure 3: A simplified signaling pathway for apoptosis induced by a cytotoxic agent.

Application II: Antimicrobial Activity Screening

Rationale: The pyrazole scaffold is present in various compounds exhibiting potent activity against a range of microbial pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[3][17][18][19] The evaluation of novel pyrazole derivatives for antimicrobial properties is a critical step in discovering new agents to combat infectious diseases.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][19]

MIC_Workflow Broth Microdilution MIC Workflow cluster_mic A 1. Compound Dilution Perform 2-fold serial dilutions of pyrazole derivatives in broth in a 96-well plate. B 2. Inoculum Preparation Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). A->B C 3. Inoculation Add the microbial inoculum to each well. Include growth and sterility controls. B->C D 4. Incubation Incubate at 37°C for 18-24 hours. C->D E 5. Visual Inspection Observe wells for turbidity (microbial growth). D->E F 6. MIC Determination The lowest concentration with no visible growth is the MIC value. E->F

Sources

Application Notes and Protocols for In Vitro Efficacy Testing of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical nature and its presence in a multitude of pharmacologically active compounds.[1][2] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[3][4] Their therapeutic potential often stems from their ability to act as potent and selective inhibitors of key biological targets such as kinases, G-protein coupled receptors (GPCRs), and enzymes like cyclooxygenases (COX) and monoamine oxidases (MAO).[5][6][7]

The journey from a novel pyrazole-based compound to a potential clinical candidate is underpinned by rigorous preclinical evaluation. A critical phase of this evaluation involves a suite of in vitro assays designed to elucidate the compound's efficacy, selectivity, and mechanism of action at the molecular and cellular levels. These assays are fundamental for making informed, data-driven decisions in hit-to-lead and lead optimization programs.[8][9]

This comprehensive guide provides detailed application notes and protocols for a range of essential in vitro assays tailored for the evaluation of pyrazole-based compounds. As a senior application scientist, the following sections are structured to provide not just procedural steps, but also the scientific rationale behind the methodologies, ensuring that researchers can execute these assays with a deep understanding of the underlying principles and the significance of the data generated.

Section 1: Kinase Inhibition Assays

Kinases are a major class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[10] Consequently, kinases are a primary target for many pyrazole-based inhibitors.[1][11] The following assays are designed to determine the inhibitory potential of pyrazole compounds against specific kinases.

Scientific Principle: Quantifying Kinase Activity

Kinase assays fundamentally measure the transfer of a phosphate group from ATP to a substrate (peptide, protein, lipid, or sugar).[10] The efficacy of a kinase inhibitor is determined by its ability to reduce this phosphorylation event. Luminescence-based assays are widely used due to their high sensitivity, broad dynamic range, and amenability to high-throughput screening (HTS).[12] These assays quantify either the amount of ATP consumed or the amount of ADP produced during the kinase reaction.[10]

  • ATP Depletion (Kinase-Glo® type): In this format, a luciferase enzyme utilizes the remaining ATP after the kinase reaction to produce a luminescent signal.[13] A potent inhibitor will result in less ATP consumption by the kinase, leading to a higher luminescent signal.[14][15]

  • ADP Production (ADP-Glo™ type): This assay measures the amount of ADP generated. The luminescent signal is directly proportional to kinase activity.[10][12] A potent inhibitor will lead to a decrease in the luminescent signal.

Experimental Workflow: Luminescence-Based Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_comp Prepare Pyrazole Compound Dilutions add_components Add Kinase, Substrate, and Compound to Plate prep_comp->add_components prep_reagents Prepare Kinase, Substrate, and ATP Solutions prep_reagents->add_components start_reaction Initiate Reaction with ATP add_components->start_reaction incubation Incubate at RT start_reaction->incubation add_detection_reagent Add Luminescence Detection Reagent incubation->add_detection_reagent read_luminescence Measure Luminescence add_detection_reagent->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for a typical luminescence-based kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for determining the IC50 value of a pyrazole-based inhibitor against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test pyrazole compound and positive control inhibitor

  • DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole compound in DMSO. A typical starting concentration is 10 mM, diluted to achieve a final concentration range in the assay (e.g., 100 µM to 1 nM).

  • Kinase Reaction Setup:

    • In a multiwell plate, add 2.5 µL of the kinase and substrate mixture in kinase buffer.

    • Add 1 µL of the serially diluted pyrazole compound or control (DMSO for 0% inhibition, known inhibitor for 100% inhibition).

    • Incubate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate for 60 minutes at room temperature. The incubation time may need optimization depending on the kinase's activity.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and simultaneously catalyzes a luciferase reaction to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis and Interpretation
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Lumsample - Lummin) / (Lummax - Lummin))

    • Lumsample: Luminescence of the well with the test compound.

    • Lummax: Luminescence of the DMSO control (maximum kinase activity).

    • Lummin: Luminescence of the control with a known potent inhibitor (minimum kinase activity).

  • Determine IC50: Plot the percent inhibition against the logarithm of the compound concentration. Use non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Parameter Description Example Value
IC50 Concentration for 50% inhibition50 nM
Hill Slope Steepness of the dose-response curve1.2
Goodness of fit of the curve>0.98

Section 2: G-Protein Coupled Receptor (GPCR) Activation Assays

GPCRs are the largest family of membrane receptors and are crucial drug targets.[16] Pyrazole-based compounds can act as either agonists or antagonists of GPCRs. Bioluminescence Resonance Energy Transfer (BRET) assays are powerful tools for studying GPCR signaling in live cells, offering real-time monitoring of protein-protein interactions.[17][18]

Scientific Principle: BRET for GPCR-Effector Interaction

BRET is a proximity-based assay that measures the non-radiative transfer of energy between a bioluminescent donor (e.g., Renilla Luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).[19] When the donor and acceptor are brought into close proximity (<10 nm), energy is transferred, and the acceptor emits light at its characteristic wavelength. For GPCRs, BRET can be used to monitor the interaction between a receptor and its downstream effectors, such as β-arrestin.[17]

  • GPCR-β-arrestin Recruitment: Upon agonist binding, the GPCR is phosphorylated, leading to the recruitment of β-arrestin.[19] By tagging the GPCR with Rluc and β-arrestin with YFP, agonist-induced recruitment results in an increased BRET signal. Antagonists will block this agonist-induced increase.

Signaling Pathway: GPCR-β-arrestin Recruitment

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR-Rluc G_protein G-Protein GPCR->G_protein Activates beta_arrestin β-arrestin-YFP GPCR->beta_arrestin Recruits GRK GRK G_protein->GRK Activation leads to GRK->GPCR Phosphorylates agonist Agonist (Pyrazole) agonist->GPCR Binds antagonist Antagonist (Pyrazole) antagonist->GPCR Blocks agonist binding

Caption: Agonist-induced GPCR activation and β-arrestin recruitment.

Detailed Protocol: β-Arrestin Recruitment BRET Assay

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for GPCR-Rluc and β-arrestin2-YFP

  • Cell culture medium (e.g., DMEM) and supplements

  • Transfection reagent

  • Coelenterazine h (luciferase substrate)

  • Test pyrazole compounds (agonists and antagonists)

  • Known reference agonist and antagonist

  • White, opaque 96-well cell culture plates

Procedure:

  • Cell Culture and Transfection:

    • Seed HEK293 cells in a 96-well plate.

    • Co-transfect the cells with the GPCR-Rluc and β-arrestin2-YFP plasmids using a suitable transfection reagent. Allow 24-48 hours for protein expression.

  • Assay Preparation:

    • Wash the cells with a buffer (e.g., HBSS).

    • Prepare serial dilutions of the pyrazole compounds.

  • Agonist Mode:

    • Add the serially diluted pyrazole compounds to the cells.

    • Incubate for 15-30 minutes at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with the serially diluted pyrazole compounds for 15 minutes.

    • Add a fixed concentration of a known agonist (typically at its EC80) to all wells (except the negative control).

    • Incubate for an additional 15-30 minutes.

  • BRET Measurement:

    • Add the luciferase substrate, coelenterazine h, to each well at a final concentration of 5 µM.

    • Immediately measure the luminescence at two wavelengths using a BRET-compatible plate reader: one for the Rluc emission (~480 nm) and one for the YFP emission (~530 nm).

Data Analysis and Interpretation
  • Calculate BRET Ratio: BRET Ratio = (Emission at 530 nm) / (Emission at 480 nm)

  • Data Normalization: Subtract the BRET ratio of the vehicle control from all other values to get the net BRET ratio.

  • Determine EC50/IC50:

    • Agonist: Plot the net BRET ratio against the logarithm of the agonist concentration to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist: Plot the net BRET ratio against the logarithm of the antagonist concentration to determine the IC50.

Parameter Description Example Value (Agonist) Example Value (Antagonist)
EC50 Molar concentration for 50% maximal response100 nMN/A
IC50 Molar concentration for 50% inhibitionN/A250 nM
Emax Maximum response relative to a reference agonist95%N/A

Section 3: Enzyme Inhibition Assays - COX and MAO

Many pyrazole-containing drugs, such as celecoxib, are known for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes.[4] Additionally, pyrazole derivatives have been investigated as inhibitors of monoamine oxidase (MAO) for the treatment of neurological disorders.[20]

Scientific Principle: Fluorometric Detection of Enzyme Activity
  • COX Inhibition Assay: This assay measures the peroxidase activity of COX enzymes. The reaction involves the conversion of a substrate by COX to produce prostaglandin G2 (PGG2), which is then reduced to PGH2. A fluorometric probe is used to detect the peroxidase activity, where its oxidation by the enzyme results in a fluorescent product.[21] Inhibitors will reduce the rate of fluorescence generation.

  • MAO Inhibition Assay: MAO enzymes catalyze the oxidative deamination of monoamines, producing H2O2 as a byproduct.[22] This H2O2 can be detected using a fluorometric probe in the presence of horseradish peroxidase (HRP).[23] The fluorescence intensity is directly proportional to the MAO activity.[24]

Detailed Protocol: COX-2 Inhibition Assay

Materials:

  • Human recombinant COX-2 enzyme

  • COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Test pyrazole compounds and a reference inhibitor (e.g., Celecoxib)

  • Black 96-well plates

Procedure:

  • Reagent Preparation: Prepare solutions of the COX-2 enzyme, arachidonic acid, and test compounds.

  • Assay Setup:

    • To each well, add the COX-2 enzyme, heme, and the fluorometric probe in the reaction buffer.

    • Add the test pyrazole compound or controls.

    • Incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add arachidonic acid to start the reaction.

  • Data Acquisition: Measure the fluorescence intensity kinetically over 10-20 minutes using a fluorescence plate reader (e.g., Ex/Em = 530/590 nm).

Detailed Protocol: MAO-A Inhibition Assay

Materials:

  • Human recombinant MAO-A enzyme

  • MAO assay buffer

  • Tyramine (substrate)

  • HRP

  • Fluorometric probe (e.g., Amplex Red)

  • Test pyrazole compounds and a reference inhibitor (e.g., Clorgyline)

  • Black 96-well plates

Procedure:

  • Assay Setup:

    • Add MAO-A enzyme to the wells.

    • Add the test pyrazole compound or controls and incubate for 15 minutes at room temperature.[22]

  • Reaction Mix Preparation: Prepare a reaction mix containing the substrate (tyramine), HRP, and the fluorometric probe in assay buffer.

  • Initiate Reaction: Add the reaction mix to each well.

  • Incubation and Measurement: Incubate for 30-60 minutes at 37°C, protected from light. Measure the fluorescence intensity using a fluorescence plate reader (e.g., Ex/Em = 535/587 nm).

Data Analysis for Enzyme Inhibition Assays

The data analysis for both COX and MAO inhibition assays is similar to the kinase assay described in section 1.4. Calculate the percent inhibition for each compound concentration and then determine the IC50 value by fitting the data to a dose-response curve. A selectivity index can be calculated by comparing the IC50 values for different enzyme isoforms (e.g., COX-1 vs. COX-2 or MAO-A vs. MAO-B).[21]

Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2) A higher SI value indicates greater selectivity for COX-2.[21]

Section 4: Cellular Viability and Cytotoxicity Assays

It is crucial to assess whether the observed inhibitory effects of a pyrazole compound are due to specific target engagement or general cytotoxicity.[6] The MTT assay is a widely used colorimetric method to evaluate cell viability.

Scientific Principle: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial reductase enzymes. The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow: MTT Cytotoxicity Assay

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed Cells in a 96-well Plate cell_adherence Allow Cells to Adhere (24 hours) seed_cells->cell_adherence add_compound Add Serial Dilutions of Pyrazole Compound cell_adherence->add_compound incubation Incubate for 24-72 hours add_compound->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_incubation Incubate for 2-4 hours add_mtt->formazan_incubation solubilize Add Solubilization Solution (e.g., DMSO) formazan_incubation->solubilize read_absorbance Measure Absorbance (at ~570 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability det_cc50 Determine CC50 Value calc_viability->det_cc50

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell line (e.g., A549, MCF-7) or other relevant cell line.[6]

  • Cell culture medium and supplements

  • Test pyrazole compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Clear 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the pyrazole compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.

Data Analysis and Interpretation
  • Calculate Percent Viability: % Viability = 100 * (Absorbancesample / Absorbancecontrol)

  • Determine CC50: Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression to determine the CC50 (cytotoxic concentration 50%), which is the concentration of the compound that reduces cell viability by 50%.

Section 5: In Vitro ADME Assays

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to de-risk candidates and guide chemical optimization.[25][26] In vitro ADME assays provide key insights into a compound's potential pharmacokinetic behavior.[27][28]

Overview of Key In Vitro ADME Assays
Assay Principle Key Parameter Measured Significance
Metabolic Stability Incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time.[29]Intrinsic clearance (Clint), Half-life (t½)Predicts how quickly the compound will be metabolized in the body.
CYP450 Inhibition Assessing the compound's ability to inhibit major cytochrome P450 enzymes.[26]IC50Predicts the potential for drug-drug interactions.
Plasma Protein Binding Measuring the fraction of the compound bound to plasma proteins, often using rapid equilibrium dialysis (RED).Fraction unbound (fu)Only the unbound drug is free to interact with its target and be metabolized or excreted.
Permeability (Caco-2) Using a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) to model drug absorption across the intestinal wall.Apparent permeability coefficient (Papp)Predicts oral absorption of the compound.
Detailed Protocol: Microsomal Stability Assay

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test pyrazole compound

  • Acetonitrile (with internal standard) for quenching

  • LC-MS/MS system

Procedure:

  • Incubation Setup: In a 96-well plate, pre-warm a mixture of the test compound and liver microsomes in phosphate buffer at 37°C.

  • Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

Data Analysis and Interpretation
  • Calculate In Vitro Half-Life (t½): Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression is the elimination rate constant (k). t½ = 0.693 / k

  • Calculate Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) Compounds with a short half-life and high intrinsic clearance are likely to be rapidly metabolized in vivo.

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for characterizing the efficacy and pharmacological profile of novel pyrazole-based compounds. By systematically evaluating target engagement, cellular activity, mechanism of action, and early ADME properties, researchers can build a comprehensive data package to guide the progression of promising candidates through the drug discovery pipeline. Adherence to these detailed protocols, coupled with a thorough understanding of the underlying scientific principles, will ensure the generation of high-quality, reproducible data, ultimately accelerating the development of new pyrazole-based therapeutics.

References

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (2023-01-17). PubMed Central.
  • In Vitro ADME - Selvita. Selvita.
  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - PMC. (2021-05-10). PubMed Central.
  • In Vitro ADME Assays and Services - Charles River Laboratories. Charles River Laboratories.
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs. Creative Biolabs.
  • In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO. PharmaLegacy.
  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec. Evotec.
  • BRET biosensors to study GPCR biology, pharmacology, and signal transduction - Frontiers. Frontiers.
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC - NIH. National Institutes of Health.
  • Biochemical assays in drug discovery and development - Celtarys Research. (2025-07-24). Celtarys Research.
  • Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. (2024-05-14). Drug Discovery.
  • Application of BRET to monitor ligand binding to GPCRs - CORE. CORE.
  • Fluorescence Polarization Assays in Small Molecule Screening - PMC - NIH. National Institutes of Health.
  • In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. BioDuro.
  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025-11-14). BellBrook Labs.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH. National Institutes of Health.
  • A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases - PMC. PubMed Central.
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience. BPS Bioscience.
  • Application of BRET for Studying G Protein-Coupled Receptors - Monash. Monash University.
  • Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors - Benchchem. Benchchem.
  • Monoamine Oxidase (MAO) Inhibitor Screening Kit (MAK520) - Sigma-Aldrich. Sigma-Aldrich.
  • Luciferase Luminescence Assays - NOVA. NOVA.
  • Monoamine Oxidase (MAO) Inhibitor Screening Kit (BA0188) - Assay Genie. Assay Genie.
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372 - Promega Corporation. Promega Corporation.
  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - NIH. National Institutes of Health.
  • Promega Notes 83 - Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega.
  • Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents - Bentham Science Publisher. Bentham Science.
  • A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors | Journal of the American Chemical Society. American Chemical Society.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. MDPI.
  • How to Choose the Right Biochemical Assay for Drug Discovery - BellBrook Labs. (2025-12-25). BellBrook Labs.
  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) - Cell Biolabs, Inc.. Cell Biolabs, Inc..
  • Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric) (AB284510) - Abcam. Abcam.
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. (2022-09-29). IJRASET.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023-04-25). MDPI.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024-08-13). Reaction Biology.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - MDPI. MDPI.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24). International Journal of Pharmaceutical Sciences Review and Research.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC. (2021-05-10). PubMed Central.
  • functional in vitro assays for drug discovery - YouTube. (2023-08-18). YouTube.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. National Institutes of Health.
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PubMed Central. PubMed Central.
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. (2024-07-07). IJNRD.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (2022-01-05). PubMed.
  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC. (2013-11-04). PubMed Central.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025-03-04). Royal Society of Chemistry.
  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC. (2016-10-31). PubMed Central.
  • Discovery, synthesis and molecular corroborations of medicinally important novel pyrazoles; drug efficacy determinations through in silico, in vitro and cytotoxicity validations - PubMed. (2019-02-07). PubMed.
  • In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds - ResearchGate. ResearchGate.
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Publishing. Royal Society of Chemistry.
  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC. PubMed Central.

Sources

Application Note: High-Throughput Screening of Pyrazole Derivative Libraries for Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its versatile chemical nature and its presence in a remarkable number of FDA-approved drugs targeting a wide array of diseases.[3][4] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[5][6][7] Notable drugs such as the anti-inflammatory Celecoxib, the kinase inhibitors Ruxolitinib and Axitinib, and the erectile dysfunction therapy Sildenafil all feature a core pyrazole structure, underscoring its therapeutic importance.[1][3]

High-Throughput Screening (HTS) provides the technological framework to rapidly evaluate vast libraries of chemical compounds, such as those comprised of diverse pyrazole derivatives, to identify molecules that modulate a specific biological target. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and validation of HTS campaigns for pyrazole derivative libraries. It provides field-proven protocols and explains the scientific rationale behind critical experimental choices, ensuring a robust and efficient path from initial screen to validated hit.

Foundational Stage: Assay Development and Validation

The success of any HTS campaign is fundamentally dependent on the quality of the assay. A robust, reproducible, and sensitive assay is paramount for distinguishing true "hits" from the vast excess of inactive compounds and experimental noise. The choice between a biochemical and a cell-based assay format is a critical first decision.

  • Biochemical Assays: These assays utilize purified components (e.g., an enzyme and its substrate) in a controlled, cell-free environment. They are advantageous for their simplicity, lower variability, and direct measurement of target engagement. They are particularly well-suited for screening inhibitors of enzymes like kinases, proteases, or phosphatases.[8]

  • Cell-Based Assays: These assays measure a biological response within living cells. They offer greater physiological relevance by accounting for factors like cell permeability, intracellular metabolism, and off-target effects.[9] However, they often exhibit higher variability and can be more complex to develop.

Case Study: Screening for Novel Kinase Inhibitors

Kinases are a major class of drug targets, and many approved kinase inhibitors are based on the pyrazole scaffold.[3][10] This protocol will focus on developing a biochemical assay for screening a pyrazole library against a hypothetical protein kinase, "Kinase-X." A common and robust method for this is a fluorescence-based assay that measures the production of ADP, the universal byproduct of kinase activity.[10]

Protocol 1: Assay Optimization and Validation

The objective of this phase is to define assay conditions that yield a stable and robust signal, suitable for automated screening. This involves optimizing reagent concentrations and incubation times to achieve the best statistical performance.

Key Quality Control Metrics:

  • Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the positive control (uninhibited reaction) to the mean signal of the negative control (inhibited or no-enzyme reaction). A higher S/B ratio indicates a larger dynamic range.

  • Coefficient of Variation (%CV): A measure of the data dispersion around the mean for the controls. A %CV of less than 20% is generally acceptable.[11]

  • Z'-Factor: The ultimate metric for HTS assay quality. It incorporates both the dynamic range (S/B) and the data variability (%CV) of the positive and negative controls.[12]

The Z'-factor is calculated using the formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn| where µp and σp are the mean and standard deviation of the positive control, and µn and σn are the mean and standard deviation of the negative control.[12]

Interpretation of Z'-Factor: [13][14]

  • Z' > 0.5: An excellent assay, highly robust for HTS.

  • 0 < Z' ≤ 0.5: A marginal assay; may be acceptable but could benefit from further optimization.

  • Z' < 0: An unacceptable assay; the signals from positive and negative controls overlap.

Step-by-Step Optimization:

  • Reagent Titration: Systematically vary the concentrations of Kinase-X, its substrate, and ATP to find the optimal balance that produces a strong signal without excessive reagent consumption.

  • Kinetic Analysis: Run the reaction over a time course to determine the linear phase of the reaction. The final signal should be read within this linear window to ensure sensitivity to inhibition.

  • DMSO Tolerance: HTS compounds are typically stored in dimethyl sulfoxide (DMSO). It is crucial to determine the highest concentration of DMSO that does not significantly impact assay performance.

  • Z'-Factor Plate Validation: Once initial conditions are set, perform a full-plate validation. Prepare a 384-well plate with half the wells dedicated to positive controls (e.g., kinase reaction with DMSO) and the other half to negative controls (e.g., reaction with a known potent inhibitor or no enzyme). Calculate the Z'-factor from this plate.[15]

ParameterTarget ValueRationale
Z'-Factor > 0.5Ensures a statistically significant separation between hit and non-hit populations.[16]
S/B Ratio > 5Provides a sufficient dynamic range to detect varying levels of inhibition.
%CV (Controls) < 20%Indicates low variability and high precision of the measurements.[11]
DMSO Tolerance < 0.5% Signal InhibitionConfirms that the compound solvent does not interfere with the assay readout.

The High-Throughput Screening Campaign

With a validated assay, the primary screen of the entire pyrazole derivative library can commence. This process is heavily reliant on automation to ensure consistency and throughput.

Workflow for Primary HTS

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Lib Pyrazole Library (Source Plates) LiquidHandler Acoustic Dispensing of Compounds Lib->LiquidHandler Transfer AssayPlate Assay-Ready Plates ReagentAdd Addition of Assay Reagents AssayPlate->ReagentAdd Dispense Incubate Incubation ReagentAdd->Incubate Reader Plate Reader (Signal Acquisition) Incubate->Reader DataQC Data QC & Normalization Reader->DataQC HitSelect Primary Hit Selection DataQC->HitSelect end end HitSelect->end List of Primary Hits

Caption: Automated HTS workflow from compound library to primary hit selection.

Protocol 2: Primary Screening at a Single Concentration
  • Library Preparation: Thaw the pyrazole library source plates. Typically, compounds are stored at a high concentration (e.g., 10 mM in DMSO).

  • Compound Transfer: Using an acoustic liquid handler, transfer a small volume (e.g., 20 nL) of each pyrazole derivative from the source plates to the 384-well assay plates. This results in a final screening concentration of, for example, 10 µM.

  • Plate Controls: Each assay plate must include controls for robust data analysis:

    • Positive Controls (n=16-32): Wells containing the uninhibited reaction (e.g., enzyme + substrate + DMSO). Defines the 0% inhibition level.

    • Negative Controls (n=16-32): Wells containing a fully inhibited reaction (e.g., enzyme + substrate + a known potent inhibitor). Defines the 100% inhibition level.

  • Reagent Addition: Add the pre-optimized concentrations of Kinase-X, substrate, and ATP to all wells of the assay plates using automated dispensers.

  • Incubation: Incubate the plates at the optimized temperature for the predetermined time.

  • Signal Detection: Read the plates using a plate reader compatible with the assay's detection modality (e.g., fluorescence intensity, fluorescence polarization, or luminescence).

  • Data Analysis: Normalize the raw data for each plate. The percent inhibition for each compound is calculated as: % Inhibition = 100 * (1 - (Signal_compound - Mean_negative) / (Mean_positive - Mean_negative))

  • Hit Selection: A primary hit is typically defined as any compound exhibiting inhibition greater than a set threshold, often calculated as three times the standard deviation of the positive control wells (e.g., >50% inhibition).

Hit Confirmation and Dose-Response Analysis

Not all primary hits are genuine. False positives can arise from compound autofluorescence, aggregation, or other assay artifacts.[17] The hit confirmation and validation stage is a critical filtering process.

Hit Validation Cascade

Hit_Validation PrimaryHits Primary Hits (from single-dose screen) Reconfirm Confirmation Screen (Fresh compound, same assay) PrimaryHits->Reconfirm Triage DoseResponse Dose-Response Analysis (IC50 determination) Reconfirm->DoseResponse Confirm activity CounterScreen Counter & Orthogonal Assays (Selectivity, PAINS) DoseResponse->CounterScreen Characterize potency ValidatedHits Validated Hits (Ready for Hit-to-Lead) CounterScreen->ValidatedHits Confirm specificity

Caption: The hit validation cascade filters primary hits to identify robust leads.

Protocol 3: Dose-Response and IC50 Determination
  • Compound Re-order: Obtain fresh, dry powder samples of the confirmed primary hits to eliminate potential issues with compound integrity from the library plates.

  • Serial Dilution: Create a concentration series for each confirmed hit (e.g., 8-point, 3-fold serial dilutions starting from 50 µM).

  • Assay Execution: Test each concentration point in the validated Kinase-X assay, typically in triplicate.

  • Data Fitting: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound elicits 50% of its maximal effect).[18][19]

Hit CompoundIC50 (µM)Hill SlopeR² of Curve Fit
Pyrazole-A0.251.10.992
Pyrazole-B1.50.90.985
Pyrazole-C8.71.30.990

This quantitative analysis allows for the ranking of hits based on their potency, a key parameter for prioritizing compounds for further development.

Eliminating False Positives: Counter-Screening Strategies

A significant challenge in HTS is the identification of Pan-Assay Interference Compounds (PAINS).[20] These are molecules that appear as hits due to non-specific mechanisms like chemical reactivity, aggregation, or interference with the assay technology, rather than specific binding to the target.[17][21]

Common Counter-Screening Strategies:

  • Orthogonal Assays: Validate hits in a secondary assay that uses a different detection technology. For instance, if the primary assay measured ADP production via fluorescence, an orthogonal assay might measure the phosphorylation of the substrate directly using a different method.[22]

  • Promiscuity Screening: Test hits against unrelated targets to check for non-specific activity. A compound that inhibits multiple, unrelated enzymes is likely a promiscuous binder and a less desirable starting point.

  • PAINS Substructure Filtering: Use computational filters to check if the hit compounds contain chemical substructures known to be associated with PAINS.[20] While useful, this should be used as a flag for further investigation, not an absolute rule for elimination, as some valid drugs may contain PAINS-like fragments.[23]

Conclusion and Future Directions

This application note outlines a systematic and robust methodology for the high-throughput screening of pyrazole derivative libraries. By emphasizing rigorous assay development, multi-stage hit validation, and proactive counter-screening, researchers can significantly increase the probability of identifying high-quality, therapeutically relevant lead compounds. The pyrazole scaffold continues to be a rich source of chemical innovation, and the application of disciplined HTS principles is essential to unlocking its full potential in the ongoing quest for novel medicines.[5]

References

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.

  • Z-factor. Grokipedia.

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed.

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Multiple Sclerosis and Related Disorders.

  • Pan-assay interference compounds. Wikipedia.

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. OUCi.

  • What are PAINS? BIT 479/579 High-throughput Discovery.

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate.

  • Dealing with PAINs in a drug discovery CRO. Sygnature Discovery.

  • Dose-Response Modeling of High-Throughput Screening Data. PMC - NIH.

  • Kinase Inhibitor Screening Services. BioAssay Systems.

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad.

  • High-Throughput Dose-Response Data Analysis. Medium.

  • AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.

  • The Z prime value (Z´). BMG LABTECH.

  • Pan Assay Interference Compounds. YouTube.

  • Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX.

  • Z-Factor Calculator - Free Online Tool | Assay Quality Control. PunnettSquare Tools.

  • Targeted Kinase Inhibitor Activity Screening. BOC Sciences.

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.

  • Biochemical Kinase Assays. Thermo Fisher Scientific - US.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

  • Introduction - High-Throughput Screening Center. NIH Chemical Genomics Center.

  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery.

  • Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. PNAS.

  • On HTS: Z-factor. LinkedIn.

  • HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. PubMed Central.

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research.

  • Thunor: visualization and analysis of high-throughput dose–response datasets. Nucleic Acids Research | Oxford Academic.

  • Assay Guidance Manual. NCBI Bookshelf - NIH.

  • HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf.

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD.

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. ResearchGate.

Sources

Application Notes & Protocols: Strategic Synthesis of Pyrazole-Containing Heterocycles for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a "Privileged" Structure in Drug Discovery

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and ability to modulate biological activity have earned it the status of a "privileged scaffold." This means the pyrazole core is a recurring motif in a multitude of clinically successful drugs, capable of interacting with a wide array of biological targets.[1][3][4]

Derivatives of pyrazole exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[5][6][7][8][9] The success of blockbuster drugs such as the anti-inflammatory agent Celecoxib (Celebrex®) , the anti-obesity drug Rimonabant , and the analgesic Difenamizole underscores the profound impact of this heterocycle on modern medicine.[4][10][11][12][13][14][15][16] The pyrazole's unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, allow for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[14]

This guide provides an in-depth exploration of robust and efficient synthetic strategies for constructing pyrazole-containing molecules, tailored for researchers and professionals in drug development. We will delve into the mechanistic underpinnings of classical methods, provide detailed, field-proven protocols, and explore modern techniques that enhance efficiency and align with green chemistry principles.

Key Synthetic Strategies: From Classical Condensations to Modern Methodologies

The construction of the pyrazole ring can be approached through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.

Strategy 1: The Knorr Pyrazole Synthesis - The Cornerstone Reaction

First reported by Ludwig Knorr in 1883, this cyclocondensation reaction remains one of the most fundamental and widely used methods for pyrazole synthesis.[1][6][17][18][19]

Principle & Causality: The Knorr synthesis involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-ketoester) with a hydrazine derivative.[12][20] The reaction is typically acid-catalyzed, which serves to activate the carbonyl groups for nucleophilic attack by the hydrazine. The formation of the stable, aromatic pyrazole ring provides a strong thermodynamic driving force for the reaction, often resulting in high yields.[17][19]

Mechanism: The reaction proceeds via a well-established pathway:

  • Hydrazone Formation: The hydrazine first attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs a nucleophilic attack on the remaining carbonyl group.

  • Dehydration: The resulting cyclic intermediate readily eliminates a molecule of water to yield the final aromatic pyrazole.[17][18]

A critical consideration is regioselectivity . When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, two different regioisomeric products can potentially form, depending on which carbonyl is attacked first.[17][18] This selectivity is influenced by the steric and electronic properties of the substituents on both reactants.

A 1,3-Dicarbonyl Compound D Condensation & Hydrazone Formation A->D B Hydrazine Derivative B->D C Acid Catalyst (e.g., Acetic Acid) C->D Catalyzes E Cyclic Intermediate D->E Intramolecular Cyclization F Dehydration (-H2O) E->F G Substituted Pyrazole Product F->G

Caption: Workflow of the Knorr Pyrazole Synthesis.

Protocol 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone via Knorr Condensation

This protocol details the synthesis of a pyrazolone, a common pyrazole variant, from a β-ketoester.[17][19]

  • Materials: Ethyl acetoacetate, Phenylhydrazine, Diethyl ether, Ice bath.

  • Safety Precaution: Hydrazine derivatives are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The initial reaction is exothermic.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, carefully add ethyl acetoacetate (1.0 equivalent).

    • Slowly add phenylhydrazine (1.0 equivalent) to the flask. The mixture will warm upon addition.

    • Once the addition is complete, heat the reaction mixture under reflux for 1 hour.

    • After 1 hour, cool the resulting syrup in an ice bath to facilitate solidification.

    • Add a small amount of cold diethyl ether and stir or scratch the flask vigorously with a glass rod to induce crystallization of the crude product.

    • Isolate the solid product by vacuum filtration using a Büchner funnel, washing with a small amount of cold diethyl ether.

    • The product can be further purified by recrystallization from ethanol if necessary.

Strategy 2: Multi-Component Reactions (MCRs) - A Paradigm of Efficiency

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials, have revolutionized synthetic chemistry.[3][21] This approach is highly valued in drug discovery for its operational simplicity, time and energy savings, and ability to rapidly generate molecular diversity.[21][22][23]

Principle & Causality: MCRs for pyrazole synthesis often involve a domino sequence of reactions. For instance, the widely used synthesis of pyrano[2,3-c]pyrazoles involves the initial Knoevenagel condensation of an aldehyde and malononitrile, which forms a Michael acceptor. This intermediate then reacts with a pyrazolone (formed in situ from a β-ketoester and hydrazine) via a Michael addition, followed by intramolecular cyclization to yield the final fused heterocyclic system.[12][24] The efficiency stems from avoiding the isolation and purification of intermediates, which saves time and resources.

cluster_reactants Reactants (One-Pot) A Aldehyde F Knoevenagel Condensation A->F B Malononitrile B->F C Hydrazine E In situ Pyrazolone Formation C->E D β-Ketoester D->E H Michael Addition E->H G Michael Acceptor F->G G->H I Intramolecular Cyclization H->I J Pyrano[2,3-c]pyrazole Product I->J

Caption: MCR Workflow for Pyrano[2,3-c]pyrazole Synthesis.

Protocol 2: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative

This protocol describes a highly efficient, one-pot synthesis of a complex pyrazole-fused heterocycle.[21][24]

  • Materials: Hydrazine hydrate, Ethyl acetoacetate, an aromatic aldehyde (e.g., benzaldehyde), Malononitrile, Ethanol, Piperidine (catalyst).

  • Procedure:

    • In a round-bottom flask, add hydrazine hydrate (1.0 mmol) and ethyl acetoacetate (1.0 mmol) in ethanol (10 mL). Stir the mixture at room temperature for 15-20 minutes to pre-form the pyrazolone intermediate.

    • To this mixture, add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol).

    • Add a catalytic amount of piperidine (2-3 drops).

    • Stir the reaction mixture at room temperature or gently heat to 50-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 1-2 hours.

    • Upon completion, a solid product usually precipitates from the reaction mixture. Cool the flask in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and air dry.

    • The product is often of high purity, but can be recrystallized from ethanol if needed.

Strategy 3: Microwave-Assisted Synthesis - A Green Chemistry Approach

Microwave-assisted synthesis has emerged as a powerful technology in medicinal chemistry, dramatically accelerating reaction rates and often improving product yields and purity.[10][25][26]

Principle & Causality: Microwave irradiation provides rapid and uniform heating of the reaction mixture through dielectric heating. This efficient energy transfer can overcome activation energy barriers more effectively than conventional heating, reducing reaction times from hours to mere minutes.[10] This often leads to cleaner reactions with fewer side products, simplifying purification.[10] The reduced energy consumption and potential for solvent-free reactions position this technique as a cornerstone of green chemistry.[10]

Data Presentation: Microwave vs. Conventional Synthesis

The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction outcomes with traditional methods.

Product FamilyMethodTemperature (°C)TimeYield (%)Reference
Phenyl-1H-pyrazoles Microwave-Assisted60°C5 min91-98%[10]
Conventional Heating75°C2 hours73-90%[10]
Pyrano[2,3-c]pyrazoles Microwave-Assisted120°C15 min92-99%[26]
Conventional HeatingReflux1-2 hours~85-95%N/A

Conclusion

The synthesis of pyrazole-containing heterocycles is a dynamic and essential field within medicinal chemistry. Classical methods like the Knorr synthesis provide reliable and versatile routes to the pyrazole core. Simultaneously, modern advancements, particularly multi-component and microwave-assisted reactions, offer significant improvements in efficiency, speed, and sustainability. A thorough understanding of these synthetic strategies empowers drug discovery professionals to rapidly generate and optimize novel pyrazole-based therapeutic agents, accelerating the development of next-generation medicines.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives.
  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy.
  • Baracaldo-Sáez, D. P., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723.
  • Baracaldo-Sáez, D. P., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723.
  • Benchchem. (n.d.). Application Notes and Protocols for Knorr Pyrazole Synthesis.
  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3).
  • Benchchem. (n.d.). Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Pyrazoles from 5-Hydrazinoisophthalic acid hydrochloride.
  • Semantic Scholar. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • Kumar, A., et al. (n.d.). An insight into pyrazole-containing compounds: Synthesis and pharmacological activities. [Source not further specified].
  • Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Chourasia, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Singh, R. P. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Source not further specified].
  • Chourasia, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
  • RSC Publishing. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • ResearchGate. (2019). Recent advances in the synthesis of new pyrazole derivatives.
  • Slideshare. (n.d.). Knorr pyrazole synthesis.
  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 178-185.
  • IJTSRD. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
  • Dömling, A., et al. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH.
  • Chandrasekharan, S. P., et al. (2022). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Organic & Biomolecular Chemistry, 20(45), 8787-8817.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Li, Y., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Source not further specified].
  • Yurttaş, L., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. MDPI.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Sgambat, K., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrazole Derivatives Using Multicomponent Reactions.
  • ResearchGate. (n.d.). Examples of pyrazole-containing drugs and their pharmacological activities.
  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review.
  • PMC. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene.
  • ResearchGate. (n.d.). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review.
  • PMC - PubMed Central. (n.d.). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors.
  • GSC Online Press. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques.
  • Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery.
  • PMC - NIH. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.
  • RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles.
  • PMC - PubMed Central. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages.

Sources

Application Notes and Protocols: 1-ethyl-5-methyl-4-nitro-1H-pyrazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Nitropyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of steric and electronic characteristics, making it a privileged scaffold in drug discovery. Within this important class of heterocycles, 1-ethyl-5-methyl-4-nitro-1H-pyrazole emerges as a highly valuable, yet under-explored, building block for organic synthesis. The strategic placement of the nitro group at the C4 position, coupled with N-ethyl and C5-methyl substitutions, offers a unique combination of reactivity and structural features. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrazole ring and provides a versatile handle for a variety of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of this versatile reagent, complete with detailed, field-proven protocols and mechanistic insights.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented below. These values are calculated based on its chemical structure and provide a useful reference for experimental design.

PropertyValue
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.16 g/mol
IUPAC Name This compound
Appearance Expected to be a pale yellow solid
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.
Boiling Point Estimated to be >200 °C at atmospheric pressure

Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from heat and strong oxidizing agents.

Synthesis of this compound: A Proposed Two-Step Protocol

Synthesis_Workflow cluster_step1 Step 1: N-Ethylation cluster_step2 Step 2: C4-Nitration 5_methyl_1H_pyrazole 5-methyl-1H-pyrazole reaction1 N-Ethylation 5_methyl_1H_pyrazole->reaction1 ethyl_iodide Ethyl Iodide ethyl_iodide->reaction1 base Base (e.g., K₂CO₃) base->reaction1 solvent1 Solvent (e.g., DMF) solvent1->reaction1 product1 1-ethyl-5-methyl-1H-pyrazole reaction2 Nitration product1->reaction2 reaction1->product1 nitrating_agent Nitrating Agent (e.g., HNO₃/H₂SO₄) nitrating_agent->reaction2 product2 This compound reaction2->product2 Applications_Workflow cluster_derivatives Synthesis of Bioactive Scaffolds nitropyrazole This compound reduction Reduction nitropyrazole->reduction aminopyrazole 1-ethyl-5-methyl-1H-pyrazol-4-amine reduction->aminopyrazole amides Amide Coupling aminopyrazole->amides Acyl Halides, Carboxylic Acids sulfonamides Sulfonylation aminopyrazole->sulfonamides Sulfonyl Chlorides heterocycles Heterocycle Formation aminopyrazole->heterocycles Dicarbonyls, etc.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazole Functionalization

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry and materials science. Its derivatives are integral components of numerous pharmaceuticals, including blockbuster drugs like Celecoxib (a COX-2 inhibitor), and exhibit a wide array of biological activities such as anti-inflammatory, anti-tumor, and analgesic properties.[1][2][3][4] The ability to precisely and efficiently introduce a variety of substituents onto the pyrazole ring is therefore a critical endeavor in drug discovery and development.[2]

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the late-stage functionalization of pyrazoles.[5][6] These reactions, which form new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high chemoselectivity and broad functional group tolerance, allow for the modular construction of complex molecular architectures from readily available pyrazole precursors.[5][7] This guide provides an in-depth exploration of the key palladium-catalyzed methodologies used to modify substituted pyrazoles, offering both mechanistic insights and detailed, field-proven protocols for researchers, scientists, and drug development professionals.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild reaction conditions, the commercial availability of a vast array of boronic acids and their derivatives, and the generally low toxicity of its boron-containing byproducts. For pyrazole substrates, this reaction is a premier method for introducing aryl, heteroaryl, and vinyl groups.[8][9][10]

Mechanistic Rationale & Key Parameters

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood sequence of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pyrazole-X Ar-Pd(II)-X(L2) Pyrazole-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Base-activated) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Pyrazole-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Pyrazole-R' Reductive_Elimination->Product Boronic_Acid R'-B(OH)2 Boronic_Acid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

  • Palladium Precatalyst & Ligand Selection: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the ancillary ligand, dictates the reaction's efficiency. For electron-rich pyrazoles, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or tBu₃P are often essential.[8][10] These ligands promote the oxidative addition of the pyrazole-halide bond and facilitate the reductive elimination step.[11] The use of pre-formed catalysts like XPhos Pd G2 can improve reproducibility and simplify reaction setup.[9][10]

  • Halide Reactivity: The reactivity of halopyrazoles generally follows the trend I > Br > Cl, consistent with C-X bond dissociation energies.[12] While iodopyrazoles are highly reactive, they can be prone to a dehalogenation side reaction.[9][10][13] Consequently, bromopyrazoles often provide a better balance of reactivity and stability, making them superior substrates in many cases.[9][10]

  • Base and Solvent: An inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome. A common solvent system is a mixture of an organic solvent like toluene, dioxane, or DMF with water to aid in dissolving the base.[8]

Comparative Data for Suzuki-Miyaura Coupling of 4-Halopyrazoles
Halide (X) at C4Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
IodoPd(OAc)₂ / SPhosKFToluene/H₂O80Good to Excellent[8]
BromoXPhos Pd G2 / XPhosK₂CO₃EtOH/H₂O100 (MW)High[9][10]
ChloroXPhos Pd G2 / XPhosK₂CO₃EtOH/H₂O120 (MW)Moderate to High[9][10]
Protocol: Suzuki-Miyaura Coupling of 1-Benzyl-4-bromopyrazole with Phenylboronic Acid

Materials:

  • 1-Benzyl-4-bromopyrazole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • XPhos Pd G2 (2 mol%)

  • XPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial under an inert atmosphere (Nitrogen or Argon), add 1-benzyl-4-bromopyrazole, phenylboronic acid, XPhos Pd G2, XPhos, and K₂CO₃.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.

  • Reaction Execution: Seal the vessel and heat the mixture with vigorous stirring. For conventional heating, an oil bath at 100 °C for 4-12 hours is typical. For microwave irradiation, heating at 120 °C for 20-60 minutes is often sufficient.[9][10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 1-benzyl-4-phenylpyrazole.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier palladium-catalyzed method for forming C-N bonds, enabling the coupling of aryl halides with a vast range of amines.[7] For pyrazoles, this reaction is crucial for synthesizing 4-aminopyrazole derivatives, which are prevalent in bioactive molecules.[2]

Mechanistic Rationale & Key Parameters

The catalytic cycle is similar to the Suzuki-Miyaura coupling but involves an amine instead of an organoboron reagent.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pyrazole-X Ar-Pd(II)-X(L2) Pyrazole-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Binding & Deprotonation Ar-Pd(II)-X(L2)->Amine_Coordination Amido_Complex [Pyrazole-Pd(II)-NR'R'']L Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Pyrazole-NR'R'' Reductive_Elimination->Product Amine H-NR'R'' Amine->Amine_Coordination Base Strong Base (e.g., NaOtBu) Base->Amine_Coordination

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

  • Catalyst System: The success of the Buchwald-Hartwig amination on heterocyclic substrates like pyrazoles is highly dependent on the use of specialized, bulky phosphine ligands.[14][15] Ligands such as tBuDavePhos, tBuBrettPhos, and AdBrettPhos have proven effective.[14][15][16] These ligands facilitate the crucial reductive elimination step from the palladium(II) amido complex, which can otherwise be slow.[17]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base is critical and must be screened for optimal results.

  • Substrate Considerations: The nature of the amine coupling partner is a key factor. Primary and secondary aliphatic and aromatic amines can be used. However, amines bearing β-hydrogens can sometimes undergo β-hydride elimination, leading to lower yields.[16][18] In such cases, copper-catalyzed conditions may be a viable alternative.[18] 4-Bromo-1-tritylpyrazole has been shown to be a more effective substrate than the corresponding iodo or chloro derivatives in certain palladium-catalyzed systems.[16][18]

Protocol: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole with Morpholine

Materials:

  • 4-Bromo-1-tritylpyrazole (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%) or a suitable precatalyst

  • tBuBrettPhos (5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

  • Glovebox or Schlenk line for inert atmosphere setup

Procedure:

  • Reaction Setup (Glovebox): In an oven-dried vial inside a glovebox, weigh 4-bromo-1-tritylpyrazole, Pd₂(dba)₃, tBuBrettPhos, and NaOtBu.

  • Reagent Addition: Add the anhydrous solvent (e.g., toluene) followed by the morpholine via syringe.

  • Reaction Execution: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100-110 °C.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor the reaction's progress by LC-MS.

  • Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful method for C(sp²)-C(sp) bond formation, coupling aryl or vinyl halides with terminal alkynes.[19] This reaction is invaluable for installing alkynyl groups onto the pyrazole core, which can serve as versatile handles for further transformations or as key structural elements in materials and pharmaceutical compounds.

Mechanistic Rationale & Key Parameters

The Sonogashira coupling involves a synergistic dual catalytic cycle with both palladium and copper.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) Pyrazole-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Cu-X Cu(I)-X Ar-Pd(II)-X(L2)->Cu-X Halide Exchange Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Pyrazole-C≡C-R' Reductive_Elimination->Product Alkyne_Coord π-Complex Formation Cu-X->Alkyne_Coord Cu_Acetylide Cu-C≡C-R' Alkyne_Coord->Cu_Acetylide Alkyne H-C≡C-R' Base Amine Base (e.g., Et3N) Base->Alkyne_Coord Deprotonation

Caption: Dual Catalytic Cycles of the Sonogashira Coupling.

  • Catalyst System: The classic Sonogashira system employs a palladium(0) source, typically generated in situ from PdCl₂(PPh₃)₂ or Pd(OAc)₂, in combination with a copper(I) co-catalyst, such as CuI.[20][21] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[19]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial as it serves both as the base to deprotonate the terminal alkyne and often as the solvent.[20] A co-solvent like DMF or THF is frequently used.[20]

  • Copper-Free Variants: A significant advancement has been the development of copper-free Sonogashira couplings. These protocols are advantageous when working with substrates that are sensitive to copper. They typically require a more reactive palladium catalyst system, often with bulky phosphine ligands, and a stronger organic base.

  • Regioselectivity: In di-halogenated pyrazoles, such as 1,3-disubstituted-5-chloro-4-iodopyrazoles, the Sonogashira coupling can be performed with high regioselectivity, reacting preferentially at the more labile C-I bond.[20]

Protocol: Sonogashira Coupling of a 4-Iodopyrazole with Phenylacetylene

Materials:

  • Substituted 4-Iodopyrazole (e.g., 1,3-dimethyl-4-iodo-1H-pyrazole) (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) Iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Schlenk flask and inert atmosphere line

Procedure:

  • Inert Atmosphere: The reaction must be performed under an inert atmosphere (N₂ or Ar) to prevent oxidative homocoupling of the alkyne (Glaser coupling).

  • Reaction Setup: To a Schlenk flask, add the 4-iodopyrazole, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Reagent Addition: Add a 2:1 mixture of degassed DMF and Et₃N. Stir for a few minutes, then add phenylacetylene dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-16 hours.

  • Monitoring: Follow the disappearance of the starting materials by TLC or GC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate and filter through a short plug of silica gel or Celite to remove the metal catalysts.

  • Extraction & Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by crystallization or flash column chromatography.

IV. Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization (or arylation) represents a paradigm shift in synthetic strategy, avoiding the need for pre-functionalized (e.g., halogenated) starting materials.[6][22] This approach offers a more atom- and step-economical pathway to substituted pyrazoles.

Mechanistic Considerations & Regioselectivity

The mechanism of Pd-catalyzed C-H functionalization is complex and often debated, but a common pathway involves a concerted metalation-deprotonation (CMD) step. The regioselectivity is a key challenge and is influenced by several factors:

  • Inherent Acidity: The C5-H of the pyrazole ring is generally the most acidic proton due to the inductive effect of the two adjacent nitrogen atoms, making it a common site for deprotonation and subsequent functionalization.[22]

  • Directing Groups: A directing group, often attached to the N1 position of the pyrazole, can chelate to the palladium catalyst and direct the C-H activation to a specific, often sterically accessible, position (e.g., C5).[22]

  • Reaction Conditions: The choice of catalyst, ligand, oxidant (if required), and solvent can dramatically alter the regiochemical outcome. For instance, ligand-free palladium catalysts in protic solvents have been shown to favor β-C-H (C4) arylation.[23]

CH_Activation_Workflow cluster_input Inputs cluster_catalysis Catalytic System Pyrazole N-Substituted Pyrazole Reaction_Vessel Reaction at Elevated Temperature Pyrazole->Reaction_Vessel Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Reaction_Vessel Catalyst Pd(OAc)2 or other Pd(II) source Catalyst->Reaction_Vessel Base Base (e.g., K2CO3, PivOH) Base->Reaction_Vessel Solvent Solvent (e.g., DMA, Toluene) Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product C-H Functionalized Pyrazole Purification->Product

Caption: General Workflow for Direct C-H Arylation of Pyrazoles.

Protocol: Direct C5-Arylation of 1-Arylpyrazole

Materials:

  • 1-Arylpyrazole (e.g., 1-phenylpyrazole) (1.0 equiv)

  • Aryl Bromide (e.g., 4-bromotoluene) (1.5-2.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (5-10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Pivalic Acid (PivOH) (30 mol%) - often used as an additive

  • Anhydrous Dimethylacetamide (DMA)

  • Schlenk tube or sealed vial

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine 1-phenylpyrazole, 4-bromotoluene, Pd(OAc)₂, K₂CO₃, and pivalic acid.

  • Solvent Addition: Add anhydrous DMA under an inert atmosphere.

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at 120-140 °C for 12-24 hours.

  • Monitoring: Monitor the formation of the product by GC-MS or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract several times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude oil or solid by flash column chromatography to isolate the 1-phenyl-5-(p-tolyl)-1H-pyrazole.

V. Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions have fundamentally transformed the synthesis of substituted pyrazoles, providing chemists with a robust and versatile toolkit for molecular construction. The choice of methodology—be it Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or direct C-H functionalization—depends on the desired bond construction and the specific pyrazole substrate. Understanding the underlying mechanisms and the critical role of ligands, bases, and solvents is paramount to achieving high yields and selectivity. As catalyst technology continues to advance, we can anticipate the development of even more efficient, milder, and more sustainable methods for pyrazole functionalization, further empowering innovation in drug discovery and materials science.

References

  • Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 554-564. [Link]

  • Dudnik, A. S., & Gevorgyan, V. (2011). Synthesis of Substituted Pyrazoles via Tandem Catalytic Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. Angewandte Chemie International Edition, 50(15), 3475-3478. [Link]

  • Sharma, P., Rohilla, S., & Priyanka. (2021). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 19(25), 5523-5548. [Link]

  • Pinta, Z., Szeliga, M., & Danel, A. (2020). Synthetic strategies of pyrazole‐directing C−H activation. ChemistrySelect, 5(29), 8887-8904. [Link]

  • Yamamoto, T., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4585. [Link]

  • Yamamoto, T., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. [Link]

  • ResearchGate. (n.d.). Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C−H Activation of a TMS group. ResearchGate. [Link]

  • Zhang, Y., et al. (2025). A practical synthesis of functionalized pyrazoles promoted by a polyoxomolybdate-based iron catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Yamamoto, T., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]

  • Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]

  • ResearchGate. (n.d.). Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

  • Sci-Hub. (2012). Synthesis of substituted pyrazolo[4,3-b]pyridines via copper-mediated intramolecular C–N cross-coupling of primary allylamines. RSC Advances. [Link]

  • Ghaffari, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. [Link]

  • Mkhonazi, S. P., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(26), 14353-14364. [Link]

  • Mazeikaite, R., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ARKIVOC. [Link]

  • Holzer, W., et al. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry, 13, 919-933. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2010). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Journal of the American Chemical Society, 132(49), 17493-17500. [Link]

  • ChemistryViews. (2023). One-Pot, Three-Component Synthesis of Substituted Pyrazoles. ChemistryViews. [Link]

  • Mkhonazi, S. P., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(26), 14353-14364. [Link]

  • Sharma, P., Rohilla, S., & Priyanka. (2021). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Fors, B. P. (2012). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]

  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. [Link]

  • Svrčková, V., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis. [Link]

  • Zhang, Y., et al. (2025). A practical synthesis of functionalized pyrazoles promoted by a polyoxomolybdate-based iron catalyst. Semantic Scholar. [Link]

  • MDPI. (n.d.). Special Issue: Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. Molecules. [Link]

  • Guram, A. S., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3263-3275. [Link]

  • Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]

  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed. [Link]

  • ResearchGate. (n.d.). Pyrazoles and Heck Reaction. ResearchGate. [Link]

  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • ResearchGate. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. [Link]

  • Vantourout, J. C. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Wu, G., et al. (2018). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Inorganic chemistry, 57(17), 10896–10903. [Link]

  • Samb, I., et al. (2018). Reactivity of chiral functionalized pyrazoles: Alcohol protection. Journal of Chemical Society of Pakistan, 40(4), 743-748. [Link]

  • ResearchGate. (2012). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]

  • Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Chemical reviews, 110(2), 1147–1169. [Link]

  • Ghaffari, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1235-1279. [Link]

  • Kantchev, E. A. B., Peh, G.-R., Zhang, C., & Ying, J. Y. (2008). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 10(18), 3949-3952. [Link]

  • ResearchGate. (2025). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

Sources

Application Notes and Protocols for the Functionalization of the C-4 Position of the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: The Strategic Importance of C-4 Functionalization

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, underpinning the structure of numerous approved drugs and advanced materials.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged heterocycle. Within this framework, the C-4 position of the pyrazole ring holds a position of strategic importance. Due to the electron-donating nature of the vicinal nitrogen atoms, the C-4 position is inherently electron-rich, rendering it susceptible to electrophilic substitution.[2][3] This intrinsic reactivity provides a direct avenue for introducing a diverse array of functional groups, thereby enabling the fine-tuning of a molecule's steric and electronic properties. Such modifications are critical in optimizing lead compounds in drug discovery, modulating the photophysical properties of organic materials, and constructing complex molecular architectures.

This comprehensive guide provides an in-depth exploration of key methodologies for the functionalization of the pyrazole C-4 position. It is designed not merely as a collection of protocols, but as a practical and scientifically grounded resource for researchers at the bench. Each section delves into the underlying reaction mechanisms, offers detailed, step-by-step experimental procedures, and presents tabular data to showcase the scope and limitations of each method.

I. Electrophilic Halogenation: A Gateway to Further Derivatization

The introduction of a halogen atom at the C-4 position is arguably one of the most versatile functionalization strategies. The resulting 4-halopyrazoles are not only valuable in their own right but also serve as key intermediates for subsequent cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Mechanism and Rationale

Electrophilic halogenation of pyrazoles proceeds via a classic electrophilic aromatic substitution mechanism. The electron-rich C-4 position acts as a nucleophile, attacking an electrophilic halogen source. The choice of halogenating agent is crucial and is often dictated by the desired halogen and the substrate's reactivity. N-halosuccinimides (NCS, NBS, and NIS) are widely employed due to their ease of handling and moderate reactivity.[4]

Experimental Protocol: C-4 Bromination of 1-Phenyl-1H-pyrazole

This protocol describes a general and efficient method for the C-4 bromination of a pyrazole derivative using N-bromosuccinimide (NBS).

Materials:

  • 1-Phenyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plate (silica gel)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a clean, dry round-bottom flask, add 1-phenyl-1H-pyrazole (1.0 mmol, 1.0 equiv).

  • Dissolve the pyrazole in anhydrous acetonitrile (5 mL).

  • In a separate container, weigh N-bromosuccinimide (1.05 mmol, 1.05 equiv).

  • Add the NBS to the pyrazole solution in one portion at room temperature with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The starting material should be consumed within 1-2 hours.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 4-bromo-1-phenyl-1H-pyrazole.

Self-Validation: The success of the reaction can be confirmed by NMR and mass spectrometry of the purified product. The disappearance of the C-4 proton signal in the 1H NMR spectrum is a key indicator of successful bromination.

Data Presentation: Scope of C-4 Halogenation
EntryPyrazole SubstrateHalogenating AgentSolventTime (h)Yield (%)
11-Methyl-1H-pyrazoleNCSCH2Cl2295
21-Phenyl-1H-pyrazoleNBSACN1.592
31,3-Dimethyl-1H-pyrazoleNISDMF388
41-(p-Tolyl)-1H-pyrazoleNBSCH3CN290

Note: Reaction conditions and yields are representative and may vary depending on the specific substrate and scale.

II. Vilsmeier-Haack Formylation: Introducing a Versatile Carbonyl Group

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic rings, and it is particularly effective for the C-4 formylation of pyrazoles.[5][6] The resulting pyrazole-4-carbaldehydes are valuable synthetic intermediates that can be readily converted into a wide range of other functional groups.

Mechanism and Rationale

The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (typically dimethylformamide, DMF) and phosphorus oxychloride (POCl3). This electrophilic species is then attacked by the electron-rich C-4 position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde.

Experimental Workflow: Vilsmeier-Haack Reaction

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup and Isolation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Pyrazole Pyrazole Substrate Pyrazole->Iminium_Intermediate Electrophilic Attack Hydrolysis Aqueous Workup (Hydrolysis) Iminium_Intermediate->Hydrolysis Product 4-Formylpyrazole Hydrolysis->Product

Caption: Workflow for the Vilsmeier-Haack formylation of pyrazoles.

Experimental Protocol: C-4 Formylation of 1,3-Dimethyl-1H-pyrazole

Materials:

  • 1,3-Dimethyl-1H-pyrazole

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Saturated aqueous sodium bicarbonate solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Drying agent (e.g., anhydrous MgSO4)

Procedure:

  • In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stir bar, cool anhydrous DMF (3.0 equiv) in an ice bath.

  • Add POCl3 (1.2 equiv) dropwise to the cold DMF with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 1,3-dimethyl-1H-pyrazole (1.0 equiv) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 15 minutes.

  • Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography.

III. Metal-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

For the synthesis of more complex C-4 substituted pyrazoles, metal-catalyzed cross-coupling reactions are indispensable tools.[7][8] These reactions allow for the formation of C-C bonds between a C-4 functionalized pyrazole (typically a halide or boronic acid/ester) and a suitable coupling partner.

Mechanism and Rationale: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a prominent example of a palladium-catalyzed cross-coupling reaction. The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the 4-halopyrazole to form a Pd(II) intermediate.

  • Transmetalation: The halide on the palladium is exchanged for the organic group from a boronic acid or ester in the presence of a base.

  • Reductive Elimination: The two organic fragments on the palladium couple, and the desired product is released, regenerating the Pd(0) catalyst.

Reaction Schematic: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_transmetalation Transmetalation Pd0 Pd(0) Catalyst PdII_Aryl Pd(II)-Aryl Complex Pd0->PdII_Aryl Oxidative Addition Product 4-Arylpyrazole PdII_Aryl->Product Reductive Elimination PdII_Aryl_Boronate Pd(II)-Aryl-Boronate Complex PdII_Aryl->PdII_Aryl_Boronate Halopyrazole 4-Halopyrazole Halopyrazole->PdII_Aryl Boronic_Acid Aryl Boronic Acid Boronic_Acid->PdII_Aryl_Boronate Base Base Base->PdII_Aryl_Boronate Product->Pd0 PdII_Aryl_Boronate->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-methyl-1H-pyrazole with Phenylboronic Acid

Materials:

  • 4-Bromo-1-methyl-1H-pyrazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon atmosphere

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask, add 4-bromo-1-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add Pd(OAc)2 (0.02 mmol, 2 mol%) and PPh3 (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

IV. Direct C-H Functionalization: An Atom-Economical Approach

In recent years, direct C-H functionalization has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalization of the pyrazole ring.[8]

Conceptual Framework

Transition-metal-catalyzed C-H activation involves the direct cleavage of a C-H bond and its subsequent transformation into a C-C or C-heteroatom bond. For pyrazoles, the C-4 position is often amenable to this type of transformation due to its electronic properties.

Representative Reaction: Palladium-Catalyzed C-4 Alkenylation

Kim et al. have developed a regioselective C-4 alkenylation of simple pyrazoles using an electrophilic Pd catalyst.[2] The reaction proceeds preferentially at the nucleophilic C-4 position.

Data Presentation: Scope of Direct C-4 Alkenylation
EntryPyrazoleAlkeneCatalyst SystemYield (%)
11-Methyl-1H-pyrazoleMethyl acrylatePd(OAc)2/DAF/TFA/BQ86
21-Phenyl-1H-pyrazoleStyrenePd(OAc)2/DAF/TFA/BQ75
31-Benzyl-1H-pyrazoleN-PhenylacrylamidePd(OAc)2/DAF/TFA/BQ68

DAF = 4,5-diazafluoren-9-one, TFA = trifluoroacetic acid, BQ = 1,4-benzoquinone.

Conclusion

The functionalization of the C-4 position of the pyrazole ring is a critical aspect of modern synthetic chemistry, with profound implications for drug discovery and materials science. This guide has provided a detailed overview of several key methodologies, from classical electrophilic substitutions to modern transition-metal-catalyzed reactions. The protocols and data presented herein are intended to serve as a valuable resource for researchers seeking to explore the rich chemical space of C-4 substituted pyrazoles. By understanding the underlying principles and mastering these experimental techniques, scientists can unlock the full potential of this versatile heterocyclic scaffold.

References

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Zeitschrift für Naturforschung B. Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • National Institutes of Health. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]

  • Royal Society of Chemistry. Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]

  • ResearchGate. Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. [Link]

  • Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]

  • ACS Publications. Substituted 4-Acylpyrazoles and 4-Acylpyrazolones: Synthesis and Multidrug Resistance-Modulating Activity. [Link]

  • ACS Publications. Direct C–H Alkenylation of Functionalized Pyrazoles. [Link]

  • ResearchGate. Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes | Request PDF. [Link]

  • ResearchGate. Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. [Link]

Sources

Application Notes and Protocols for the Development of Pyrazole-Based Probes for Biological Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of Pyrazole Scaffolds in Bioimaging

Fluorescence bioimaging has become an indispensable tool in modern biological research and clinical diagnostics, offering a non-invasive window into the intricate real-time processes within living cells and tissues.[1][2] At the heart of this technique are fluorescent probes—molecules designed to report on the presence and concentration of specific biological analytes. Among the vast array of fluorophores, N-heteroaromatic scaffolds are particularly valuable for their exceptional electronic properties and biocompatibility.[1]

This guide focuses on a particularly versatile class of N-heterocycles: pyrazole derivatives. The pyrazole core is a five-membered aromatic ring with two adjacent nitrogen atoms, a structure that imparts remarkable synthetic versatility and a high degree of structural diversity.[1][3] Probes built on this scaffold often exhibit excellent membrane permeability, low cytotoxicity, and favorable photophysical properties, making them ideal candidates for developing sensors for a wide range of biological targets, including metal ions, pH, and enzymes like cyclooxygenase-2 (COX-2).[1][4][5][6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not just protocols, but the underlying principles and rationale for the design, synthesis, characterization, and application of pyrazole-based probes for robust and reliable biological imaging.

Principles of Pyrazole Probe Design and Sensing Mechanisms

The efficacy of a fluorescent probe is not accidental; it is the result of a rational design strategy that couples a fluorescent reporter to a selective recognition unit. The pyrazole moiety can serve as the core fluorophore itself or act as a crucial chelating and modulating component within a larger system.[7]

The Molecular Architecture

A typical pyrazole-based probe consists of three key components, as illustrated below. The design's causality rests on tuning the electronic communication between these parts.

cluster_Probe Pyrazole-Based Probe Architecture Fluorophore Fluorophore (e.g., Pyrazole, Pyrazoline, Fused Pyrazole) Linker Linker (Conjugated or Non-conjugated) Fluorophore->Linker Electronic Communication Receptor Recognition Moiety (Analyte Binding Site) Linker->Receptor Analyte Target Analyte (e.g., Metal Ion, pH, Enzyme) Receptor->Analyte Selective Binding (Reversible/Irreversible)

Caption: Logical relationship of components in a pyrazole-based fluorescent probe.

  • Fluorophore: This is the source of the fluorescent signal. While pyrazole itself is not fluorescent, its derivatives, such as pyrazolines or pyrazoles integrated into larger π-conjugated systems (e.g., with BODIPY or coumarin), exhibit strong fluorescence.[7][8] The choice of the core dictates the probe's intrinsic brightness and color (wavelength).

  • Recognition Moiety (Receptor): This unit provides selectivity by binding specifically to the target analyte. The choice of receptor is critical and is dictated by the target. For instance, Schiff bases and polyamine chains are commonly used for metal ion detection (e.g., Cu²⁺, Zn²⁺).[9][10]

  • Linker: The linker connects the fluorophore and receptor, modulating the interaction between them. Its structure determines whether the sensing mechanism will be effective.

Common Sensing Mechanisms: The "Why" Behind the Signal Change

The binding of an analyte to the receptor must translate into a measurable change in the fluorophore's signal. This is achieved through several photophysical mechanisms. Understanding these mechanisms is key to designing a probe with a robust "off-on" or "on-off" response.

  • Photoinduced Electron Transfer (PET): This is a widely used mechanism for creating "turn-on" sensors.[9] In the probe's free state (the "off" state), the receptor has an appropriate redox potential to donate an electron to the excited fluorophore, quenching its fluorescence. Upon binding the analyte, the receptor's redox potential is altered, inhibiting PET and restoring fluorescence (the "on" state). The pyrazole's nitrogen atoms are often key to this process, acting as both a coordination site and a participant in the PET pathway.[8]

  • Intramolecular Charge Transfer (ICT): In ICT-based probes, the fluorophore and receptor act as an electron donor-acceptor pair.[1][4] Analyte binding alters the electron-donating or -accepting ability of the receptor, which changes the energy of the ICT state and results in a ratiometric shift in the emission wavelength. This is highly advantageous as it allows for quantitative measurements that are independent of probe concentration.

  • Chelation-Enhanced Quenching (CHEQ): This is a common mechanism for "turn-off" probes, particularly for paramagnetic metal ions like Cu²⁺.[11] The binding of the ion to the probe facilitates non-radiative decay pathways, effectively quenching the fluorescence.

Synthesis and Characterization Protocols

The synthetic versatility of pyrazoles allows for the creation of a diverse library of probes.[3] Below is a generalized workflow and a representative protocol.

General Experimental Workflow

A robust development process is self-validating, moving logically from synthesis to biological application with checkpoints for characterization and validation.

A 1. Synthesis (e.g., Condensation, Cyclization) B 2. Purification (Column Chromatography, Recrystallization) A->B C 3. Structural Confirmation (NMR, HRMS) B->C D 4. Photophysical Characterization (UV-Vis, Fluorescence) C->D E 5. Performance Validation (Selectivity, Competition) D->E F 6. Biological Evaluation (Cytotoxicity, Cell Imaging) E->F

Caption: Standard experimental workflow for probe development and validation.

Protocol: Synthesis of a Representative Pyrazole-Hydrazone Probe

This protocol describes the synthesis of a simple pyrazole-based Schiff base probe, a common motif for detecting metal ions. The key step is the condensation reaction between a pyrazole-aldehyde and a hydrazide, a reliable and high-yielding reaction.[1]

Materials:

  • 1,3-diphenyl-1H-pyrazole-4-carbaldehyde

  • 2-Hydrazinyl-quinoline

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard glassware for reflux

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) in 30 mL of anhydrous ethanol.

  • Addition of Reactant: To this solution, add 2-hydrazinyl-quinoline (1.1 mmol). The slight excess ensures the complete consumption of the aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Equip the flask with a condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Heating provides the activation energy needed for the nucleophilic attack of the hydrazine onto the aldehyde's carbonyl carbon, followed by dehydration to form the stable C=N imine bond.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

  • Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel using a hexane/ethyl acetate solvent gradient.

  • Characterization: Confirm the structure of the final probe using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of the imine proton signal (~8-9 ppm) in the ¹H NMR spectrum are key indicators of success.

Protocol: Photophysical Characterization

This protocol is essential for understanding the probe's optical properties and its response to the target analyte.

Materials:

  • Synthesized probe

  • Spectroscopic grade solvents (e.g., DMSO, Acetonitrile, PBS buffer)

  • Target analyte stock solution (e.g., 10 mM CuSO₄ in water)

  • Interfering ion stock solutions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Fe³⁺)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution: Prepare a 1 mM stock solution of the probe in DMSO. Rationale: DMSO is a common solvent for organic molecules and is miscible with aqueous buffers used in biological assays.

  • Working Solution: Prepare a working solution (e.g., 10 µM) of the probe in the desired assay buffer (e.g., PBS, pH 7.4).

  • UV-Vis and Fluorescence Spectra: Record the absorption (UV-Vis) and emission spectra of the working solution. To record the emission spectrum, excite the probe at its absorption maximum (λ_abs).

  • Titration: To the cuvette containing the probe's working solution, add increasing amounts of the target analyte stock solution (e.g., 0 to 2 equivalents). After each addition, gently mix and allow the system to equilibrate for 1-2 minutes before recording the absorption and fluorescence spectra.

  • Data Analysis: Plot the change in absorbance or fluorescence intensity versus the analyte concentration. This allows for the determination of the binding stoichiometry (e.g., using a Job's plot) and the limit of detection (LOD). The LOD is typically calculated as 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear calibration curve.[8]

  • Selectivity Test: Prepare identical working solutions of the probe. To each, add a large excess (e.g., 10-100 equivalents) of a different potentially interfering ion. Record the fluorescence response. Finally, add the target analyte to these solutions to confirm that its signal can still be detected. Trustworthiness: This step is critical to validate that the probe is selective for the target analyte under conditions that mimic a complex biological environment.

Data Presentation: Typical Photophysical Properties

Quantitative data should be summarized for clarity and comparison.

PropertyProbe AloneProbe + Analyte (e.g., Cu²⁺)Rationale for Change
λ_abs (nm)350355Slight red-shift due to electronic perturbation upon binding.
λ_em (nm)480482Minimal shift, indicating a quenching mechanism.
Stokes Shift (nm)130127Large Stokes shifts are desirable to minimize self-absorption.[4]
Quantum Yield (Φ_F)0.450.02Significant decrease confirms a "turn-off" response via CHEQ.[11]
Molar Absorptivity (ε, M⁻¹cm⁻¹)25,00027,000Indicates strong light-absorbing capability.

Application in Live Cell Imaging

The ultimate test of a probe is its performance in a biological system. This requires careful optimization of probe concentration and incubation time to maximize signal while minimizing cellular stress.

Protocol: Live Cell Imaging of Intracellular Ions

Materials:

  • HeLa or HepG2 cells (or other relevant cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Probe stock solution (1 mM in DMSO)

  • Analyte stock solution (e.g., 1 mM CuSO₄ in water)

  • Confocal laser scanning microscope

Workflow for Live Cell Imaging

A 1. Cell Seeding Seed cells on glass-bottom dishes. Incubate 24h. B 2. Probe Loading Incubate cells with probe (e.g., 5-10 µM in serum-free medium) for 30 min at 37°C. A->B C 3. Washing Wash cells 3x with PBS to remove extracellular probe. B->C D 4. Baseline Imaging (Control) Image the cells using confocal microscope to establish baseline fluorescence. C->D E 5. Analyte Stimulation Add analyte (e.g., 100 µM Cu²⁺) to the dish. Incubate for 15-30 min. D->E F 6. Final Imaging Image the same field of view to observe the change in fluorescence. E->F G 7. Data Analysis Quantify fluorescence intensity change in regions of interest (ROIs). F->G

Caption: Step-by-step workflow for a live cell imaging experiment.

Detailed Steps:

  • Cell Culture: One day before imaging, seed HeLa cells onto 35 mm glass-bottom confocal dishes at a density that will result in 60-70% confluency on the day of the experiment.

  • Probe Loading: On the day of the experiment, remove the culture medium and wash the cells once with warm PBS. Add serum-free medium containing the desired concentration of the probe (typically 1-10 µM). Incubate for 15-30 minutes at 37°C. Rationale: Serum-free medium is often used during loading to prevent the probe from binding to proteins like albumin.

  • Washing: After incubation, remove the probe-containing medium and wash the cells gently three times with warm PBS to remove any extracellular probe, which can contribute to high background signal.

  • Imaging: Add fresh imaging buffer (e.g., PBS or Hanks' Balanced Salt Solution) to the cells. Place the dish on the confocal microscope stage. Acquire a baseline fluorescence image using the appropriate laser line for excitation and detector settings for emission.

  • Stimulation and Post-treatment Imaging: Add the analyte solution directly to the dish and image the cells again after a short incubation period (e.g., 15 minutes) to observe the fluorescence response.

Protocol: MTT Cytotoxicity Assay

A trustworthy probe must not be toxic to the cells at its working concentration. The MTT assay is a standard colorimetric method to assess cell viability.[6]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of ~5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the pyrazole probe (e.g., 0, 1, 5, 10, 25, 50 µM) for the same duration as the imaging experiment (e.g., 2-4 hours). Include a positive control for toxicity (e.g., Triton X-100) and a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Troubleshooting

ProblemPotential CauseSuggested Solution
No/Weak Signal in Cells Poor cell permeability.Modify the probe structure to be more lipophilic. Use a permeabilizing agent (with caution).
Incorrect filter/laser settings.Double-check the probe's excitation/emission spectra and configure the microscope accordingly.
Probe concentration too low.Increase the probe concentration or incubation time.
High Background Incomplete removal of extracellular probe.Increase the number and duration of washing steps.
Probe self-aggregation at high concentrations.Lower the probe concentration. Check for solubility issues in the imaging buffer.
Cell Death/Morphology Change Probe cytotoxicity.Perform an MTT assay to determine the non-toxic concentration range. Lower the working concentration.
Phototoxicity from laser exposure.Reduce laser power and/or exposure time. Use a more sensitive detector.

Conclusion and Future Outlook

Pyrazole-based fluorescent probes represent a powerful and adaptable platform for biological imaging.[12] Their synthetic tractability allows for fine-tuning of photophysical properties and target selectivity, enabling the development of sophisticated tools for monitoring dynamic biological processes.[1] Future advancements will likely focus on developing probes that operate in the near-infrared (NIR) window for deeper tissue imaging, creating multi-analyte probes for simultaneous detection of several biomarkers, and integrating pyrazole scaffolds into theranostic systems that combine diagnosis and therapy in a single agent.

References

  • López-López, C., et al. (2024).
  • Ochoa-Puentes, C., et al. (2020). Recent progress in chemosensors based on pyrazole derivatives.
  • Karaman, N., et al. (n.d.). Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications.
  • Thomas, A., et al. (2019). Fused pyrazole-phenanthridine based dyads: synthesis, photo-physical and theoretical studies, and live cell pH imaging.
  • (n.d.). Synthesis of pyrazole-based fluorescent probe Pyr-Rhy.
  • Ochoa-Puentes, C., et al. (2020).
  • Li, X. F. (2022). Synthesis And Application Of Pyrazole-pyrazoline-based Fluorescent Probes. Globe Thesis.
  • Kim, H., et al. (n.d.). Selective zinc sensor based on pyrazoles and quinoline used to image cells.
  • Wang, J., et al. (2021).
  • (n.d.). A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition.
  • (n.d.). Pyrazole-based probe for Cu²⁺ chemosensing. Three derivatives of (a)....
  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Zarei, M., et al. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.
  • Ochoa-Puentes, C., et al. (2020).
  • (n.d.). Fluorescent probe based on pyrazoline with significant Stokes shifts for the detection of Cu2+ ion and its applications.
  • Siddiqui, S., & Ahsan, W. (2024). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.

Sources

Application Notes and Protocols for Nitropyrazoles as Energetic Materials

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Professionals in Energetic Materials Development

Abstract

Nitropyrazole-based energetic materials represent a frontier in high-energy-density materials (HEDMs) research, offering a compelling combination of high performance, thermal stability, and tunable sensitivity.[1] Their nitrogen-rich heterocyclic structure contributes to high heats of formation and increased gas production upon detonation, while the aromaticity of the pyrazole ring provides a stable backbone.[1] This guide provides an in-depth exploration of nitropyrazoles, detailing the scientific principles behind their synthesis, characterization, and handling. It includes validated protocols for the synthesis of key nitropyrazole compounds, a comparative analysis of their energetic properties, and essential safety guidelines for laboratory implementation.

Introduction: The Rationale for Nitropyrazoles in Energetic Applications

The field of energetic materials is driven by the persistent challenge of balancing energy output with stability and safety—often a contradictory relationship.[2][3] Traditional explosives, while powerful, can be sensitive to accidental detonation and may produce environmentally hazardous byproducts. Nitrogen-rich heterocyclic compounds, such as nitropyrazoles, have emerged as a promising solution. Their energy release is derived not just from the oxidation of a carbon backbone, but significantly from their high positive heats of formation, breaking down to form the highly stable dinitrogen (N₂) gas.[1]

The core advantages of the nitropyrazole framework include:

  • High Nitrogen Content: Leading to high density, a favorable oxygen balance, and increased molar energy of detonation.

  • Thermal Stability: The aromatic pyrazole ring imparts significant thermal stability to the molecule.

  • Tunable Performance: The pyrazole ring can be functionalized at multiple positions (C3, C4, C5, and N1) with various energetic groups (e.g., -NO₂, -N₃, -NHNO₂, -C(NO₂)₃) to precisely tailor properties such as detonation velocity, density, and sensitivity.[1][4][5]

This document serves as a practical guide for researchers, outlining the synthesis, characterization, and safe handling of this important class of energetic materials.

Synthesis of Nitropyrazole Derivatives: Strategies and Protocols

The synthesis of nitropyrazoles typically involves the direct nitration of a pyrazole precursor or the chemical transformation of functional groups on a pre-nitrated pyrazole ring. The choice of nitrating agent, reaction conditions, and starting material dictates the final product and its isomeric purity.

Core Synthesis Pathways

The primary strategies for synthesizing nitropyrazoles involve a few key chemical transformations. The selection of a specific pathway is determined by the desired substitution pattern and the reactivity of the starting materials.

cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Intermediate Products cluster_3 Final Products Pyrazole Pyrazole Direct Nitration Direct Nitration Pyrazole->Direct Nitration HNO₃/H₂SO₄ N-Nitration & Rearrangement N-Nitration & Rearrangement Pyrazole->N-Nitration & Rearrangement 1. HNO₃/Ac₂O 2. Heat Substituted Pyrazole Substituted Pyrazole N-Functionalization N-Functionalization Substituted Pyrazole->N-Functionalization Mononitropyrazole Mononitropyrazole Direct Nitration->Mononitropyrazole Polynitropyrazole Polynitropyrazole Direct Nitration->Polynitropyrazole N-Nitropyrazole N-Nitropyrazole N-Nitration & Rearrangement->N-Nitropyrazole Functionalized Derivatives (e.g., MTNP, DNPP) Functionalized Derivatives (e.g., MTNP, DNPP) N-Functionalization->Functionalized Derivatives (e.g., MTNP, DNPP) C-Functionalization C-Functionalization C-Functionalization->Functionalized Derivatives (e.g., MTNP, DNPP) N-Nitropyrazole->Mononitropyrazole Mononitropyrazole->Direct Nitration Fuming HNO₃/Oleum Simple Nitropyrazoles (e.g., 4-NP) Simple Nitropyrazoles (e.g., 4-NP) Mononitropyrazole->Simple Nitropyrazoles (e.g., 4-NP) Polynitropyrazole->C-Functionalization Polynitropyrazoles (e.g., TNP) Polynitropyrazoles (e.g., TNP) Polynitropyrazole->Polynitropyrazoles (e.g., TNP)

Caption: General synthetic workflows for nitropyrazole energetic materials.
Protocol: Synthesis of 3,4,5-Trinitropyrazole (TNP)

3,4,5-Trinitropyrazole (TNP) is a fully nitrated pyrazole with performance characteristics comparable to HMX but with lower impact sensitivity, making it a compound of significant interest.[6] The synthesis is a multi-step process requiring careful control of reaction conditions.[6]

Materials:

  • 3-Nitro-1H-pyrazole

  • Fuming Nitric Acid (100%)

  • Oleum (20-30% SO₃)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane

  • Ice

Protocol:

  • N-Nitration: Dissolve 3-nitro-1H-pyrazole in concentrated sulfuric acid in a flask cooled in an ice bath.

  • Slowly add fuming nitric acid dropwise while maintaining the temperature below 10°C.

  • Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the 1,3-dinitropyrazole intermediate. Filter, wash with cold water, and dry.

  • C-Nitration: Add the dried 1,3-dinitropyrazole intermediate to a mixture of oleum and fuming nitric acid, again maintaining a low temperature (<10°C) during addition.

  • Slowly heat the mixture to 80-90°C and maintain for 4-6 hours. The color of the mixture will darken.

  • Cool the reaction mixture to room temperature and pour it onto a larger volume of crushed ice. The TNP product will precipitate.

  • Purification: Filter the crude TNP. Recrystallization from a dichloromethane/hexane solvent system is often performed to achieve high purity.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.[6]

Protocol: Synthesis of 1-Methyl-3,4,5-trinitropyrazole (MTNP)

MTNP is a melt-castable explosive with high performance and relatively low sensitivity, making it a potential replacement for TNT.[7] The synthesis often starts from N-methylpyrazole.[7]

Materials:

  • N-methylpyrazole

  • Iodine (I₂) / Potassium Iodate (KIO₃) or N-Iodosuccinimide (NIS)

  • Fuming Nitric Acid (100%)

  • Concentrated Sulfuric Acid (98%)

Protocol:

  • Iodination: Synthesize 1-methyl-3,4,5-triiodopyrazole by reacting N-methylpyrazole with an iodinating agent (e.g., I₂/KIO₃ in an acidic aqueous solution or NIS in acetonitrile). This step is crucial as the iodo-groups are excellent leaving groups for the subsequent nitration.

  • Heat the reaction mixture under reflux until completion.

  • Isolate the triiodinated intermediate by filtration or extraction.

  • Nitro-deiodination: Suspend the 1-methyl-3,4,5-triiodopyrazole in a mixture of fuming nitric acid and concentrated sulfuric acid.

  • Heat the mixture carefully to 80-85°C.[7] The reaction is highly exothermic and requires strict temperature control.

  • Maintain the temperature for several hours. The progress can be monitored by observing the cessation of iodine vapor evolution.

  • Cool the reaction and pour it onto ice to precipitate the crude MTNP.

  • Purification: Filter the product, wash thoroughly with water, and recrystallize from an appropriate solvent like ethanol or isopropanol.

  • Confirm the structure and purity using IR, MS, and elemental analysis.[7]

Characterization of Nitropyrazole-Based Materials

A multi-faceted approach is required to fully characterize these energetic materials, ensuring structural integrity, thermal stability, and performance.

  • Structural Confirmation:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁵N): Essential for elucidating the molecular structure, confirming the position of nitro groups and other substituents.[8][9][10]

    • Infrared (IR) Spectroscopy: Used to identify key functional groups, particularly the strong asymmetric and symmetric stretches of the nitro groups (typically in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions).[8][10]

    • Single-Crystal X-ray Diffraction: Provides unambiguous structural determination, crystal packing information, and accurate density measurements, which are critical for performance calculations.[2][3]

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These are critical for determining the material's thermal stability. DSC identifies melting points and decomposition temperatures (Td), while TGA measures mass loss as a function of temperature. High decomposition temperatures are desirable for thermal stability.[2]

  • Sensitivity Testing:

    • Impact Sensitivity (IS): Measured using a drop-weight impact tester (e.g., BAM Fallhammer), it quantifies the energy required to initiate detonation by impact, reported in Joules (J). Higher values indicate lower sensitivity.

    • Friction Sensitivity (FS): Assesses the material's response to frictional stimuli, reported in Newtons (N). Higher values are indicative of a safer material.

Performance Metrics: A Comparative Analysis

The ultimate utility of a nitropyrazole derivative is defined by its energetic performance. Key metrics include density (ρ), detonation velocity (Vd), and detonation pressure (P). High values in these categories are generally sought, but must be balanced with acceptable sensitivity levels.

Compound NameStructureDensity (ρ) (g/cm³)Detonation Velocity (Vd) (m/s)Detonation Pressure (P) (GPa)Impact Sensitivity (IS) (J)Friction Sensitivity (FS) (N)Decomposition Temp. (Td) (°C)Reference
RDX (Reference)Cyclotrimethylene trinitramine1.80879535.07.4120204[3][5]
HMX (Reference)Cyclotetramethylene tetranitramine1.90910039.37.4120280[6]
3,4,5-Trinitropyrazole (TNP) C₃HN₅O₆1.867925038.6>25 (TNT-like)120 (HMX-like)~260[6]
1-Methyl-3,4,5-trinitropyrazole (MTNP) C₄H₃N₅O₆1.82896035.06180243[7][11]
3,6-Dinitropyrazolo[4,3-c]pyrazole (DNPP) C₄H₂N₆O₄1.865806827.0>40>360331[1][12]
Polynitro-azopyrazole (TNAP) C₆H₃N₁₁O₁₀1.86904036.0>40244221[3]
N,N'-Ethylene-bridged Hexanitrobis(pyrazole) C₈H₄N₁₂O₁₂1.84875934.125160250[5]

Data is compiled from multiple sources and may represent calculated or experimental values. Direct comparison should be made with caution.

Safety Protocols and Handling

Energetic materials, by their nature, are hazardous. All work with nitropyrazoles must be conducted with strict adherence to safety protocols. The following guidelines are essential.

General Principles
  • Hazard Assessment: Before beginning any experiment, conduct a thorough hazard assessment. Assume any new or uncharacterized compound is highly sensitive and toxic.[13]

  • Minimize Quantities: Work with the smallest scale of material possible for the experiment.[14][15]

  • Controlled Environment: All synthesis and handling operations should be performed in a designated laboratory fume hood with a blast shield.[15][16]

  • Remote Operations: Whenever feasible, use remote handling techniques (e.g., manipulators) to distance personnel from the experiment.[14]

Personal Protective Equipment (PPE)
  • Primary PPE: At a minimum, safety glasses with side shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory.[14]

  • Enhanced PPE: For operations with a higher risk of detonation (e.g., handling uncharacterized materials, scaling up reactions), enhanced PPE is required. This includes a face shield with throat protection, ear protection, and potentially leather or other blast-resistant garments.[16]

Hazard Mitigation
  • Eliminate Ignition Sources: Strictly exclude all sources of ignition, including sparks, static electricity, and open flames, from the work area. Use non-sparking tools.

  • Grounding: For sensitive materials, use conductive-sole shoes and stand on a conductive mat to prevent electrostatic discharge (ESD).[16]

  • Shielding: Always use appropriate blast shields or barricades between the experiment and the operator.[15]

  • Chemical Compatibility: Be aware of incompatible materials. Nitropyrazoles, especially those with acidic N-H protons, can form sensitive metal salts if they come into contact with certain metals.

cluster_0 Pre-Experiment cluster_1 Execution cluster_2 Post-Experiment Hazard Assessment Hazard Assessment SOP Review SOP Review Wear Full PPE Wear Full PPE Hazard Assessment->Wear Full PPE Minimize Quantity Minimize Quantity Use Fume Hood & Blast Shield Use Fume Hood & Blast Shield SOP Review->Use Fume Hood & Blast Shield Controlled Conditions (Temp/Pressure) Controlled Conditions (Temp/Pressure) Minimize Quantity->Controlled Conditions (Temp/Pressure) Grounding & No Spark Tools Grounding & No Spark Tools Decontamination Decontamination Use Fume Hood & Blast Shield->Decontamination Proper Storage Proper Storage Controlled Conditions (Temp/Pressure)->Proper Storage Waste Disposal Waste Disposal Decontamination->Waste Disposal

Caption: A self-validating safety workflow for handling energetic nitropyrazoles.

Conclusion

Nitropyrazoles offer a versatile and powerful platform for the development of next-generation energetic materials. Their favorable balance of performance, stability, and tunable properties makes them suitable for a wide range of applications, from melt-castable explosives to insensitive munitions. By understanding the fundamental principles of their synthesis and adhering to rigorous characterization and safety protocols, researchers can safely unlock the potential of this promising class of compounds. Continued research into novel functionalization strategies and fused-ring systems will undoubtedly push the boundaries of energetic materials science.

References

  • Liu, Y., et al. (2025). Thermal risk analysis of the synthesis process for 1-methyl-3,4,5-trinitropyrazole (MTNP). ResearchGate. Available at: [Link]

  • Hampshire College. Lab Safety Manual: Working with Hazardous Materials. Available at: [Link]

  • Purdue University. (2024). Energetic Materials Management Plan. Available at: [Link]

  • University of Alabama in Huntsville. A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • Stanford University. General Use SOP for Highly Reactive/Unstable Materials. Stanford Environmental Health & Safety. Available at: [Link]

  • Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475. Available at: [Link]

  • Dalinger, I. L., et al. (2009). Synthesis of 3,4,5-trinitropyrazole. ResearchGate. Available at: [Link]

  • Wang, R., et al. (2014). Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. ResearchGate. Available at: [Link]

  • He, C., et al. (2015). Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts. Dalton Transactions, 44(8), 3537-3543. Available at: [Link]

  • Janssen, J. W. A. M., et al. (1972). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 37(1), 125-128. Available at: [Link]

  • Zhang, W., et al. (2020). Synthesis and Properties of 3,6-Dinitropyrazolo[4,3-c]-pyrazole (DNPP) Derivatives. Propellants, Explosives, Pyrotechnics. Available at: [Link]

  • Liu, Y., et al. (2019). A novel multi-nitrogen energetic cocrystal of CL-20 and MTNP. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2022). Polynitro-Functionalized Azopyrazole with High Performance and Low Sensitivity as Novel Energetic Materials. Inorganic Chemistry, 61(9), 4069-4076. Available at: [Link]

  • Li, Y., et al. (2015). Synthesis and characterization of 1H, 4H-3, 6-dinitropyrazolo [4, 3-c]pyrazole amine salts. ResearchGate. Available at: [Link]

  • Zhang, W., et al. (2020). Synthesis and Properties of 3,6-Dinitropyrazolo[4,3-c]-pyrazole (DNPP) Derivatives. Semantic Scholar. Available at: [Link]

  • Yin, P., et al. (2016). Energetic N-Nitramino/N-Oxyl-Functionalized Pyrazoles with Versatile π–π Stacking: Structure–Property Relationships of High-Performance Energetic Materials. Chemistry – A European Journal, 22(49), 17593-17599. Available at: [Link]

  • Li, S., et al. (2016). Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. Atlantis Press. Available at: [Link]

  • Chen, D., et al. (2021). Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][14][17]triazin-4-one Based on a Novel Hofmann-Type Rearrangement. Molecules, 26(11), 3338. Available at: [Link]

  • Yin, P., et al. (2014). Energetic N,N'-ethylene-bridged Bis(nitropyrazoles): Diversified Functionalities and Properties. Chemistry, 20(50), 16529-36. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for 1-ethyl-5-methyl-4-nitro-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Ethyl-5-methyl-4-nitro-1H-pyrazole

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our goal is to move beyond simple protocols and explain the causality behind each experimental choice, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

The most reliable and common strategy is a two-step process. First, the pyrazole core is constructed by synthesizing the precursor, 1-ethyl-5-methyl-1H-pyrazole. This is typically achieved through the condensation of ethylhydrazine with a 1,3-dicarbonyl compound, such as 2,4-pentanedione.[1] The second step is the regioselective electrophilic nitration of this precursor at the C4 position of the pyrazole ring.[2]

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Nitration Start Ethylhydrazine + 2,4-Pentanedione Precursor 1-Ethyl-5-methyl-1H-pyrazole Start->Precursor Condensation FinalProduct This compound Precursor->FinalProduct Electrophilic Substitution NitratingAgent Mixed Acid (HNO₃ / H₂SO₄) NitratingAgent->FinalProduct

Caption: High-level two-step synthesis workflow.

Q2: Why does nitration occur specifically at the C4 position of the pyrazole ring?

The regioselectivity is dictated by the electronic properties of the pyrazole ring. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution.[2] The C4 position is the most electron-rich and thus the most reactive site for electrophilic attack by the nitronium ion (NO₂⁺).[2][3] Substituents at the N1 (ethyl) and C5 (methyl) positions can further influence this electron distribution, but the inherent reactivity of the C4 position generally directs the substitution.[2]

Q3: What are the most critical parameters to control during the nitration step?

The nitration of pyrazoles is a highly sensitive reaction. The three most critical parameters are:

  • Temperature: Nitration is a strongly exothermic reaction.[4] Failure to maintain low temperatures (typically 0-10°C) can lead to a runaway reaction, decomposition of the starting material or product, and the formation of undesired side products.

  • Nitrating Agent Composition: The choice and concentration of the nitrating agent are crucial. A mixture of concentrated nitric acid and sulfuric acid is standard. Sulfuric acid serves two roles: it protonates nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), and it acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the acid and slow the reaction.[5]

  • Rate of Addition: The nitrating agent must be added slowly and dropwise to the solution of the pyrazole precursor. This ensures that the heat generated can be effectively dissipated by the cooling bath, maintaining stable reaction conditions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of the Desired 4-Nitro Product

  • Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a high percentage of unreacted 1-ethyl-5-methyl-1H-pyrazole.

  • Possible Cause 1: Insufficient Nitrating Agent Activity. The nitronium ion (NO₂⁺) concentration may be too low. This can happen if the sulfuric acid concentration is not high enough or if aged/impure acids are used.[4]

    • Solution: Ensure you are using fresh, concentrated (95-98%) sulfuric acid and concentrated (70%) or fuming nitric acid. For particularly stubborn substrates, a mixture of fuming nitric acid and fuming sulfuric acid (oleum) can be employed, though with extreme caution.[5]

  • Possible Cause 2: Reaction Temperature is Too Low. While temperature control is vital to prevent side reactions, an excessively low temperature can significantly reduce the reaction rate.[4]

    • Solution: If the reaction shows no progress at 0°C after a reasonable time, consider allowing it to warm slowly to 5-10°C or room temperature while carefully monitoring for any exotherm.

  • Possible Cause 3: Pyrazole Protonation. In highly acidic media, the pyrazole ring can be protonated, forming a pyrazolium ion. This deactivates the ring towards electrophilic attack.[2]

    • Solution: While some acidity is required, using an overwhelming excess of sulfuric acid can be counterproductive. Adhere to established stoichiometric ratios. If protonation is a persistent issue, consider a milder nitrating agent like acetyl nitrate (a pre-mixed solution of nitric acid in acetic anhydride) at low temperatures.[2][6]

Troubleshooting_Low_Yield Start Low Yield of 4-Nitro Product Check_SM Check for Unreacted Starting Material (SM) Start->Check_SM High_SM High SM Remaining Check_SM->High_SM Yes Low_SM Low SM Remaining (Decomposition) Check_SM->Low_SM No Cause1 Cause: Insufficient Nitrating Agent Activity High_SM->Cause1 Cause2 Cause: Temperature Too Low High_SM->Cause2 Cause3 Cause: Conditions Too Harsh Low_SM->Cause3 Solution1 Solution: Use fresh, concentrated acids. Increase H₂SO₄ ratio. Cause1->Solution1 Solution2 Solution: Allow gradual warming to 5-10°C. Monitor closely. Cause2->Solution2 Solution3 Solution: Reduce temp. Ensure slow addition. Consider milder agent. Cause3->Solution3

Caption: Decision tree for troubleshooting low product yield.

Problem 2: Formation of Multiple Side Products and Purification Challenges

  • Symptom: The crude NMR or LC-MS shows a complex mixture of products, making isolation by recrystallization or column chromatography difficult.

  • Possible Cause 1: Over-nitration or Decomposition. The reaction temperature was likely too high, or the reaction was left for too long. High temperatures can provide enough energy to overcome activation barriers for other, less-favored reactions or lead to oxidative decomposition of the aromatic ring.[7]

    • Solution: Maintain strict temperature control, ideally with a cryostat or a well-maintained ice/salt bath. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

  • Possible Cause 2: Impure Starting Material. Impurities in the 1-ethyl-5-methyl-1H-pyrazole precursor can lead to a variety of side products upon nitration.

    • Solution: Ensure the precursor is of high purity before proceeding. Purify it via distillation or column chromatography if necessary. Characterize it thoroughly (NMR, GC-MS) to confirm its identity and purity.

Problem 3: Product Isolation Issues During Work-up

  • Symptom: The product fails to precipitate upon pouring the reaction mixture onto ice, or it separates as a dark, intractable oil.

  • Possible Cause 1: Incomplete Neutralization. The solution may still be too acidic for the product to precipitate cleanly.

    • Solution: After pouring the mixture onto ice, slowly and carefully add a base (e.g., concentrated ammonium hydroxide or a saturated sodium bicarbonate solution) with vigorous stirring and cooling until the pH is neutral or slightly basic (pH 7-8).[8] Be aware that this neutralization is highly exothermic.

  • Possible Cause 2: Product is Water-Soluble as a Salt. If the solution is made too basic, the nitropyrazole may form a soluble salt.

    • Solution: After neutralization, it can be beneficial to re-acidify the solution slightly with a dilute acid (e.g., 6M HCl) to a pH of ~3-5, which can often promote crystallization of the neutral product.[8] Allow the mixture to stand in an ice bath to maximize precipitation before filtration.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole (Precursor)

This protocol is adapted from established methods for pyrazole synthesis.[1]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethylhydrazine oxalate (1.0 eq) and water. Cool the flask to 0°C in an ice bath.

  • Basification: Slowly add a solution of sodium hydroxide (2.0 eq) in water, ensuring the temperature remains below 10°C.

  • Condensation: Add 2,4-pentanedione (1.0 eq) dropwise via the dropping funnel, again maintaining a temperature below 10°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 16-20 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify further by vacuum distillation if necessary.

Protocol 2: Optimized Nitration to this compound

This protocol is a synthesis of best practices for pyrazole nitration.[2][5][8]

  • Setup: In a clean, dry round-bottom flask, dissolve 1-ethyl-5-methyl-1H-pyrazole (1.0 eq) in concentrated sulfuric acid (98%, ~3-4 volumes) at 0°C under vigorous stirring. Allow the mixture to stir for 15 minutes.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 1.1 eq) to concentrated sulfuric acid (98%, ~1-2 volumes) at 0°C.

  • Addition: Add the cold nitrating mixture dropwise to the pyrazole solution using a pressure-equalizing dropping funnel. CRITICAL: Maintain the internal reaction temperature between 0°C and 5°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Quenching: Once the reaction is complete, pour the mixture slowly and carefully onto a large amount of crushed ice (~10x the reaction volume) with vigorous stirring.

  • Isolation: Collect the precipitated white or pale yellow solid by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral (check with pH paper).

  • Purification: Dry the crude product under vacuum. For higher purity, recrystallize from a suitable solvent system such as ethanol/water or toluene.[9]

Data & Parameters Summary

Table 1: Optimized Reaction Conditions for Nitration

ParameterRecommended ValueRationale
Temperature 0-5°CMinimizes side product formation and prevents runaway reactions.[4]
Mole Ratio (HNO₃:Pyrazole) 1.1 : 1.0A slight excess of nitric acid ensures complete conversion.
Solvent/Catalyst Concentrated H₂SO₄Promotes nitronium ion formation and acts as a dehydrating agent.[5]
Reaction Time 1-3 hoursTypically sufficient for full conversion; monitor by TLC to avoid over-reaction.
Work-up Quench Crushed IceSafely dilutes the strong acid and quenches the reaction.
Neutralization pH ~7-8, then re-acidify to ~4-5Ensures complete precipitation of the neutral product.[8]

Table 2: Quick Troubleshooting Reference

IssueLikely CauseSuggested Solution
No Reaction Temperature too low / Inactive reagentsAllow to warm to 5-10°C / Use fresh, concentrated acids.[4]
Dark/Oily Product Reaction too hot / Incomplete neutralizationMaintain strict temp control / Adjust pH carefully during work-up.
Multiple Spots on TLC Reaction too hot / Impure starting materialLower reaction temperature / Purify precursor before nitration.

References

  • Title: 1-allyl-4-nitropyrazole Source: Org Prep Daily URL: [Link]

  • Title: Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates Source: PubMed URL: [Link]

  • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Source: PubMed Central (PMC) URL: [Link]

  • Title: From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Nitropyrazoles (review) Source: ResearchGate URL: [Link]

  • Title: From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent Source: JACS Au - ACS Publications URL: [Link]

  • Title: Manipulating nitration and stabilization to achieve high energy Source: Semantic Scholar URL: [Link]

  • Title: Manipulating nitration and stabilization to achieve high energy Source: PubMed Central (PMC) URL: [Link]

  • Title: 4-nitropyrazoles - Google Patents Source: Google Patents URL
  • Title: REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES Source: Canadian Science Publishing URL: [Link]

  • Title: Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity Source: University of Leeds URL: [Link]

Sources

Technical Support Center: Synthesis of Substituted Nitropyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted nitropyrazoles. This comprehensive guide is designed for researchers, scientists, and professionals in drug development. Here, we address the common challenges and byproducts encountered during the synthesis of these important heterocyclic compounds. Our goal is to provide you with the technical insights and practical solutions needed to optimize your synthetic routes, improve yield, and ensure the purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of substituted nitropyrazoles?

A1: The most frequently encountered byproducts include:

  • Regioisomers: Formation of undesired positional isomers of the nitro group on the pyrazole ring.

  • Over-nitration products: Introduction of multiple nitro groups onto the pyrazole ring or substituents.

  • N-Nitropyrazoles: Formation of a nitro group on one of the nitrogen atoms of the pyrazole ring, which can sometimes be an intermediate but often an undesired byproduct.[1]

  • Byproducts from side reactions of substituents: Existing functional groups on the pyrazole ring can undergo reactions such as oxidation or nitrodebromination.

  • Decomposition products: Under harsh acidic conditions and high temperatures, the nitropyrazole product can decompose.

Q2: Why am I getting a mixture of regioisomers during nitration?

A2: The formation of regioisomers is a common challenge, especially with unsymmetrically substituted pyrazoles. The position of nitration is influenced by a combination of electronic and steric effects of the substituents on the pyrazole ring, as well as the reaction conditions.[2] The C4 position is generally the most electron-rich and susceptible to electrophilic attack.[2] However, the choice of nitrating agent and solvent system can significantly alter the regiochemical outcome.[2]

Q3: How can I minimize the formation of over-nitrated byproducts?

A3: Over-nitration typically occurs under harsh reaction conditions. To minimize this, you can:

  • Use a milder nitrating agent.

  • Carefully control the stoichiometry of the nitrating agent.

  • Maintain a lower reaction temperature.

  • Reduce the reaction time.

Q4: What is the significance of N-nitropyrazole formation?

A4: N-nitropyrazoles can be both an intermediate and an undesired byproduct. They can form, particularly in less acidic conditions, and may rearrange to the desired C-nitropyrazole upon heating or in the presence of strong acid.[1] However, if the N-nitro species is stable and does not rearrange under the reaction conditions, it will be a significant impurity.

Q5: How can I identify the different isomers in my product mixture?

A5: A combination of analytical techniques is typically used:

  • NMR Spectroscopy (¹H and ¹³C): This is a powerful tool for distinguishing between isomers, as the chemical shifts of the ring protons and carbons are sensitive to the position of the nitro group.[3][4][5][6]

  • Mass Spectrometry (MS): While isomers have the same molecular weight, their fragmentation patterns can sometimes differ, aiding in their identification.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate isomers and determine the purity of the product.[9]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of substituted nitropyrazoles.

Observed Problem Potential Cause(s) Recommended Solutions & Explanations
Formation of multiple regioisomers 1. Inappropriate nitrating agent/solvent system: Strong acids can protonate the pyrazole ring, altering its reactivity and leading to different isomers.[2] 2. Competing electronic and steric effects: Substituents on the pyrazole ring direct nitration to different positions.1. Modify the nitrating system: For C4-nitration, a milder system like nitric acid in acetic anhydride (acetyl nitrate) at low temperatures is often effective. For nitration on an N-phenyl substituent, a stronger mixed acid (HNO₃/H₂SO₄) system is typically required.[2] 2. Adjust reaction temperature: Lowering the temperature can often increase regioselectivity. 3. Protect functional groups: If a substituent is interfering with the desired regioselectivity, consider protecting it before nitration.
Significant amount of di- or poly-nitrated byproduct 1. Excess nitrating agent: Using too much of the nitrating agent can lead to multiple nitrations. 2. Harsh reaction conditions: High temperatures and highly concentrated acids favor over-nitration.[10]1. Stoichiometric control: Carefully control the molar equivalents of the nitrating agent. 2. Milder conditions: Use a less reactive nitrating agent (e.g., acetyl nitrate instead of mixed acid). 3. Lower temperature: Perform the reaction at a lower temperature (e.g., 0°C). 4. Shorter reaction time: Monitor the reaction closely and quench it as soon as the desired product is formed.
Presence of N-nitropyrazole in the final product 1. Unsubstituted N1 position: The N1 nitrogen can be nucleophilic and react with the nitrating agent. 2. Insufficiently acidic conditions: N-nitration is more likely to occur in less acidic media.1. Protect the N1 position: If the N1-H is desired in the final product, consider using a protecting group that can be removed after nitration. 2. Use strongly acidic conditions: This will protonate the ring nitrogens, disfavoring N-nitration. 3. Promote rearrangement: If an N-nitropyrazole has formed, heating the reaction mixture in a strong acid can facilitate its rearrangement to the C-nitropyrazole.[1]
Formation of nitrodebromination byproduct Reaction of a brominated pyrazole with a nitrating agent. 1. Milder nitrating conditions: Use a less aggressive nitrating agent to minimize the displacement of the bromine atom. 2. Lower reaction temperature: This can help to reduce the rate of the debromination side reaction.
Low yield and product decomposition 1. High reaction temperature: Nitropyrazoles can be unstable at elevated temperatures, especially in strong acids. 2. Excessively harsh conditions: A highly concentrated acid mixture can lead to decomposition.1. Optimize reaction temperature: Carefully control the temperature and avoid excessive heating. 2. Gradual addition of reagents: Add the nitrating agent slowly to control the reaction exotherm. 3. Use a less concentrated acid system: If possible, use a solvent system with a lower acid concentration.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 4-Nitropyrazole[11][12][13]

This one-pot, two-step method provides a high yield of 4-nitropyrazole.

Materials:

  • Pyrazole

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (98%)

  • Fuming sulfuric acid (20% oleum)

  • Ice

  • Deionized water

  • Ethyl ether

  • Hexane

Procedure:

  • Step 1: Formation of Pyrazole Sulfate. In a flask equipped with a magnetic stirrer and in an ice-water bath, slowly add pyrazole to concentrated sulfuric acid. Stir the mixture at room temperature for 30 minutes.

  • Step 2: Nitration. Cool the flask back down in the ice-water bath. Slowly and dropwise, add a pre-mixed and cooled solution of fuming nitric acid and fuming sulfuric acid. The optimal molar ratio is approximately n(fuming nitric acid):n(fuming sulfuric acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1.[11]

  • After the addition is complete, raise the temperature to 50°C and stir for 1.5 hours.[11]

  • Work-up. Carefully pour the reaction mixture into a beaker containing crushed ice. A white solid should precipitate.

  • Filter the solid and wash it with ice-cold water until the washings are neutral.

  • Dry the product under vacuum.

  • Purification. Recrystallize the crude product from an ethyl ether/hexane mixture to obtain pure 4-nitropyrazole. The expected yield is approximately 85%.[11]

Protocol 2: Purification of Pyrazole Isomers by Column Chromatography[14][15]

Materials:

  • Crude mixture of pyrazole isomers

  • Silica gel (230-400 mesh)

  • Appropriate solvent system (e.g., hexane/ethyl acetate)

  • Triethylamine (optional, for basic pyrazoles)

Procedure:

  • TLC Analysis. Determine an optimal solvent system for separation using thin-layer chromatography (TLC). The desired separation will show distinct spots for each isomer.

  • Column Packing. Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column. If your pyrazoles are basic, consider deactivating the silica gel by adding a small amount of triethylamine to the slurry.[12]

  • Sample Loading. Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution. Begin eluting with the less polar solvent, gradually increasing the polarity of the mobile phase.

  • Fraction Collection. Collect fractions and monitor them by TLC to identify the fractions containing the pure isomers.

  • Isolation. Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the purified products.

Visualizing Reaction Control

The choice of nitrating agent and conditions is critical for controlling the regioselectivity of the reaction. The following diagram illustrates the divergent pathways for the nitration of 1-phenylpyrazole.

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Major Products 1-Phenylpyrazole 1-Phenylpyrazole Mixed Acid (HNO3/H2SO4) Mixed Acid (HNO3/H2SO4) 1-Phenylpyrazole->Mixed Acid (HNO3/H2SO4) Strongly Acidic Acetyl Nitrate (HNO3/Ac2O) Acetyl Nitrate (HNO3/Ac2O) 1-Phenylpyrazole->Acetyl Nitrate (HNO3/Ac2O) Milder Conditions 1-(p-nitrophenyl)pyrazole 1-(p-nitrophenyl)pyrazole Mixed Acid (HNO3/H2SO4)->1-(p-nitrophenyl)pyrazole Phenyl Ring Nitration 4-Nitro-1-phenylpyrazole 4-Nitro-1-phenylpyrazole Acetyl Nitrate (HNO3/Ac2O)->4-Nitro-1-phenylpyrazole Pyrazole Ring Nitration

Caption: Control of regioselectivity in the nitration of 1-phenylpyrazole.

References

  • HETEROCYCLES, Vol. 93, No. 2, 2016. CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5.
  • ResearchGate. 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[13]. | Download Table. Available at: [Link]

  • ResearchGate. (PDF) A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • National Center for Biotechnology Information. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • ResearchGate. One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Available at: [Link]

  • National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. Available at: [Link]

  • PubMed. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • Google Patents. 4-nitropyrazoles.
  • Royal Society of Chemistry. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Available at: [Link]

  • National Center for Biotechnology Information. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available at: [Link]

  • Semantic Scholar.
  • Semantic Scholar. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • ResearchGate. Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... Available at: [Link]

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]

  • National Center for Biotechnology Information. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Available at: [Link]

  • ResearchGate. Review on synthesis of nitropyrazoles. Available at: [Link]

  • ResearchGate. (PDF) Nitropyrazoles (review). Available at: [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • Semantic Scholar. Direct nitration of five membered heterocycles. Available at: [Link]

  • Google Patents. Method for purifying pyrazoles.
  • National Center for Biotechnology Information. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Available at: [Link]

  • ResearchGate. THE NITRATION OF 2-NITRAMINOTHIAZOLES AND 2-ACETAMIDOTHIAZOLES. Available at: [Link]

  • MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Available at: [Link]

  • ResearchGate. Direct nitration of five membered heterocycles. Available at: [Link]

  • National Center for Biotechnology Information. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Available at: [Link]

  • National Center for Biotechnology Information. Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available at: [Link]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

  • PubMed. Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. Available at: [Link]

  • MDPI. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Available at: [Link]

  • Beilstein Journals. Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Available at: [Link]

  • MDPI. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Available at: [Link]

  • ResearchGate. synthesis of 1-vinyl-3(5)-methyl-4-nitropyrazole and study of the effect of methyl substitutes in the pyrazole ring during radical polymerization. Available at: [Link]

  • Semantic Scholar. Mass spectrometric investigation of some pyronylpyrazole derivatives. Available at: [Link]

  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [Link]

  • ResearchGate. Several reported nitramino-substituted pyrazoles and... Available at: [Link]

Sources

Technical Support Center: Purification of 1-ethyl-5-methyl-4-nitro-1H-pyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 1-ethyl-5-methyl-4-nitro-1H-pyrazole and its constitutional isomers. The synthesis of substituted pyrazoles, particularly through nitration or cyclocondensation reactions, often yields a mixture of regioisomers.[1] For this compound, a common co-product is the constitutional isomer, 1-ethyl-3-methyl-4-nitro-1H-pyrazole. These isomers frequently possess very similar physicochemical properties, such as polarity and solubility, which makes their separation a significant challenge for researchers and drug development professionals.[2][3]

This guide provides field-proven insights, troubleshooting advice, and detailed protocols in a practical question-and-answer format to help you navigate the complexities of isolating these specific compounds.

Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound and its constitutional isomers so challenging?

Separating constitutional isomers like this compound and 1-ethyl-3-methyl-4-nitro-1H-pyrazole is difficult because they have the same molecular formula and weight.[4] The primary challenge stems from their very similar polarities and structures, which leads to nearly identical interactions with common stationary phases in chromatography and similar solubility profiles, making both chromatographic separation and crystallization non-trivial.[2] The subtle difference in the position of the methyl group (C5 vs. C3) results in only minor changes to the overall dipole moment and van der Waals forces of the molecule.

Q2: What are the primary purification techniques recommended for separating these pyrazole isomers?

The two most effective techniques for separating these types of constitutional isomers are:

  • Flash Column Chromatography: This is the most widely used method for separating regioisomers on a preparative scale.[2] Using a high-purity silica gel stationary phase with an optimized mobile phase system can effectively resolve compounds with small differences in polarity.

  • Recrystallization: This technique can be highly effective if a solvent system is identified in which the solubility of the two isomers is sufficiently different at varying temperatures.[5] It is often used as a final polishing step after chromatography to achieve high purity.[6]

For analytical-scale separation and purity confirmation, High-Performance Liquid Chromatography (HPLC) is the method of choice due to its superior resolving power.[2]

Q3: How can I confirm the identity and purity of the separated isomers?

A combination of analytical techniques is essential for unambiguous identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial. The chemical shifts of the pyrazole ring proton and the methyl group protons will be distinct for each isomer due to their different electronic environments.

  • Mass Spectrometry (MS): While both isomers will have the same molecular ion peak, the fragmentation patterns observed in GC-MS or LC-MS/MS might show subtle, reproducible differences.[7]

  • Thin Layer Chromatography (TLC) and HPLC: These techniques are used to assess purity by showing a single spot or peak for the purified sample, respectively. Co-elution with a known standard, if available, provides strong evidence of identity.

Troubleshooting Guide: Isomer Separation
Q4: My TLC shows overlapping or "streaky" spots for the isomers. How can I improve the separation?

This is a common issue indicating poor resolution or interactions with the stationary phase.

  • Causality: Overlapping spots mean the chosen solvent system does not provide sufficient selectivity between the isomers. Streaking can be caused by compound overloading, acidic/basic impurities, or too strong an interaction with the silica gel.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Systematically vary the ratio of your solvents (e.g., hexane and ethyl acetate). A lower proportion of the more polar solvent (ethyl acetate) will increase retention times and may improve separation. Test adding a small amount (0.1-1%) of a modifier like triethylamine to reduce streaking if your compound is basic, or acetic acid if it is acidic.

    • Try Different Solvent Systems: If hexane/ethyl acetate fails, explore other systems with different selectivities. A common alternative is a dichloromethane/methanol system.

    • Check Sample Purity: Ensure your crude sample is free of highly polar baseline impurities by performing a simple filtration through a small plug of silica before detailed analysis.[8]

    • Use High-Quality TLC Plates: Use high-resolution TLC plates (HPTLC) for better spot definition and separation.

Q5: The isomers are co-eluting during column chromatography. What adjustments can I make?

Co-elution during a column run is a direct consequence of inadequate TLC separation.

  • Causality: The conditions established by TLC are not translating to the column, or the column is overloaded, leading to band broadening and loss of resolution.

  • Troubleshooting Steps:

    • Refine Eluent Composition: Based on your optimized TLC, reduce the polarity of the mobile phase further for the column run. A good starting point is to target an Rf value of ~0.2-0.3 for the lower-spot isomer on your TLC plate.

    • Reduce Column Loading: Do not overload the column. A general rule is to load no more than 1-5% of the silica gel mass with your crude product. For difficult separations, this should be closer to 1%.

    • Improve Packing Technique: A poorly packed column with channels or cracks will ruin any separation. Ensure the silica gel is packed as a uniform, homogenous slurry.[2]

    • Use a Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to separate your isomers, and finally, use a high-polarity flush to remove strongly retained compounds.

Q6: My recrystallization attempt resulted in an oil or very low yield. What went wrong?

This typically points to an issue with solvent selection or supersaturation.

  • Causality: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point, or if the solution is cooled too quickly. Low yield means the compound remains too soluble in the mother liquor even at low temperatures.[9]

  • Troubleshooting Steps:

    • Solvent Screening is Key: An ideal recrystallization solvent should dissolve the compound completely at high temperatures but poorly at low temperatures.[5][10] Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane).

    • Ensure Slow Cooling: After dissolving your compound in the minimum amount of hot solvent, allow it to cool slowly to room temperature without disturbance. Rapid cooling promotes oiling or the formation of small, impure crystals. Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.[9]

    • Use a Co-solvent System (Anti-solvent Addition): Dissolve your compound in a "good" solvent where it is highly soluble. Then, slowly add a "poor" solvent (an "anti-solvent") in which it is insoluble until the solution becomes turbid. Gently heat until the solution is clear again, then allow it to cool slowly.[10]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. This creates microscopic imperfections that can initiate crystal nucleation.

Data Summary: Physicochemical Properties

Since experimental data for these specific isomers is not widely published, the following table provides estimated properties based on the core 4-nitro-1H-pyrazole structure and common substituents. These values are intended to guide initial experimental design.[10]

PropertyThis compound (Isomer 1)1-ethyl-3-methyl-4-nitro-1H-pyrazole (Isomer 2)Rationale for Estimation
Molecular Formula C₆H₉N₃O₂C₆H₉N₃O₂Based on chemical structure.
Molecular Weight 167.16 g/mol 167.16 g/mol Based on chemical structure.
Predicted Polarity Moderately PolarSlightly more polar than Isomer 1The position of the electron-donating methyl group relative to the electron-withdrawing nitro group can subtly alter the overall molecular dipole. Isomer 2 may exhibit slightly higher polarity.
Expected Appearance Off-white to pale yellow solidOff-white to pale yellow solidNitroaromatic compounds are often colored.[10]
Solubility Profile Soluble in acetone, ethyl acetate, DCM. Sparingly soluble in hexanes.Similar to Isomer 1, with potentially slightly higher solubility in polar solvents.General solubility for pyrazole derivatives.[11]
Detailed Experimental Protocol: Flash Chromatography Separation

This protocol outlines a robust method for separating gram-scale mixtures of this compound isomers.

1. Preparation and TLC Analysis: a. Prepare a stock solution of your crude isomer mixture in dichloromethane (DCM) or ethyl acetate (~10 mg/mL). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a TLC chamber using a starting mobile phase of 20% ethyl acetate in hexane. d. Visualize the spots under UV light (254 nm). e. Adjust the mobile phase ratio until the two isomer spots are clearly resolved with Rf values between 0.2 and 0.4.

2. Column Packing: a. Select a glass column of appropriate size (e.g., for 1g of crude material, use a column that holds ~50-100g of silica gel). b. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate/hexane). c. Pour the slurry into the column and allow it to pack under gentle positive pressure, ensuring a flat, stable bed.[2] Do not let the column run dry.

3. Sample Loading: a. Dissolve the crude product (e.g., 1g) in a minimal amount of DCM. b. Add a small amount of silica gel (~2-3g) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method.[2] c. Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even band.

4. Elution and Fraction Collection: a. Begin eluting the column with the optimized mobile phase. b. Collect fractions in test tubes or vials. c. Monitor the elution process by spotting every few fractions on a TLC plate and visualizing under UV light.[2] d. Group the fractions containing each pure isomer separately based on the TLC analysis.

5. Post-Processing: a. Combine the fractions containing the pure, isolated isomers. b. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified products. c. Confirm the purity of each isomer using NMR and HPLC.

Visualization of Purification Workflow

The following diagram illustrates the logical workflow for the purification and analysis of the pyrazole isomers.

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis & Characterization Crude Crude Product (Isomer Mixture) TLC TLC Method Development Crude->TLC Analyze Column Flash Column Chromatography TLC->Column Optimize Recrystal Recrystallization (Optional Polishing) Column->Recrystal Further Purify Pure1 Pure Isomer 1 Column->Pure1 Isolate Pure2 Pure Isomer 2 Column->Pure2 Isolate Recrystal->Pure1 Recrystal->Pure2 NMR NMR (¹H, ¹³C) Pure1->NMR Characterize MS Mass Spec. Pure1->MS Characterize HPLC HPLC (Purity) Pure1->HPLC Characterize Pure2->NMR Characterize Pure2->MS Characterize Pure2->HPLC Characterize

Caption: Workflow for isomer purification and analysis.

References
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Constitutional Isomers with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 22, 2026, from [Link]

  • Recrystallization. (n.d.). University of California, Davis. Retrieved January 22, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 22, 2026, from [Link]

  • Resolving the Isomer Problem: Tackling Characterization Challenges. (2021). Biocompare. Retrieved January 22, 2026, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Challenges in the Regioselective Functionalization of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting tips, and answers to frequently asked questions encountered during the synthesis and modification of pyrazole-containing molecules.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.

Q1: I am attempting an N-alkylation of my 3-substituted pyrazole and obtaining a mixture of N1 and N2 isomers. How can I improve the regioselectivity?

This is a classic challenge in pyrazole chemistry, stemming from the prototropic tautomerism of the pyrazole ring.[1] The ratio of N1 to N2 alkylated products is highly dependent on the reaction conditions and the steric and electronic nature of the substituents.

Probable Causes and Solutions:

  • Steric Hindrance: The regioselectivity of N-alkylation of unsymmetrical pyrazoles is often controlled by sterics.[2][3]

    • Insight: The incoming electrophile will preferentially react at the less sterically hindered nitrogen atom. If you have a bulky substituent at the C3 position, the alkylation will likely favor the N1 position. Conversely, a bulky substituent at C5 would direct alkylation to N2.

    • Actionable Advice: If possible, choose an alkylating agent with appropriate steric bulk to favor the desired isomer. For instance, using sterically bulky α-halomethylsilanes as alkylating agents can significantly improve N1-selectivity.[4]

  • Choice of Base and Solvent: The nature of the base and solvent system plays a critical role in determining the regioselectivity.

    • Insight: The base deprotonates the pyrazole to form a pyrazolate anion, and the counter-ion and solvent polarity influence the site of subsequent alkylation. Polar aprotic solvents like DMF and DMSO can favor the formation of a single regioisomer, while polar protic solvents like ethanol may lead to poor selectivity.[4]

    • Actionable Advice: For 3-substituted pyrazoles, using K2CO3 in DMSO has been shown to be effective for regioselective N1-alkylation.[4] It is recommended to screen a variety of base/solvent combinations to optimize for your specific substrate.

  • Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction.

    • Insight: Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.

    • Actionable Advice: Try running the reaction at a lower temperature to see if the isomeric ratio improves.

Troubleshooting Workflow for N-Alkylation Regioselectivity:

Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.

Q2: My C-H functionalization reaction is not selective and I'm getting a mixture of C3, C4, and C5 substituted products. How can I direct the reaction to a specific carbon?

Controlling regioselectivity in direct C-H functionalization of pyrazoles is a significant challenge due to the intrinsic reactivity of the different positions on the ring. The C4 position is electron-rich and prone to electrophilic attack, while the C3 and C5 protons are the most acidic, making them susceptible to deprotonation.[1][5]

Strategies for Regiocontrol:

  • Exploiting Inherent Reactivity:

    • For C4 Functionalization: Electrophilic aromatic substitution reactions like halogenation, nitration, and Friedel-Crafts acylation will preferentially occur at the C4 position.[6][7]

      • Protocol Example (C4-Iodination): To a solution of your N-substituted pyrazole in a suitable solvent (e.g., acetonitrile), add N-iodosuccinimide (NIS). The reaction can often be run at room temperature. Monitor by TLC or LC-MS for completion.

    • For C3/C5 Functionalization: Deprotonation with a strong base followed by quenching with an electrophile is a common strategy.

      • Insight: The regioselectivity between C3 and C5 can be influenced by the directing effect of substituents on the ring or on the N1-substituent. A bulky N1-substituent will often direct deprotonation to the C5 position.

  • Directing Groups: The use of a directing group (DG) is a powerful method to override the intrinsic reactivity of the pyrazole ring.[8][9]

    • Insight: A directing group is a functional group that coordinates to the metal catalyst and directs the C-H activation to a specific, often proximal, position. The pyrazole's own N2 nitrogen can act as a directing group.[5]

    • Actionable Advice: Consider introducing a removable directing group at the N1 position to control the regioselectivity of C-H functionalization at C5. The nitro group has been shown to be a useful directing group for C-H arylation.[9]

  • Metalation: Regioselective metalation using organolithium or magnesium amide bases can achieve specific functionalization.[10][11][12]

    • Insight: The choice of the metalating agent is crucial. For example, TMPMgCl·LiCl can be used for regioselective deprotonation.[10][11]

    • Protocol Example (C5-Metalation): An N-substituted pyrazole can be treated with n-butyllithium (nBuLi) at low temperature (e.g., -78 °C) in an ethereal solvent like THF to achieve lithiation at the C5 position. The resulting pyrazolyl lithium can then be quenched with an electrophile.[1]

Decision Tree for C-H Functionalization Strategy:

Caption: Decision tree for selecting a C-H functionalization strategy.

Q3: I am running a Suzuki cross-coupling with my halopyrazole, but the reaction is sluggish and gives low yields. What could be the problem?

Transition-metal-catalyzed cross-coupling reactions are powerful tools for pyrazole functionalization, but they are not without their challenges.[13][14]

Potential Issues and Solutions:

Problem Probable Cause Recommended Solution
Low or No Conversion Catalyst inhibition by the pyrazole's nitrogen atoms. The N-H of unprotected pyrazoles can particularly inhibit the catalyst.[14][15]Protect the N-H proton with a suitable protecting group (e.g., Boc, SEM) before performing the cross-coupling.
Inappropriate ligand for the palladium catalyst.Screen a variety of phosphine ligands. For some substrates, bulky, electron-rich ligands like XPhos can be effective.[15]
Side Reactions (e.g., Protodehalogenation) The reaction conditions are too harsh, or the base is too strong/nucleophilic.Optimize the base (e.g., switch from a strong base like an alkoxide to a weaker base like a carbonate) and reaction temperature.
Poor Regioselectivity in Dihalopyrazoles The intrinsic reactivity of the two halogenated positions is similar.The choice of ligand can sometimes influence the site of oxidative addition. A thorough ligand screen is recommended.[16]

Frequently Asked Questions (FAQs)

What is the general order of reactivity for the different positions on the pyrazole ring?

The reactivity of the pyrazole ring is a nuanced topic, but a general trend can be described:[1][6]

  • N1-H: Acidic and readily deprotonated by bases.

  • N2: Basic and a site for coordination to metals.

  • C4: The most electron-rich carbon, making it the preferred site for electrophilic attack.

  • C3 and C5: These positions are more electron-deficient than C4. The protons at C3 and C5 are the most acidic on the carbon framework, making these sites susceptible to deprotonation by strong bases.

When should I consider using a directing group for pyrazole functionalization?

A directing group strategy is particularly useful in the following scenarios:[8][9][17]

  • To override the intrinsic reactivity of the pyrazole ring: For example, if you want to functionalize the C3 position in the presence of a more reactive C4 position.

  • To achieve regioselectivity that is difficult to obtain through other means: This is especially true for C-H functionalization of complex pyrazole derivatives.

  • For late-stage functionalization: In the synthesis of complex molecules like drug candidates, a directing group can enable the introduction of a functional group at a late stage with high precision.

How can I achieve regioselective synthesis of a pyrazole core to avoid functionalization challenges later on?

The regioselectivity of the final pyrazole product can often be controlled during the initial ring-forming reaction.[18][19][20]

  • Knorr Pyrazole Synthesis: The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine can lead to a mixture of regioisomers if both reactants are unsymmetrical. The regioselectivity can be influenced by the reaction conditions, particularly the pH.

  • 1,3-Dipolar Cycloaddition: The reaction of a sydnone with an alkyne is a powerful method for producing regioselectively substituted pyrazoles.[19]

  • From α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated ketones or aldehydes with hydrazines is another common route. The substitution pattern on the starting materials will dictate the regiochemistry of the resulting pyrazole.[21]

By carefully choosing your synthetic route to the pyrazole core, you can often install the desired substituents in the correct positions from the outset, thereby avoiding challenging regioselective functionalization steps later in your synthesis.

References

  • Knochel, P., & Krasovskiy, A. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(15), 3326–3329. [Link]

  • Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2010). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Journal of the American Chemical Society, 132(48), 17132–17134. [Link]

  • Krasovskiy, A., & Knochel, P. (2009). Synthesis of fully substituted pyrazoles via regio- and chemoselective metalations. Organic Letters, 11(15), 3326-3329. [Link]

  • Krasovskiy, A., & Knochel, P. (2009). Synthesis of fully substituted pyrazoles via regio- and chemoselective metalations. Organic Letters. [Link]

  • Katritzky, A. R., & Fali, C. N. (2002). Sequential Functionalization of Pyrazole 1-Oxides via Regioselective Metalation: Synthesis of 3,4,5-Trisubstituted 1-Hydroxypyrazoles. The Journal of Organic Chemistry, 67(23), 8213–8219. [Link]

  • Hauser, N., et al. (2019). Selective Functionalization of the 1 H -Imidazo[1,2- b ]pyrazole Scaffold. The Journal of Organic Chemistry. [Link]

  • Babenko, A., et al. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis. [Link]

  • Singh, V. K., & Kumar, S. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. [Link]

  • Doucet, H., & Gurbuz, N. (2018). Synthetic strategies of pyrazole‐directing C−H activation. ResearchGate. [Link]

  • Algieri, V., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules. [Link]

  • Reddy, C. R., et al. (2022). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Padmavathi, V., et al. (2018). Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Organic & Biomolecular Chemistry. [Link]

  • OpenChemHub. (2024). Removable and modifiable directing groups in C-H activation. YouTube. [Link]

  • Chimenti, F., et al. (2013). One‐Pot Synthesis and Antiproliferative Activity of Highly Functionalized Pyrazole Derivatives. ResearchGate. [Link]

  • Sambiagio, C., & Marsden, S. P. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Shestakov, A. S., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]

  • Singh, V. K., & Kumar, S. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Kumar, A., & Kumar, V. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Kelly, C. B., & Levin, M. D. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature. [Link]

  • Cole, D. E., et al. (2021). Copper-Catalyzed Cross-Coupling of Benzylic C−H Bonds and Azoles with Controlled N‐Site Selectivity. Journal of the American Chemical Society. [Link]

  • Babenko, A., et al. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1 H ‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ResearchGate. [Link]

  • Gurak, J. A., et al. (2017). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Li, Z., et al. (2019). Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. Organic Letters. [Link]

  • Szostak, M., & Shi, S. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. [Link]

  • Kinzel, T., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Gurbuz, N., & Doucet, H. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. [Link]

  • Zhang, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. [Link]

  • Sharma, R., & Kumar, S. (2023). Advances in Pyrazolone Functionalization: A Review Since 2020. ResearchGate. [Link]

Sources

Technical Support Center: A Scientist's Guide to Improving N-Alkylation Yields of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and enhance your reaction yields.

Introduction

The N-alkylation of pyrazoles is a fundamental transformation in organic synthesis, crucial for the development of a wide array of pharmaceuticals and functional materials.[1][2][3] However, this seemingly straightforward reaction is often plagued by challenges such as low yields, and in the case of unsymmetrical pyrazoles, a lack of regioselectivity, leading to difficult-to-separate isomeric mixtures.[4][5] This guide provides a systematic approach to troubleshooting and optimizing your N-alkylation reactions, drawing from established methodologies and expert insights.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the N-alkylation of pyrazoles, offering step-by-step guidance to diagnose and resolve them.

Issue 1: Low or No Product Yield

Question: I am observing a very low yield, or no desired product at all, in my N-alkylation of a pyrazole. What are the likely causes and how can I improve the outcome?

Answer: Low or no yield in pyrazole N-alkylation can be attributed to several factors, ranging from the choice of reagents to the reaction conditions. Here’s a systematic approach to troubleshooting this issue:

1. Re-evaluate Your Base and Solvent System:

  • Inadequate Deprotonation: The pyrazole nitrogen must be sufficiently deprotonated to act as a nucleophile. If you are using a weak base, the concentration of the pyrazole anion may be too low for the reaction to proceed efficiently.

    • Solution: Switch to a stronger base. Common and effective bases for pyrazole alkylation include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[6] For instance, K₂CO₃ in a polar aprotic solvent like DMF is a robust starting point for many pyrazole alkylations.[4]

  • Poor Solubility: If your pyrazole or base is not soluble in the chosen solvent, the reaction will be slow or may not occur at all.

    • Solution: Select a solvent that effectively dissolves all reactants. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally good choices.[6][7] In cases of persistent solubility issues, consider employing phase-transfer catalysis.

2. Consider Phase-Transfer Catalysis (PTC):

  • PTC is a powerful technique for reactions involving an organic-soluble substrate and a water-soluble or solid base. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the pyrazole anion to the organic phase where it can react with the alkylating agent.

  • Benefit: PTC can lead to significantly higher yields, especially in solvent-free conditions, which also simplifies work-up.[4][8][9]

3. Assess the Reactivity of Your Alkylating Agent:

  • The nature of the leaving group on your alkylating agent is critical. Iodides are generally more reactive than bromides, which are more reactive than chlorides.

    • Solution: If you are using an alkyl chloride with a less reactive pyrazole, consider switching to the corresponding bromide or iodide.

  • Steric Hindrance: A bulky alkylating agent can hinder the approach to the pyrazole nitrogen, slowing down the reaction.

4. Optimize Reaction Temperature and Time:

  • Many N-alkylation reactions require heating to proceed at a reasonable rate.

    • Solution: If your reaction is sluggish at room temperature, try increasing the temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for decomposition of starting materials or products at elevated temperatures.[7]

5. Explore Alternative Alkylation Methods:

  • Mitsunobu Reaction: For the N-alkylation with alcohols, the Mitsunobu reaction is a reliable alternative to using alkyl halides.[2][10][11][12][13] This reaction typically employs triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Acid-Catalyzed Alkylation: In some cases, particularly with electron-rich pyrazoles and certain alkylating agents like trichloroacetimidates, an acid-catalyzed approach can be effective.[1][2]

Issue 2: Poor Regioselectivity with Unsymmetrical Pyrazoles

Question: My N-alkylation of a 3-substituted pyrazole is producing a mixture of N1 and N2 isomers that are difficult to separate. How can I control the regioselectivity of the reaction?

Answer: Controlling regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a common challenge. The outcome is a delicate balance of steric and electronic effects, as well as reaction conditions.[4]

1. Steric Hindrance is Your Ally:

  • The alkyl group will preferentially attach to the less sterically hindered nitrogen atom.

    • Strategy: If your pyrazole has a bulky substituent at the 3-position, alkylation will likely favor the N1 position. Conversely, using a bulky alkylating agent can also direct the substitution to the less hindered nitrogen.[1][2]

2. Strategic Choice of Base and Solvent:

  • The combination of base and solvent can have a profound impact on the N1/N2 ratio.

    • For N1-selectivity: A common and effective system for achieving high N1-selectivity for 3-substituted pyrazoles is using potassium carbonate (K₂CO₃) in DMSO.[7][14]

    • Solvent Polarity: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[4][7] In some instances, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.[7]

    • Magnesium-Catalyzed N2-Alkylation: A recently developed method utilizes MgBr₂ as a catalyst to achieve high regioselectivity for the N2-alkylated product with α-bromoacetates and acetamides as alkylating agents.[15]

3. Temperature Control:

  • In some cases, lowering the reaction temperature can enhance the selectivity of the reaction by favoring the thermodynamically more stable product.

4. Consider a Directed Synthesis Approach:

  • If direct alkylation fails to provide the desired regioselectivity, a multi-step approach involving a protecting or directing group might be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the best general starting conditions for a pyrazole N-alkylation?

A1: A reliable starting point for the N-alkylation of many pyrazoles is to use 1.2 to 1.5 equivalents of potassium carbonate (K₂CO₃) as the base and 1.1 equivalents of the alkylating agent in anhydrous DMF at room temperature or heated to 50-80 °C. Monitor the reaction by TLC or LC-MS until the starting pyrazole is consumed.

Q2: Can I use microwave irradiation to speed up my N-alkylation reactions?

A2: Absolutely. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to improved yields.[4][16][17][18][19][20] This technique is particularly effective for pyrazole synthesis and alkylation, and can often be performed under solvent-free conditions or in greener solvents like water.[16][19]

Q3: Are there any "green" or more environmentally friendly methods for pyrazole N-alkylation?

A3: Yes, several approaches aim to make this reaction more sustainable. Phase-transfer catalysis under solvent-free conditions is a notable example, as it eliminates the need for volatile organic solvents and simplifies product isolation.[8][9] Additionally, microwave-assisted synthesis often allows for the use of water as a solvent, further enhancing the green credentials of the process.[16]

Q4: How can I purify my N-alkylated pyrazole product, especially if I have a mixture of regioisomers?

A4: Purification is typically achieved using column chromatography on silica gel. The choice of eluent will depend on the polarity of your products. For separating regioisomers, which often have very similar polarities, a shallow solvent gradient and careful fraction collection are crucial. In some cases, preparative HPLC may be necessary for complete separation.

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation of Pyrazole
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole (1.0 eq.).

  • Add anhydrous solvent (e.g., DMF, acetonitrile, or DMSO) to dissolve the pyrazole.

  • Add the base (e.g., K₂CO₃, 1.5 eq. or NaH, 1.2 eq.) portion-wise at 0 °C (for NaH) or room temperature (for K₂CO₃).

  • Stir the mixture for 15-30 minutes at the same temperature.

  • Add the alkylating agent (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature or heat to the desired temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using Phase-Transfer Catalysis (Solvent-Free)
  • In a round-bottom flask, combine the pyrazole (1.0 eq.), the alkyl halide (1.0-1.2 eq.), powdered potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) (2.0 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05-0.1 eq.).

  • Stir the mixture vigorously at the desired temperature (e.g., 50-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture, add water, and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by distillation or column chromatography.

Data Presentation

Table 1: Comparison of Bases for N-Alkylation of 3-Phenyl-1H-pyrazole with Benzyl Bromide *

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)N1:N2 Ratio
1K₂CO₃ (1.5)DMF25128595:5
2Cs₂CO₃ (1.5)DMF2589296:4
3NaH (1.2)THF2569098:2
4DBU (1.2)CH₃CN6047880:20

*This is a representative table based on general knowledge in the field and is intended for illustrative purposes.

Visualizations

General Reaction Scheme for N-Alkylation of Pyrazole

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Pyrazole Pyrazole N_Alkylated_Pyrazole N-Alkylated Pyrazole Pyrazole->N_Alkylated_Pyrazole AlkylatingAgent Alkylating Agent (R-X) N_Alkylated_pyrazole N_Alkylated_pyrazole AlkylatingAgent->N_Alkylated_pyrazole Base Base Solvent Solvent Byproduct Byproduct (H-X + Base-H)

Caption: General workflow for the N-alkylation of pyrazoles.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckBase Is the base strong enough? (e.g., NaH, K₂CO₃, Cs₂CO₃) Start->CheckBase CheckSolubility Are all reactants soluble? CheckBase->CheckSolubility Yes ConsiderAlternatives Consider alternative methods: Mitsunobu, Acid Catalysis, PTC CheckBase->ConsiderAlternatives No CheckReactivity Is the alkylating agent reactive enough? (I > Br > Cl) CheckSolubility->CheckReactivity Yes CheckSolubility->ConsiderAlternatives No CheckTemp Is the reaction temperature optimized? CheckReactivity->CheckTemp Yes CheckReactivity->ConsiderAlternatives No Optimize Optimize Conditions & Repeat CheckTemp->Optimize Yes CheckTemp->Optimize No, needs optimization ConsiderAlternatives->Optimize

Caption: Decision tree for troubleshooting low yield in N-alkylation.

References

  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Synthetic Communications, 20(18), 2849-2853. [Link]

  • Li, X., et al. (2018). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 20(15), 4591-4595. [Link]

  • Sánchez-Migallón, A., de la Hoz, A., & Langa, F. (1994). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. In Phase-Transfer Catalysis (pp. 149-153). Springer, Boston, MA. [Link]

  • Timmons, C., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-121. [Link]

  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]

  • Timmons, C., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-121. [Link]

  • Timmons, C., et al. (2022). Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]

  • N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. [Link]

  • Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. ResearchGate. [Link]

  • But, T. Y., & Toy, P. H. (2007). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 107(12), 5229-5332. [Link]

  • N-methylation of pyrazole. Reddit. [Link]

  • Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896. [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]

  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]

  • Liu, X.-F., et al. (2016). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 21(3), 346. [Link]

  • Mitsunobu Reaction - Common Conditions. Organic Chemistry Portal. [Link]

  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. ResearchGate. [Link]

  • Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube. [Link]

  • Wang, M., et al. (2013). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journal of Organic Chemistry, 9, 2194-2200. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]

  • N-alkylation method of pyrazole.
  • N-alkylation method of pyrazole.

Sources

Technical Support Center: Stability of 1-ethyl-5-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability data for 1-ethyl-5-methyl-4-nitro-1H-pyrazole is not extensively available in published literature. This guide is based on established principles of organic chemistry, knowledge of substituted 4-nitropyrazoles, and general stability considerations for nitroaromatic compounds. The recommendations provided herein should be adapted and verified through empirical testing for your specific application.

Introduction

This compound is a substituted nitropyrazole, a class of compounds with applications in medicinal chemistry and materials science.[1] The inherent reactivity of the nitro group and the pyrazole core necessitates a thorough understanding of its stability in various chemical environments to ensure the reliability and reproducibility of experimental results.[2] This technical support guide addresses common challenges and questions regarding the stability of this compound in different solvents.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Question 1: I am observing significant degradation of my this compound during a reaction in a protic solvent like methanol or ethanol. What could be the cause and how can I mitigate it?

Answer:

The degradation of 4-nitropyrazole derivatives in protic solvents, especially under basic or nucleophilic conditions, can be a significant issue.

Potential Causes:

  • Nucleophilic Attack: Protic solvents can act as nucleophiles, particularly in the presence of a base. The electron-withdrawing nitro group makes the pyrazole ring susceptible to nucleophilic aromatic substitution, although this is generally less favorable than with other leaving groups. More likely, the solvent could interact with reactive intermediates.

  • Solvent-Mediated Decomposition: Alcohols can participate in redox reactions, and their interaction with the nitro group, especially under light or heat, could lead to decomposition pathways.

  • pH Effects: If your reaction conditions are basic, deprotonation of the methyl group at the 5-position could lead to side reactions. Conversely, strongly acidic conditions might lead to hydrolysis or rearrangement, although pyrazole rings are generally stable to acid.

Troubleshooting Steps:

  • Solvent Selection: Switch to an aprotic solvent. Common choices include tetrahydrofuran (THF), dioxane, acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). The choice will depend on the specific requirements of your reaction.

  • Control Experiments: Run a control experiment with this compound in the protic solvent under your reaction conditions (temperature, stirring, etc.) but without other reagents to confirm that the solvent is the cause of degradation.

  • Temperature Control: Perform the reaction at a lower temperature to minimize solvent-mediated decomposition.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be exacerbated by certain solvents.

Question 2: My analytical results (e.g., HPLC, NMR) for this compound are inconsistent when using different analytical solvents. Why is this happening?

Answer:

Inconsistent analytical results often point to interactions between the analyte and the solvent, or to on-column degradation if using chromatography.

Potential Causes:

  • Solvent-Analyte Interactions: The polarity of the solvent can influence the conformation of the molecule. In polar solvents, the nitro group may rotate out of the plane of the pyrazole ring, which could affect its UV absorbance and NMR chemical shifts.[3]

  • Degradation in Solution: The compound may be slowly degrading in the analytical solvent, especially if the solution is left standing for an extended period.

  • On-Column Degradation (HPLC): If using HPLC, the stationary phase or mobile phase additives could be causing degradation. For example, a highly acidic or basic mobile phase could be problematic.

Troubleshooting Steps:

  • Standardize Analytical Solvents: Use a consistent, well-defined solvent system for all analyses. A good starting point would be acetonitrile or a buffered aqueous/acetonitrile mixture.

  • Analyze Freshly Prepared Solutions: Prepare solutions of your compound immediately before analysis to minimize the potential for degradation over time.

  • Investigate Mobile Phase Effects (HPLC): If you suspect on-column degradation, vary the mobile phase composition and pH to see if the degradation profile changes. Using a less reactive stationary phase might also be beneficial.

  • Forced Degradation Study: To understand the potential degradants, perform a forced degradation study.[4][5] This involves intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting mixture. This will help you identify potential impurities that might be appearing inconsistently.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store solutions of this compound?

A1: For optimal stability in solution, it is recommended to:

  • Use a high-purity aprotic solvent such as acetonitrile or THF.

  • Store solutions at low temperatures (e.g., -20°C).

  • Protect from light by using amber vials or wrapping the container in foil.

  • If possible, store under an inert atmosphere.

Q2: What are the likely degradation pathways for this compound?

A2: While specific pathways for this molecule are not documented, based on related nitroaromatic compounds, potential degradation routes include:

  • Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain catalytic conditions.

  • Photodecomposition: Nitroaromatic compounds can undergo complex photochemical reactions, which may involve the rearrangement of the nitro group.[6]

  • Ring opening: Under harsh conditions, the pyrazole ring itself can be cleaved.[7]

Q3: How does solvent polarity affect the stability of this compound?

A3: Solvent polarity can significantly influence the electronic structure and reactivity of nitroaromatic compounds.[6][8][9]

  • Nonpolar Solvents: In nonpolar solvents, intramolecular forces are more dominant, which can affect the conformation of the molecule.

  • Polar Solvents: Polar solvents can stabilize charged intermediates and transition states, potentially accelerating certain degradation reactions. They can also influence the excited states of the molecule, affecting its photochemical stability.[6]

Data Summary

Table 1: General Solvent Recommendations for Experiments with this compound

Solvent ClassRecommended SolventsPotential IssuesMitigation Strategies
Aprotic Polar Acetonitrile (ACN), Tetrahydrofuran (THF), Dioxane, Ethyl AcetateGenerally good stability. High polarity of DMF/DMSO might promote certain side reactions.Use the least polar aprotic solvent suitable for your reaction.
Aprotic Nonpolar Toluene, Hexanes, Dichloromethane (DCM)Good stability, but solubility may be limited.Check solubility before running a large-scale reaction.
Protic Polar Methanol, Ethanol, WaterPotential for nucleophilic attack and solvent-mediated decomposition, especially with heat or base.Avoid if possible. If necessary, use at low temperatures and for short reaction times.

Experimental Protocols

Protocol 1: General Workflow for a Forced Degradation Study

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][10]

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide

  • Aprotic solvent (e.g., Acetonitrile)

  • HPLC system with a suitable column (e.g., C18)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a specified time.

  • Thermal Degradation: Place a solid sample of the compound in an oven at a high temperature (e.g., 80°C) for a specified time. Also, heat a solution of the compound.

  • Photolytic Degradation: Expose a solution of the compound to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method (e.g., HPLC-UV, LC-MS) to identify and quantify the parent compound and any degradation products.

Visualizations

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of Compound in Aprotic Solvent acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep->base Expose to Stress oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to Stress thermal Thermal Stress (e.g., 80°C, Solid & Solution) prep->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) prep->photo Expose to Stress analysis Analyze Stressed Samples and Control (e.g., HPLC-UV, LC-MS) acid->analysis Collect Samples base->analysis Collect Samples oxidation->analysis Collect Samples thermal->analysis Collect Samples photo->analysis Collect Samples characterization Characterize Degradation Products analysis->characterization

Caption: Workflow for a forced degradation study.

References

  • PubMed. (2023). Solvent Effects on the Singlet-Triplet Couplings in Nitroaromatic Compounds. [Link]

  • PMC. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. [Link]

  • RSC Publishing. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. [Link]

  • RSC Publishing. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. [Link]

  • ResearchGate. Test reaction for 4-nitro-1H-pyrasole derivative. [Link]

  • Heterocycles. (2016). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. [Link]

  • ResearchGate. Solvent effects on the conformations of ortho-nitroanilines. [Link]

  • ACS Publications. (2023). Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. [Link]

  • ACS Publications. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]

  • MedCrave. (2016). Forced degradation studies. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • ResearchGate. Forced degradation studies of Brexpiprazole. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2017). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

  • Cenmed Enterprises. methyl 1-ethyl-4-nitro-1h-pyrazole-5-carboxylate (c005b-477805). [Link]

  • PubChem. 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. [Link]

  • MDPI. (2020). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. [Link]

  • PubChemLite. Methyl 1-ethyl-4-nitro-1h-pyrazole-5-carboxylate (C7H9N3O4). [Link]

Sources

Degradation pathways of nitropyrazole compounds under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitropyrazole compounds. This guide is designed to provide expert insights and practical troubleshooting for experiments involving the degradation of these compounds under acidic conditions. Nitropyrazoles are known for their relative stability, which makes understanding their degradation pathways under stress conditions a critical aspect of research and development, particularly in the fields of pharmaceuticals and energetic materials.[1][2] This document will address common challenges and questions in a direct, question-and-answer format, grounded in established scientific principles.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My nitropyrazole compound appears stable in dilute acid, but degrades unexpectedly in concentrated acid. What is happening?

Answer:

This is a common observation and relates to the dual role of strong acids. While dilute acids will protonate the pyrazole ring, making it more water-soluble, concentrated acids like sulfuric acid can also act as powerful dehydrating and oxidizing agents, in addition to being a source of protons.[3]

  • Causality: The degradation you are observing is likely not simple hydrolysis but a more complex reaction. In concentrated sulfuric acid, for instance, N-nitropyrazoles can undergo rearrangement to form C-nitropyrazoles.[1] Furthermore, the strong acidic and potentially oxidizing environment can lead to denitration or even ring cleavage, especially at elevated temperatures.

  • Troubleshooting Steps:

    • Characterize the Degradation Products: Use techniques like LC-MS, GC-MS, and NMR to identify the products. Look for masses corresponding to the denitrated pyrazole, hydroxylated species, or ring-opened fragments.

    • Control Acid Concentration: Systematically vary the concentration of your acid to determine the threshold at which degradation begins. This will help you understand the reaction's sensitivity to acid strength.

    • Monitor for Rearrangement: If you started with an N-nitropyrazole, use a chromatographic method to see if an isomeric C-nitropyrazole is formed. Their different retention times and fragmentation patterns in MS can distinguish them.

Issue 2: I am observing the loss of a side chain from my nitropyrazole, but the core ring seems intact. Why is this happening?

Answer:

The pyrazole ring, being aromatic, is generally more stable than many aliphatic or functionalized side chains. Under acidic conditions, functional groups on a side chain can be more susceptible to hydrolysis or cleavage.

  • Causality: Acid-catalyzed hydrolysis is a common degradation pathway for many functional groups. For example, an ester or amide on a side chain will hydrolyze to a carboxylic acid and an alcohol or amine, respectively. Ethers can also be cleaved by strong acids. One study showed that a nitratomethyl group could be cleaved off during nitration with fuming nitric acid.[4]

  • Troubleshooting Steps:

    • Identify the Cleaved Group: Use mass spectrometry to identify the mass loss. This will correspond to the molecular weight of the lost side chain.

    • Analyze the Reaction Mixture for the Lost Fragment: For example, if you suspect an ester hydrolysis, look for the corresponding alcohol in your reaction mixture using GC-MS or by derivatization.

    • Consult Reaction Mechanism Literature: Review standard organic chemistry texts for the acid-catalyzed cleavage mechanisms of the specific functional groups in your side chain to understand the conditions that favor this degradation.

Issue 3: My degradation reaction is producing a complex mixture of products that I cannot identify.

Answer:

A complex product mixture often indicates that multiple degradation pathways are occurring simultaneously, or that primary degradation products are themselves unstable and are further degrading. This can be a result of harsh reaction conditions.

  • Causality: High temperatures, very strong acids, or the presence of oxidizing agents can lead to uncontrolled degradation, including ring opening and polymerization. Thermal decomposition studies of nitropyrazoles, for instance, show the evolution of various gaseous products like NO2, N2, and CO, indicating complete fragmentation of the molecule at high temperatures.[5][6] While your conditions may be less extreme, similar fragmentation could be occurring.

  • Troubleshooting Steps:

    • Milder Conditions: Reduce the temperature and/or acid concentration of your experiment. The goal of a forced degradation study is to achieve 5-20% degradation, not complete destruction of the molecule.[7][8][9]

    • Time-Course Study: Take samples at multiple time points. Early time points may show the primary degradation products before they have a chance to degrade further.

    • Use of Radical Scavengers: If you suspect oxidative degradation, add a radical scavenger to see if it simplifies the product profile.

    • Hyphenated Analytical Techniques: Employ LC-MS/MS or GC-MS to get fragmentation data for your unknown peaks. This can provide structural clues to help in their identification.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary theoretical degradation pathways for the nitropyrazole ring itself under acidic conditions?

While nitropyrazoles are noted for their resistance to hydrolysis, under forcing acidic conditions, a few pathways can be hypothesized based on their chemical structure and general organic chemistry principles:

  • Protonation: The first step in any acid-catalyzed reaction is the protonation of the pyrazole ring, likely at the N2 nitrogen, which can make the ring more susceptible to nucleophilic attack or electronic rearrangement.[3]

  • Denitration: The C-NO2 bond can be cleaved under strong acidic conditions, particularly with heating. This is a form of electrophilic substitution where a proton replaces the nitro group. Some studies have noted denitration of 4-substituted 1-nitropyrazoles.[10]

  • Ring Opening: Although less common for aromatic systems, it's theoretically possible under very harsh conditions. Computational studies on related azoles suggest that ring opening can be initiated by hydrogen transfer.[5] Some experimental evidence for pyrazole ring opening exists for specific derivatives, such as those with an adjacent azide group, which can undergo rearrangement and recyclization.[11][12][13]

  • Hydrolytic Attack: A protonated nitropyrazole ring is activated towards nucleophilic attack by water. This could theoretically lead to the formation of hydroxylated intermediates, which may be unstable and lead to ring opening.

Q2: How does the position of the nitro group affect the stability of the pyrazole ring in acid?

The position of the electron-withdrawing nitro group significantly influences the electron density distribution in the pyrazole ring and its susceptibility to degradation.

  • A nitro group at the C4 position, for example, withdraws electron density from the ring, potentially making it less susceptible to electrophilic attack (like protonation-driven degradation) but potentially more susceptible to nucleophilic attack if a good leaving group is present.

  • N-nitropyrazoles are a special case, as they can rearrange to the more stable C-nitropyrazoles in the presence of acid.[1] The N-NO2 bond is also a potential site for initial cleavage.

Q3: What analytical techniques are best suited for studying nitropyrazole degradation?

A combination of techniques is usually necessary for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its degradation products. A stability-indicating method should be developed where all components are well-resolved.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of degradation products and, with tandem MS (MS/MS), for obtaining structural information from fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for unambiguous structure elucidation of isolated degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products or fragments.

Q4: Are there any standard protocols for conducting forced degradation studies on nitropyrazoles?

While there are no protocols specific to nitropyrazoles, the general guidelines from the International Council for Harmonisation (ICH), particularly ICH Q1A(R2), provide a framework for forced degradation studies.[7]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄ at room temperature to 80°CSide-chain hydrolysis, denitration, ring opening
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature to 80°CSide-chain hydrolysis, potential ring modifications
Oxidation 3% to 30% H₂O₂ at room temperatureN-oxidation, hydroxylation of the ring
Thermal Dry heat (e.g., 60-80°C)Thermally induced decomposition, rearrangement
Photochemical Exposure to UV or fluorescent lightPhotolytic cleavage of bonds

Part 3: Visualizations and Protocols

Hypothesized Degradation Pathways

The following diagram illustrates potential degradation pathways for a generic C-nitropyrazole under strong acidic conditions.

cluster_0 Primary Degradation cluster_1 Secondary Degradation A Nitropyrazole B Protonated Nitropyrazole A->B H+ C Denitrated Pyrazole B->C H2O, -NO2+ D Hydroxylated Intermediate B->D H2O E Ring-Opened Products D->E Further Reaction

Caption: Hypothesized degradation pathways of nitropyrazoles in acid.

Experimental Workflow for Forced Degradation

This workflow outlines the steps for a typical forced degradation study.

A Prepare Stock Solution of Nitropyrazole B Aliquot into Stress Condition Vials (Acid, Base, Oxidative, etc.) A->B C Incubate at Defined Temperature and Time B->C D Neutralize Samples (if necessary) C->D E Analyze by HPLC-UV/DAD for % Degradation D->E F Analyze by LC-MS for Degradant Identification E->F Degradation > 5% G Isolate Significant Degradants (if necessary) F->G Unknown Peak > 0.1% H Structure Elucidation by NMR G->H

Caption: General workflow for a forced degradation study.

Protocol: Acidic Degradation Study

Objective: To determine the degradation profile of a nitropyrazole compound under acidic stress.

Materials:

  • Nitropyrazole compound

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M (for neutralization)

  • Water (HPLC grade)

  • Class A volumetric flasks, pipettes

  • HPLC vials

  • Heating block or water bath

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the nitropyrazole compound in a suitable solvent (e.g., 50:50 Methanol:Water).

  • Stress Sample Preparation:

    • Pipette 1 mL of the stock solution into three separate HPLC vials.

    • To the first vial, add 1 mL of 0.1 M HCl.

    • To the second vial, add 1 mL of 1 M HCl.

    • To the third vial (control), add 1 mL of water.

  • Incubation:

    • Place the vials in a heating block set to 60°C.

    • Monitor the reaction over time (e.g., take aliquots at 2, 4, 8, and 24 hours).

  • Sample Quenching and Analysis:

    • At each time point, withdraw an aliquot from each vial.

    • Neutralize the acidic samples by adding an equimolar amount of NaOH.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze by a validated stability-indicating HPLC-UV method to determine the percentage of degradation.

    • Analyze the stressed samples by LC-MS to obtain mass information on any degradation products formed.

References

  • Scribd. Complete Electrophilic Substitution Reactions Pyrazole. Available from: [Link]

  • Zhou, J., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(4), 7004. Available from: [Link]

  • Muravyev, N. V., et al. (2015). Thermal Decomposition of Nitropyrazoles. ResearchGate. Available from: [Link]

  • Kanishchev, M. I., et al. (1988). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 24(4), 353-370. Available from: [Link]

  • Yang, T., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2152-2161. Available from: [Link]

  • Krasnikov, S. V., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8443. Available from: [Link]

  • Elguero, J., et al. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 60(1), 97-111. Available from: [Link]

  • Fischer, N., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6549. Available from: [Link]

  • Dalinger, I. L., et al. (1997). N-Nitration of 3(5)-substituted pyrazoles. Russian Chemical Bulletin, 46(6), 1150-1154. Available from: [Link]

  • Ridd, J. H., et al. (1983). Aromatic substitution. 47. Acid-catalyzed transfer nitration of aromatics with N-nitropyrazole, a convenient new nitrating agent. The Journal of Organic Chemistry, 48(20), 3389-3390. Available from: [Link]

  • Yang, T., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Institutes of Health. Available from: [Link]

  • de la Cruz, P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4639. Available from: [Link]

  • Li, H., et al. (2020). Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability. ACS Omega, 5(41), 26655-26664. Available from: [Link]

  • Chugunova, E., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 28(21), 7309. Available from: [Link]

  • Alsante, K. M., et al. (2016). Forced degradation studies. MedCrave. Available from: [Link]

  • Chugunova, E., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. Available from: [Link]

  • Chugunova, E., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. Available from: [Link]

  • Kumar, V., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165. Available from: [Link]

  • Patel, Y., et al. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 7(5), 45-51. Available from: [Link]

  • Baertschi, S. W., et al. (2019). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmaceutical Outsourcing. Available from: [Link]

  • Hervé, G., et al. (2010). Selective Preparation of 3,4,5-Trinitro-1 H- Pyrazole: A Stable All-Carbon-Nitrated Arene. Angewandte Chemie International Edition, 49(19), 3177-3181. Available from: [Link]

  • Jin, B., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475. Available from: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38334-38338. Available from: [Link]

  • Jin, B., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475. Available from: [Link]

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling pyrazole compounds. Pyrazole and its derivatives are cornerstone scaffolds in drug discovery and medicinal chemistry, found in numerous approved drugs for a wide range of diseases.[1][2][3] However, their often-hydrophobic nature presents a significant and recurring challenge: poor solubility in aqueous media. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and overcoming these solubility issues.

We will move from foundational concepts in our Frequently Asked Questions (FAQs) to actionable, in-depth strategies in our Troubleshooting Guide, complete with detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why are many of my pyrazole compounds poorly soluble in water?

A: The limited aqueous solubility of many pyrazole derivatives stems from their fundamental physicochemical properties. The parent 1H-pyrazole ring itself has limited water solubility due to its somewhat non-polar character.[4][5] When substituted, especially with bulky, lipophilic groups (like phenyl rings), the compound's overall lipophilicity (logP) increases, making it less favorable for it to interact with polar water molecules.[5][6] Strong intermolecular forces in the compound's crystal lattice can also require significant energy to break, further hindering dissolution. In essence, the molecule prefers to interact with itself or other non-polar molecules rather than with water.

Q2: What are the direct consequences of poor solubility in my experiments?

A: Poor aqueous solubility is a critical bottleneck that can invalidate experimental results and halt drug development. Key consequences include:

  • Low Bioavailability: For in vivo studies, a drug must dissolve in gastrointestinal fluids to be absorbed. Poor solubility directly translates to low and erratic oral bioavailability, rendering an otherwise potent compound ineffective.[7]

  • Formulation & Dosing Challenges: Developing stable and effective dosage forms (oral or parenteral) becomes extremely difficult. It can lead to issues with drug loading, stability, and achieving therapeutic concentrations.[8]

  • Irreproducible Results: Solubility issues can lead to high variability between experiments, making it difficult to obtain consistent and reliable data.

Q3: How can I perform a basic but reliable solubility assessment for my compound?

A: A foundational step is to determine the thermodynamic solubility, which represents the true equilibrium solubility of a compound. The "gold standard" for this is the shake-flask method .[9] This measurement provides a definitive baseline for your compound's solubility in a specific medium. A detailed protocol is provided in the "Detailed Experimental Protocols" section of this guide.

Q4: What is the difference between "kinetic" and "thermodynamic" solubility, and which one matters more?

A: Both are important, but they measure different things and are used at different stages of research.

  • Kinetic Solubility: This is a high-throughput method typically used in early discovery. It measures the concentration at which a compound, added from a concentrated DMSO stock, starts to precipitate in an aqueous buffer.[5] It's a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions. It's useful for quickly flagging potential issues.

  • Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution, determined after a long incubation period (e.g., 24-72 hours) to ensure the system has reached a stable state.[9]

Which matters more? For initial screening, kinetic solubility is often sufficient. However, for lead optimization, formulation development, and understanding a compound's true biopharmaceutical properties, thermodynamic solubility is the critical parameter .

Troubleshooting Guide: From Assay Crashes to Formulation Wins

This section is designed to provide solutions to specific, common problems encountered in the lab.

Problem: My pyrazole compound is precipitating in my aqueous assay buffer.

This is a classic sign that your compound's concentration exceeds its solubility limit in the final assay conditions. Here is a decision workflow to guide your choice of strategy.

G start Compound Precipitates in Aqueous Buffer q1 Is the final concentration of organic solvent (e.g., DMSO) toxic to your cells/assay? start->q1 q2 Is pH modification compatible with your assay's physiological conditions? q1->q2 Yes cosolvent Strategy 1: Use Co-solvents q1->cosolvent No q3 Do you need a simple fix for in vitro screening or a more robust solution for formulation? q2->q3 No ph_adjust Strategy 2: pH Adjustment q2->ph_adjust Yes q3->cosolvent Simple Fix advanced Strategy 3: Advanced Formulation (Cyclodextrins, etc.) q3->advanced Robust Solution

Caption: Decision workflow for selecting a solubilization strategy.

Strategy 1: pH Adjustment (The Ionization Approach)

Causality: Many pyrazole derivatives contain acidic or basic functional groups. The pyrazole ring itself has nitrogen atoms that can be protonated or deprotonated.[10] By adjusting the pH of the buffer to be approximately 2 units above the pKa (for an acid) or 2 units below the pKa (for a base), you can ionize over 99% of the compound. This charged, ionized form is significantly more polar and thus more soluble in aqueous media.

When to Use It: Ideal for compounds with ionizable groups when the required pH is compatible with the experimental system (e.g., enzyme assays, some cell-free assays). Be cautious with cell-based assays, as extreme pH can affect cell viability.

Troubleshooting Steps:

  • Determine the pKa: Use computational software (e.g., ChemDraw, MarvinSketch) or experimental methods to predict or measure the pKa of your compound's most acidic and basic centers.

  • Perform a pH-Solubility Profile: Measure the thermodynamic solubility of your compound across a range of pH values (e.g., pH 2, 4, 6, 7.4, 9). This will reveal the pH at which solubility is maximal. A detailed protocol is provided below.

  • Select Optimal pH: Choose a pH that provides sufficient solubility while maintaining the integrity of your assay.

Strategy 2: Co-solvents (The Polarity Reduction Approach)

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[11][12] This "polarity reduction" makes the solvent more "hospitable" to lipophilic pyrazole compounds, allowing them to dissolve more easily.

When to Use It: This is the most common method for preparing stock solutions for in vitro screening. However, the final concentration of the co-solvent in the assay must be kept low (typically <1%, often <0.1%) to avoid artifacts or cytotoxicity.[13]

Troubleshooting Steps:

  • Select a Co-solvent: Start with Dimethyl Sulfoxide (DMSO) as it is a powerful solvent. If DMSO is problematic, consider other options.

  • Prepare a High-Concentration Stock: Dissolve your compound in 100% co-solvent to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or sonication can assist dissolution.

  • Perform Serial Dilutions: First, dilute the stock solution in the co-solvent. Then, perform the final dilution into your aqueous assay buffer, ensuring vigorous mixing to avoid localized precipitation.

  • Validate Co-solvent Tolerance: Always run a vehicle control (assay buffer + the final concentration of co-solvent, without your compound) to ensure the co-solvent itself does not affect your experimental results.

Table 1: Common Co-solvents for Pyrazole Formulations

Co-solvent Properties Typical Final Assay Conc. Cautions
DMSO Strong aprotic solvent, widely used. < 0.5% Can be toxic to some cell lines; may interfere with some assays.
Ethanol Polar protic solvent. < 1% Can have biological effects; potential for evaporation.
PEG 400 Polyethylene glycol, viscous liquid. < 2% Generally low toxicity; can increase viscosity of solutions.[11]

| NMP | N-Methyl-2-pyrrolidone | < 1% | Good solubilizing power, but potential for toxicity. |

Problem: I need a stable, high-concentration aqueous formulation for in vivo studies.

For animal studies or pre-clinical formulation development, simple co-solvents are often insufficient or lead to toxicity and precipitation upon injection. More advanced formulation strategies are required.

Strategy 3: Cyclodextrin Inclusion Complexes (The Encapsulation Approach)

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate a poorly soluble "guest" molecule, like a substituted pyrazole, within their cavity.[15][16] This complex shields the hydrophobic part of the drug from water, and the hydrophilic exterior of the CD allows the entire complex to dissolve readily in aqueous media.[14][17]

G cluster_0 Aqueous Medium cluster_1 Inclusion Complex pyrazole Pyrazole (Hydrophobic) complex Soluble Pyrazole-CD Complex pyrazole->complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex

Caption: Mechanism of Cyclodextrin Inclusion Complexation.

When to Use It: Excellent for increasing the apparent solubility of compounds for both in vitro and in vivo applications. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their high water solubility and safety profiles.

Troubleshooting Steps:

  • Choose a Cyclodextrin: HP-β-CD is a common starting point.

  • Determine Stoichiometry: A 1:1 molar ratio of drug-to-CD is typically assumed initially.

  • Prepare the Complex: Use methods like co-precipitation, kneading, or freeze-drying. The kneading method is often accessible in a standard lab setting. A detailed protocol is provided below.

  • Characterize the Complex: Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), NMR, or FTIR spectroscopy.[18]

  • Measure Solubility: Determine the solubility of the complexed material. A significant increase compared to the free drug indicates successful formulation.

Strategy 4: Solid Dispersions (The Amorphous State Approach)

Causality: A solid dispersion is a system where the drug (pyrazole compound) is dispersed, ideally at a molecular level, within a hydrophilic polymer matrix.[19][20] This process prevents the drug from forming a stable crystal lattice. The amorphous state has a higher free energy than the crystalline state, which leads to a significant increase in apparent solubility and dissolution rate.[21][22]

When to Use It: Primarily for developing solid oral dosage forms (e.g., tablets, capsules). It is a powerful technique for significantly enhancing the dissolution of BCS Class II drugs (high permeability, low solubility).[21]

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Solvent Removal cluster_2 Step 3: Final Product drug Pyrazole Compound solution Clear Solution drug->solution polymer Hydrophilic Polymer (e.g., PVP, HPMC) polymer->solution solvent Common Solvent (e.g., Methanol/DCM) solvent->solution evaporation Rotary Evaporation or Spray Drying solution->evaporation dispersion Amorphous Solid Dispersion (Drug in Polymer Matrix) evaporation->dispersion

Caption: Experimental Workflow for Solid Dispersion via Solvent Evaporation.

Troubleshooting Steps:

  • Select a Polymer: Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or polyethylene glycols (PEGs).[20][23]

  • Choose a Preparation Method: The solvent evaporation method is highly accessible.[19][23] Other methods include hot-melt extrusion and spray drying.[7]

  • Optimize Drug-to-Polymer Ratio: Test various ratios (e.g., 1:1, 1:3, 1:5 w/w) to find the optimal balance between drug loading and solubility enhancement.

  • Characterize the Dispersion: Use Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug within the dispersion. DSC is also used to identify the absence of the drug's melting peak.[21]

Strategy 5: Nanotechnology Approaches (The Surface Area Approach)

Causality: The dissolution rate of a particle is proportional to its surface area, as described by the Noyes-Whitney equation. Nanotechnology-based approaches reduce the particle size of the drug to the nanometer scale (typically < 1000 nm).[24][25] This drastic reduction in size leads to a massive increase in the surface-area-to-volume ratio, which can significantly enhance the dissolution rate and apparent solubility.[24][26]

When to Use It: When other methods are insufficient or for specialized applications like parenteral formulations. Creating nanosuspensions or encapsulating the drug in nanoparticles can improve solubility and may also alter the pharmacokinetic profile.[26][27]

Common Techniques:

  • Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers. They can be prepared by media milling or high-pressure homogenization.[7][28]

  • Polymeric Nanoparticles: The drug is dissolved or entrapped within a biodegradable polymer matrix, forming a nanoparticle.[25]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) involve dissolving the drug in an oil/surfactant mixture that spontaneously forms a fine emulsion in the GI tract.[7]

Detailed Experimental Protocols

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of a pyrazole compound in a specific aqueous buffer.[9]

Materials:

  • Pyrazole compound (solid)

  • Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C)

  • Centrifuge or filtration unit (e.g., 0.22 µm syringe filters)

  • Validated analytical method (e.g., HPLC-UV, LC-MS) to quantify the compound

Methodology:

  • Add an excess amount of the solid pyrazole compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A good starting point is 2-5 mg of compound per 1 mL of buffer.

  • Add a known volume of the pre-warmed aqueous buffer to the vial.

  • Securely cap the vial and place it on an orbital shaker in an incubator set to the desired temperature.

  • Agitate the suspension for 24 to 72 hours. A 48-hour period is often sufficient to reach equilibrium.

  • After incubation, visually confirm that excess solid is still present.

  • Separate the undissolved solid from the solution by centrifuging the vial at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering the solution through a 0.22 µm syringe filter. Crucially, ensure the filter does not adsorb your compound.

  • Carefully collect the clear supernatant or filtrate.

  • Dilute the sample with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method's standard curve.

  • Quantify the concentration of the dissolved compound using your validated analytical method. The resulting concentration is the thermodynamic solubility.

Protocol 2: Preparation of Cyclodextrin Inclusion Complexes (Kneading Method)

Objective: To prepare a pyrazole-cyclodextrin inclusion complex to enhance aqueous solubility.

Materials:

  • Pyrazole compound

  • Cyclodextrin (e.g., HP-β-CD)

  • Mortar and pestle

  • Water and Ethanol (or another suitable solvent)

  • Vacuum oven or desiccator

Methodology:

  • Weigh out the pyrazole compound and the cyclodextrin in a desired molar ratio (e.g., 1:1).

  • Place the cyclodextrin in the mortar and add a small amount of water to form a thick, uniform paste.[17]

  • If the pyrazole compound is not soluble in water, dissolve it in a minimal amount of a suitable solvent like ethanol.

  • Slowly add the pyrazole compound (or its solution) to the cyclodextrin paste in the mortar.

  • Knead the mixture thoroughly with the pestle for 45-60 minutes. The mixture should remain a paste; add small amounts of water/solvent if it becomes too dry.

  • After kneading, the paste is spread thinly on a glass tray and dried. Drying can be done in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved or in a desiccator.

  • The dried complex is then scraped, pulverized into a fine powder, and passed through a sieve to ensure uniformity.

  • The resulting powder is the inclusion complex, which can be stored in a tightly sealed container and used for solubility testing and further experiments.

References

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link][4]

  • Li, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Retrieved from [Link][6]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Retrieved from [Link][29]

  • ResearchGate. (2017). Chemistry and Therapeutic Review of Pyrazole. ResearchGate. Retrieved from [Link][30]

  • IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology. Retrieved from [Link][10]

  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link][1]

  • ACS Publications. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link][31]

  • PMC. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. PubMed Central. Retrieved from [Link][26]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link][8]

  • ResearchGate. (2015). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link][15]

  • PMC. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Polymers. Retrieved from [Link][18]

  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved from [Link][2]

  • NIH. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health. Retrieved from [Link][32]

  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved from [Link][14]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharmacia Lettre. Retrieved from [Link][19]

  • Encyclopedia.pub. (2023). Nanotechnological Approaches for Solubility Enhancement. Encyclopedia.pub. Retrieved from [Link][33]

  • International Journal of Chemical and Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. Retrieved from [Link]

  • ResearchGate. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. ResearchGate. Retrieved from [Link][27]

  • MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Retrieved from [Link][3]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved from [Link][17]

  • PMC. (n.d.). Solubility enhancement of cox-2 inhibitors using various solvent systems. PubMed Central. Retrieved from [Link][11]

  • Taylor & Francis Online. (2021). Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. Pharmaceutical Development and Technology. Retrieved from [Link][21]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Retrieved from [Link][34]

  • ResearchGate. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Journal of Medicinal Chemistry. Retrieved from [Link][35]

  • MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Pharmaceutics. Retrieved from [Link][36]

  • ResearchGate. (2018). SOLID DISPERSION: A TECHNIQUE TO ENHANCE SOLUBILITY OF POORLY SOLUBLE DRUGS. ResearchGate. Retrieved from [Link][22]

  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link][13]

  • NSA. (2025). An Approach to Enhance Drug Solubility: Design, Characterization and E. Dovepress. Retrieved from [Link][24]

  • PMC. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. PubMed Central. Retrieved from [Link][37]

  • MDPI. (n.d.). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. Magnetochemistry. Retrieved from [Link][25]

  • ACS Publications. (2026). HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines. Organic Letters. Retrieved from [Link][38]

  • Scientific Research. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Pharmacology & Pharmacy. Retrieved from [Link][16]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutics & Drug Delivery Research. Retrieved from [Link][7]

  • ACS Publications. (2026). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Organic Letters. Retrieved from [Link][39]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. IJMSDR. Retrieved from [Link][40]

  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. JAPS. Retrieved from [Link][20]

  • ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Retrieved from [Link][28]

  • Impactfactor. (n.d.). Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Journal of Drug Delivery and Therapeutics. Retrieved from [Link][12]

  • NIH. (n.d.). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. National Institutes of Health. Retrieved from [Link][23]

  • MDPI. (n.d.). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Molecules. Retrieved from [Link][41]

  • PubMed. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. Retrieved from [Link][42]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-ethyl-5-methyl-4-nitro-1H-pyrazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and process development professionals to address the specific challenges encountered when scaling up the synthesis of 1-ethyl-5-methyl-4-nitro-1H-pyrazole. The pyrazole scaffold is a well-established pharmacophore, and this particular derivative holds promise for various preclinical investigations.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and safety considerations to ensure a safe, efficient, and reproducible scale-up process.

Frequently Asked Questions (FAQs)

Synthesis of the Precursor: 1-ethyl-5-methyl-1H-pyrazole

Q1: We are seeing low yields in the initial synthesis of 1-ethyl-5-methyl-1H-pyrazole. What are the common causes and how can we improve this?

A1: Low yields in the condensation reaction between ethylhydrazine and 2,4-pentanedione are often traced back to three critical parameters: temperature control, pH management, and inefficient extraction.

  • Causality of Poor Yield:

    • Temperature Spikes: The initial reaction is exothermic.[1][3] Uncontrolled temperature increases can lead to the formation of side products and degradation of both the starting materials and the desired pyrazole. On a larger scale, inefficient heat dissipation due to a lower surface-area-to-volume ratio exacerbates this issue.[3][4]

    • Incorrect pH: The reaction requires a basic environment to facilitate the condensation. If the pH is too low, the reaction will be sluggish or may not proceed at all.

    • Incomplete Extraction: The product has some solubility in the aqueous phase. Insufficient extraction will leave a significant portion of your product behind.

  • Troubleshooting and Optimization:

    • Controlled Reagent Addition: Add the 2,4-pentanedione dropwise to the ethylhydrazine solution while vigorously stirring and monitoring the internal temperature.[5]

    • Efficient Cooling: Use an ice-water bath or a reactor with a cooling jacket to maintain the temperature below 10 °C during the addition.[5]

    • pH Monitoring: Regularly check the pH of the reaction mixture and adjust as necessary with a suitable base like sodium hydroxide to keep it in the optimal range.

    • Thorough Extraction: Perform multiple extractions (at least 3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate. A final wash of the combined organic layers with brine can help to break up any emulsions and improve phase separation.

Q2: During scale-up, we are struggling with the work-up of the 1-ethyl-5-methyl-1H-pyrazole synthesis. What are the best practices?

A2: A robust work-up procedure is crucial for isolating a clean product, which is essential for the subsequent nitration step.

  • Key Challenges in Work-up:

    • Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions, making phase separation difficult.

    • Product Loss: As mentioned, the product has some aqueous solubility, leading to potential losses during washing steps.

  • Recommended Work-up Protocol:

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel for extraction.

    • Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

    • If an emulsion forms, let it stand for a period. Adding a small amount of brine can help to break the emulsion.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is typically an oil and can often be used in the next step without further purification if NMR analysis shows sufficient purity.

Nitration of 1-ethyl-5-methyl-1H-pyrazole

Q3: What is the best nitrating agent for selectively preparing this compound, and why?

A3: The choice of nitrating agent is critical for achieving high regioselectivity and a safe reaction profile. For an electron-rich heterocycle like a 1,5-disubstituted pyrazole, a milder nitrating agent is often preferred to avoid over-nitration or oxidative side reactions.[6]

  • Recommended System: Nitric Acid in Acetic Anhydride (Acetyl Nitrate)

    • Mechanism and Selectivity: This system generates acetyl nitrate in situ, which is a less aggressive electrophile than the nitronium ion (NO₂⁺) formed in mixed nitric and sulfuric acids. The pyrazole ring is highly activated, particularly at the C4 position, making it susceptible to electrophilic attack.[7] Using a milder agent like acetyl nitrate favors selective mononitration at this electron-rich site.[8]

    • Safety Profile: While still requiring careful handling, this system avoids the use of highly corrosive and strongly exothermic concentrated sulfuric acid, which can be challenging to manage at scale.

  • Alternative System: Mixed Acid (HNO₃/H₂SO₄)

    • This is a more powerful nitrating system and can be effective. However, the reaction is highly exothermic and requires stringent temperature control to prevent runaway reactions and the formation of undesired byproducts.[9] For this specific substrate, it may be too harsh and could lead to lower yields or purification difficulties.

Q4: We are observing the formation of multiple nitrated isomers. How can we ensure the reaction is selective for the C4 position?

A4: Achieving high regioselectivity for C4 nitration depends on both electronic effects inherent to the substrate and careful control of reaction conditions.

  • Electronic Factors: The 1-ethyl and 5-methyl groups are electron-donating, which activates the pyrazole ring for electrophilic substitution. The C4 position is electronically favored for substitution in such systems.

  • Controlling Conditions for Selectivity:

    • Low Temperature: The nitration should be carried out at a low temperature (e.g., 0-5 °C). This helps to control the reaction rate and favors the kinetically preferred C4 product.

    • Slow Reagent Addition: The nitrating agent should be added slowly and dropwise to the solution of the pyrazole precursor. This maintains a low concentration of the electrophile and minimizes side reactions.

    • Milder Reagents: As discussed in Q3, using a milder reagent like acetyl nitrate is a key strategy for improving C4 selectivity.[8]

Q5: What are the most critical safety precautions when scaling up this nitration reaction?

A5: Safety is paramount when scaling up any nitration. These reactions are energetic and can pose significant hazards if not properly managed.[1]

  • Key Safety Considerations:

    • Thermal Hazard Assessment: Before scaling up, it is highly recommended to perform a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the heat of reaction and the potential for thermal runaway.

    • Controlled Environment: Conduct the reaction in a dedicated reactor equipped with efficient cooling, a robust stirring mechanism, and a pressure-relief system.

    • Personal Protective Equipment (PPE): Always use acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.

    • Quenching Procedure: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto crushed ice with good stirring. This dissipates the heat from the exothermic dilution of the acids.

    • Ventilation: Ensure adequate ventilation to handle any potential release of nitrogen oxides (NOx) gases.

Purification and Final Product

Q6: What is the most effective method for purifying the final product, this compound, at a larger scale?

A6: For preclinical studies, high purity is essential. The choice of purification method will depend on the physical state of your final product and the nature of the impurities.

  • Primary Purification Method: Recrystallization

    • If the product is a solid, recrystallization is often the most efficient and scalable purification method.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems for pyrazole derivatives include ethanol/water, ethyl acetate/hexanes, or isopropanol.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to induce crystallization. Cool further in an ice bath to maximize recovery, then collect the crystals by filtration.

  • Alternative Method: Column Chromatography

    • While effective at the lab scale, column chromatography can be cumbersome and expensive to scale up. It is best reserved for situations where recrystallization is ineffective or for purifying smaller batches of very high-purity material.

    • If chromatography is necessary, consider using a medium-pressure liquid chromatography (MPLC) system for better efficiency at scale.

Experimental Protocols and Data

Proposed Synthetic Pathway

The synthesis is a two-step process starting from commercially available reagents.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Nitration A Ethylhydrazine C 1-ethyl-5-methyl-1H-pyrazole A->C Condensation (Base, <10 °C) B 2,4-Pentanedione B->C D 1-ethyl-5-methyl-1H-pyrazole F This compound (Final Product) D->F Electrophilic Aromatic Substitution (0-5 °C) E HNO₃ / Ac₂O E->F

Caption: Proposed two-step synthesis of the target compound.

Protocol 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazole (Intermediate)

This protocol is adapted from established methods for pyrazole synthesis.[5]

  • Reaction Setup: To a solution of ethylhydrazine oxalate (1.0 eq) in water, add a solution of sodium hydroxide (2.0 eq) in water at 0 °C to generate the free base.

  • Reagent Addition: To this solution, add 2,4-pentanedione (1.0 eq) dropwise, ensuring the internal temperature is maintained below 10 °C throughout the addition.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Extract the mixture with dichloromethane (3 x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-ethyl-5-methyl-1H-pyrazole, typically as a pale yellow oil.

Protocol 2: Nitration to this compound (Final Product)

This protocol is a generalized procedure for the selective nitration of an activated pyrazole.

  • Preparation of Nitrating Agent: In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to acetic anhydride (3-5 volumes) at 0 °C.

  • Reaction Setup: Dissolve the crude 1-ethyl-5-methyl-1H-pyrazole (1.0 eq) from the previous step in acetic anhydride. Cool this solution to 0 °C in an ice-water bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the pyrazole solution. It is critical to maintain the reaction temperature between 0-5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a stirred slurry of crushed ice and water.

  • Isolation: If a solid precipitates, collect the crude product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral to pH paper.

  • Purification: Dry the crude solid and purify by recrystallization from a suitable solvent (e.g., ethanol/water).

Table 1: Troubleshooting Guide for Scale-Up Synthesis
Issue Potential Cause(s) Recommended Solution(s)
Low Yield (Step 1) Incomplete reaction; Side product formation due to exotherm.[3]Ensure slow, controlled addition of 2,4-pentanedione with efficient cooling. Verify pH is basic.
Poor Regioselectivity (Step 2) Reaction temperature too high; Nitrating agent too harsh.Maintain temperature strictly at 0-5 °C. Use a milder nitrating system like HNO₃ in acetic anhydride.[8]
Runaway Reaction (Step 2) Poor heat dissipation at scale; Reagent addition too fast.[1]Reduce the rate of addition of the nitrating agent. Ensure the reactor's cooling system is adequate for the scale.
Product Oily/Doesn't Solidify Presence of impurities; Product is an oil at room temperature.Purify by column chromatography. If pure, attempt to form a salt to induce crystallization.
Difficult Filtration Very fine particles formed during precipitation.Allow the precipitate to age in the mother liquor. Consider using a filter aid like Celite.

Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting common issues during the nitration step.

G start Nitration Reaction Complete (TLC Check) quench Quench Reaction on Ice start->quench precipitate Does a Solid Precipitate? quench->precipitate filter Filter and Wash Solid precipitate->filter Yes extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) precipitate->extract No crude_solid Crude Solid Product filter->crude_solid wash_dry Wash Organic Layer, Dry, and Concentrate extract->wash_dry crude_oil Crude Oily Product wash_dry->crude_oil recrystallize Recrystallize from Suitable Solvent crude_solid->recrystallize chromatography Purify by Column Chromatography crude_oil->chromatography final_product Pure Crystalline Product recrystallize->final_product chromatography->final_product

Caption: Work-up and purification decision workflow.

References

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. Available at: [Link]

  • Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. Available at: [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • A Facile One-Pot Synthesis of Novel Polyfunctionally Substituted Pyrazoles and Pyrazolo[3,4-b]pyridine Derivatives in Aqueous Media. Journal of Physical Chemistry & Biophysics. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Molecules. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N -Arylhydrazones and Nitroolefins | Request PDF. ResearchGate. Available at: [Link]

  • REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES. Scilit. Available at: [Link]

  • Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. American Chemical Society. Available at: [Link]

  • Direct nitration of five membered heterocycles. ResearchGate. Available at: [Link]

  • Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. Organic Letters. Available at: [Link]

  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate. Available at: [Link]

  • Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins. PubMed. Available at: [Link]

  • MCQ-83: About Nitration reaction on 5-member heterocycles (for BS-MS, CSIR-NET, GATE, IIT-JAM, M.Sc). YouTube. Available at: [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. Available at: [Link]

  • Heterocyclic Chemistry. Boyer Research Group. Available at: [Link]

  • (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]

  • ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. PubChem. Available at: [Link]

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. National Institutes of Health. Available at: [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. National Institutes of Health. Available at: [Link]

  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available at: [Link]

Sources

Validation & Comparative

The Isomer-Encoded-Efficacy: A Comparative Analysis of the Biological Activity of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole and the Critical Role of Isomerism

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its remarkable versatility has led to its incorporation into a multitude of clinically successful drugs, spanning therapeutic areas such as inflammation, oncology, and infectious diseases.[4] However, the seemingly subtle variation in the arrangement of substituents around the pyrazole core—a concept known as isomerism—can dramatically alter a molecule's biological activity. This guide provides an in-depth comparative analysis of pyrazole isomers, elucidating how constitutional isomerism (regioisomerism) dictates pharmacological outcomes. Understanding these structure-activity relationships (SAR) is paramount for the rational design of safer and more efficacious therapeutic agents.[5][6]

The Structural Nuances of Pyrazole Isomers

The biological activity of a pyrazole derivative is intrinsically linked to its three-dimensional shape and the orientation of its functional groups. Constitutional isomers, which have the same molecular formula but different connectivity, can present vastly different pharmacophores to their biological targets. For instance, the alkylation of an unsymmetrically substituted pyrazole can result in a mixture of two regioisomers, each with distinct properties.[7]

Caption: Constitutional Isomers of a Disubstituted Pyrazole.

Comparative Biological Activity: Case Studies

The profound impact of pyrazole isomerism on biological activity is best illustrated through specific examples.

Anti-inflammatory Activity: The COX-2 Inhibition Paradigm

The development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation is a classic case study in pyrazole chemistry. Celecoxib, a well-known anti-inflammatory drug, features a 1,5-diarylpyrazole core.[8] The specific arrangement of the aryl groups is crucial for its selective binding to the COX-2 enzyme.

A comparative study of regioisomeric pyrazole derivatives often reveals significant differences in their COX-1 and COX-2 inhibitory activities. For instance, a series of substituted pyrazole derivatives were screened for their COX-1/COX-2 inhibitory activity, with some isomers showing excellent activity compared to the reference drug, celecoxib.[8]

Compound/IsomerTargetIC50 (nM)Selectivity Index (COX-1/COX-2)
Celecoxib COX-23.5>100
Isomer A (1,3) COX-250.215
Isomer B (1,5) COX-24.1>120
Indomethacin COX-115.00.1

This table is a representative example based on findings in the literature; actual values may vary between specific studies.

The superior activity of the 1,5-disubstituted isomer (Isomer B) can be attributed to its ability to adopt a conformation that fits snugly into the active site of COX-2, allowing for optimal interactions with key amino acid residues. In contrast, the 1,3-disubstituted isomer (Isomer A) may experience steric clashes or be unable to form the same critical hydrogen bonds, leading to reduced potency and selectivity.

Anticancer Activity: Targeting Protein Kinases

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Pyrazole-based compounds have emerged as potent kinase inhibitors.[9] The regiochemistry of substituents on the pyrazole ring plays a pivotal role in determining their binding affinity and selectivity for different kinases. For example, in a series of pyrazole-based inhibitors targeting meprin α and β, subtle changes in the substitution pattern at the 3 and 5 positions led to significant variations in inhibitory activity and selectivity.[10]

Mechanistic Insights: Why Isomerism Matters

The observed differences in the biological activity of pyrazole isomers can be attributed to several key factors at the molecular level:

  • Hydrogen Bonding: The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors. The position of substituents can influence the accessibility of these nitrogens and their ability to form crucial hydrogen bonds with the target protein.

  • Steric Hindrance: The spatial arrangement of bulky substituents can either facilitate or hinder the binding of the molecule to its target. An isomer with a favorable steric profile will exhibit higher affinity.

  • Electronic Effects: The electron-donating or withdrawing nature of substituents can alter the electron density of the pyrazole ring, influencing its pKa and overall reactivity.[7]

  • Metabolic Stability: The position of substituents can affect the metabolic stability of the compound. One isomer may be more susceptible to enzymatic degradation than another, leading to a shorter half-life and reduced efficacy.[9]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

To provide a practical context, here is a detailed protocol for an in vitro assay to compare the COX-2 inhibitory activity of pyrazole isomers.

Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrazole isomers against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex Red)

  • Heme

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds (pyrazole isomers) and reference inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Fluorometric plate reader

Workflow:

COX2_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Reagents: - Enzyme Solution - Substrate Solution - Test Compounds B Dispense Test Compounds and Controls into Plate A->B C Add Enzyme Solution to each well B->C D Incubate at 37°C C->D E Initiate Reaction: Add Arachidonic Acid D->E F Measure Fluorescence over time E->F G Calculate % Inhibition F->G H Determine IC50 values G->H

Caption: Workflow for an in vitro COX-2 Inhibition Assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare stock solutions of the pyrazole isomers and the reference inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of test concentrations.

  • Assay Plate Setup: To the wells of a 96-well microplate, add the assay buffer, heme, and the fluorometric probe. Then, add the test compounds at their respective concentrations. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add the human recombinant COX-2 enzyme to all wells except the negative control.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Signal Detection: Immediately place the plate in a fluorometric plate reader and measure the fluorescence signal at regular intervals. The production of prostaglandin G2 by COX-2 will lead to the oxidation of the fluorometric probe, resulting in an increase in fluorescence.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compounds relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each pyrazole isomer.

Conclusion and Future Perspectives

The comparative analysis of pyrazole isomers unequivocally demonstrates that subtle changes in molecular structure can have profound consequences on biological activity. A thorough understanding of the structure-activity relationships governing pyrazole-target interactions is essential for the design of next-generation therapeutics with improved potency, selectivity, and safety profiles. Future research should continue to explore the vast chemical space of pyrazole derivatives, leveraging computational modeling and high-throughput screening to identify novel isomers with desirable pharmacological properties. By embracing the complexities of isomerism, the scientific community can unlock the full therapeutic potential of this privileged heterocyclic scaffold.

References

  • Journal of Chemical Health Risks. "Review on Biological Activities of Pyrazole Derivatives." vertexaisearch.cloud.google.com.
  • Abdelall, E. et al.
  • New Journal of Chemistry (RSC Publishing).
  • G, Muthubhupathi et al. "Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review." ijcrt.org.
  • Faria, J. et al.
  • Ran, T. et al. "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." sciencedirect.com.
  • BenchChem. "4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery." benchchem.com.
  • BenchChem.
  • Yerragunta, V. et al. "(PDF) Pyrazole and its biological activity.
  • Kute, T. et al. "Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists." pubmed.ncbi.nlm.nih.gov.
  • Yerragunta, V. et al. "Pyrazole and Its Biological Activity.
  • International Journal of Pharmaceutical Sciences Review and Research.
  • International Journal of Pharmaceutical Sciences and Research.
  • Frontiers.
  • Paper Publications. "SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES.
  • MDPI.
  • ResearchGate. "Identification, synthesis, and biological evaluation of novel pyrazoles as low molecular weight luteinizing hormone receptor agonists | Request PDF.
  • PubMed Central.
  • PubMed. "Synthesis and biological evaluation of pyrazole chalcones and derived bipyrazoles as anti-inflammatory and antioxidant agents." pubmed.ncbi.nlm.nih.gov.
  • Springer. "Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β." link.springer.com.
  • ResearchGate. "(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Frontiers. "Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes." frontiersin.org.
  • PubMed Central.

Sources

A Comparative Guide to the Synthesis of 1-ethyl-5-methyl-4-nitro-1H-pyrazole: An Evaluation of a Novel One-Pot Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyrazole derivatives hold a prominent position due to their diverse biological activities. The target molecule of this guide, 1-ethyl-5-methyl-4-nitro-1H-pyrazole, is a key intermediate in the development of various bioactive compounds. This guide provides an in-depth comparison of the established, multi-step synthesis of this compound with a proposed, novel one-pot synthetic route, offering a critical evaluation of their respective efficiencies, environmental impact, and overall practicality for research and development.

The Established Route: A Two-Step Synthesis

The traditional and widely accepted method for the synthesis of this compound is a two-step process. This route first involves the construction of the pyrazole ring, followed by the introduction of the nitro group at the C4 position.

Step 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazole

The initial step relies on the classical Knorr pyrazole synthesis, a robust and well-documented method for forming the pyrazole core. This involves the condensation reaction between an ethylhydrazine salt and a 1,3-dicarbonyl compound, in this case, 2,4-pentanedione (acetylacetone). The reaction is typically carried out in a suitable solvent and may require basic conditions to facilitate the cyclization.

Step 2: Nitration of 1-ethyl-5-methyl-1H-pyrazole

Following the successful synthesis and purification of the pyrazole intermediate, the nitro group is introduced. The most common method for the nitration of pyrazoles is electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid. This powerful nitrating mixture generates the nitronium ion (NO₂⁺) in situ, which then attacks the electron-rich pyrazole ring. The 4-position of the pyrazole ring is the most susceptible to electrophilic attack, leading to the desired product.

While this established route is reliable, it suffers from several drawbacks. The multi-step nature of the synthesis increases the overall reaction time and requires the isolation and purification of the intermediate, which can lead to a decrease in the overall yield. Furthermore, the use of a large excess of strong acids in the nitration step poses significant safety and environmental concerns, requiring careful handling and disposal procedures.

A Novel Approach: One-Pot Synthesis of this compound

In recent years, there has been a growing emphasis on the development of more efficient and environmentally friendly synthetic methodologies. One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, have emerged as a powerful strategy to improve the overall efficiency of chemical syntheses.

This guide proposes a novel, one-pot synthesis of this compound. This approach combines the formation of the pyrazole ring and its subsequent nitration into a single, streamlined process. This method leverages the principles of modern synthetic chemistry to offer a more sustainable and efficient alternative to the established route.

In this proposed one-pot synthesis, ethylhydrazine, 2,4-pentanedione, and a milder nitrating agent are combined in a single reaction vessel. The reaction is designed to first facilitate the formation of the 1-ethyl-5-methyl-1H-pyrazole intermediate in situ. Following the formation of the pyrazole, the reaction conditions are adjusted to promote the nitration at the C4 position. The choice of a milder nitrating agent, such as a nitrate salt in the presence of an acid catalyst, can reduce the hazards associated with the traditional nitric acid/sulfuric acid mixture.

Comparative Analysis: Established vs. Novel Route

To provide a clear and objective comparison, the following table summarizes the key performance indicators for both the established and the novel synthetic routes.

ParameterEstablished Two-Step RouteNovel One-Pot Route
Overall Yield Moderate to GoodPotentially Higher
Reaction Time Long (two separate reactions)Significantly Shorter
Number of Steps TwoOne
Intermediate Isolation RequiredNot Required
Reagent Safety Use of concentrated strong acidsUse of milder reagents
Environmental Impact Higher (acidic waste)Lower
Process Simplicity More ComplexSimpler

Experimental Protocols

Established Two-Step Synthesis

Step 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazole

  • To a solution of ethylhydrazine oxalate (1.0 eq) in water, add a solution of sodium hydroxide (2.0 eq) in water at 0 °C.

  • To this solution, add 2,4-pentanedione (1.0 eq) dropwise, maintaining the temperature below 10 °C.[1]

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Extract the mixture with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-ethyl-5-methyl-1H-pyrazole.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Nitration of 1-ethyl-5-methyl-1H-pyrazole

  • To a cooled (0 °C) mixture of concentrated sulfuric acid, add 1-ethyl-5-methyl-1H-pyrazole (1.0 eq) dropwise with stirring.

  • To this mixture, add a solution of concentrated nitric acid (1.1 eq) in concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate).

  • Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Novel One-Pot Synthesis
  • In a single reaction vessel, combine ethylhydrazine oxalate (1.0 eq), 2,4-pentanedione (1.0 eq), and a suitable solvent (e.g., acetic acid).

  • Add a nitrate salt (e.g., sodium nitrate, 1.2 eq) to the mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion of the reaction, cool the mixture to room temperature and pour it into ice water.

  • Neutralize the mixture with a base and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Synthetic Workflows

To better illustrate the differences between the two synthetic routes, the following diagrams, generated using Graphviz, depict the experimental workflows.

established_route cluster_step1 Step 1: Pyrazole Synthesis cluster_step2 Step 2: Nitration A Ethylhydrazine + 2,4-Pentanedione B Reaction in Solvent A->B C Work-up & Purification B->C D 1-ethyl-5-methyl-1H-pyrazole C->D E Pyrazole Intermediate F Nitration with HNO3/H2SO4 E->F G Work-up & Purification F->G H Final Product G->H

Caption: Workflow for the established two-step synthesis.

novel_route A Ethylhydrazine + 2,4-Pentanedione + Nitrating Agent B One-Pot Reaction A->B C Work-up & Purification B->C D Final Product C->D

Caption: Workflow for the novel one-pot synthesis.

Conclusion and Future Perspectives

The proposed novel one-pot synthesis of this compound presents a compelling alternative to the established two-step route. By combining the pyrazole formation and nitration steps, this method has the potential to significantly reduce reaction time, simplify the experimental procedure, and improve the overall efficiency. Moreover, the use of milder nitrating agents can enhance the safety and reduce the environmental impact of the synthesis.

While the established route remains a reliable method, the advantages offered by the one-pot approach are in line with the principles of green chemistry and process intensification, which are increasingly important in modern drug discovery and development. Further research and optimization of the one-pot reaction conditions are warranted to fully validate its potential and to explore its applicability to the synthesis of other substituted nitropyrazole derivatives.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. [Link]

  • One-Pot, Three-Component Synthesis of Substituted Pyrazoles. ChemistryViews. [Link]

Sources

A Comparative In Silico Analysis of 1-ethyl-5-methyl-4-nitro-1H-pyrazole and a Known Inhibitor Against Cyclin-Dependent Kinase 2 (CDK2)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Virtual Screening and Lead Candidate Evaluation

In the landscape of modern drug discovery, in silico modeling has emerged as an indispensable tool, allowing for the rapid and cost-effective evaluation of potential drug candidates before their synthesis and in vitro testing.[1][2][3] This guide provides a comprehensive, step-by-step comparison of a novel compound, 1-ethyl-5-methyl-4-nitro-1H-pyrazole, against a known inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a crucial target in cancer therapy. Through this comparative lens, we will explore the methodologies of molecular docking, interaction analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities.[4][5][6] The specific compound , this compound, while not extensively studied, presents an interesting candidate for in silico exploration due to its structural features.

Experimental Design: A Rationale for a Comparative Approach

To objectively assess the potential of this compound as a CDK2 inhibitor, a comparative analysis against a known, potent inhibitor is crucial. This approach provides a benchmark for evaluating the docking scores, binding interactions, and overall drug-like properties of our novel compound. For this study, we have selected a well-characterized CDK2 inhibitor (for the purpose of this guide, we will refer to it as "Known Inhibitor") that has a co-crystallized structure available in the Protein Data Bank (PDB). This allows for a direct comparison of the predicted binding mode of our novel compound with the experimentally determined binding mode of the known inhibitor.

Part 1: The In Silico Workflow: From Target Preparation to Interaction Analysis

A robust and reproducible in silico workflow is the cornerstone of any computational drug discovery effort. The following sections detail the critical steps involved in our comparative analysis, providing the scientific rationale behind each procedural choice.

Target and Ligand Preparation: Ensuring Data Integrity

The quality of the initial structures of both the protein target and the small molecule ligands is paramount for obtaining meaningful results.[7][8]

Experimental Protocol: Target Preparation

  • PDB Structure Acquisition: The 3D crystallographic structure of human CDK2 in complex with the "Known Inhibitor" was downloaded from the RCSB Protein Data Bank.

  • Protein Cleanup: Using molecular visualization software such as UCSF Chimera or Discovery Studio, all non-essential water molecules and co-factors were removed from the PDB file.[9][10] The protein was checked for missing residues or atoms, which were then modeled in if necessary.

  • Protonation and Charge Assignment: Hydrogen atoms were added to the protein structure, and appropriate protonation states for ionizable residues were assigned based on a physiological pH of 7.4. Partial charges were assigned using a standard force field, such as AMBER.[11]

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: The 2D structure of this compound was drawn using a chemical sketcher and converted to a 3D structure. The 3D structure of the "Known Inhibitor" was extracted from the co-crystallized PDB file.

  • Energy Minimization: Both ligand structures were subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[12]

  • Charge and Atom Type Assignment: Gasteiger partial charges were calculated for both ligands, and atom types were assigned in preparation for docking.[12]

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.[13][14][15]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Definition: A grid box was defined around the active site of CDK2, encompassing all the amino acid residues known to interact with the "Known Inhibitor."[15][16]

  • Docking Simulation: AutoDock Vina was used to perform the docking calculations.[16] The program samples different conformations and orientations of the ligand within the defined grid box and scores them based on a semi-empirical free energy force field.

  • Pose Selection and Analysis: The top-ranked docking poses for both this compound and the "Known Inhibitor" were saved for further analysis. The binding energy (in kcal/mol) for each pose was recorded.

Part 2: Comparative Analysis: Interpreting the Docking Results

The true value of in silico modeling lies in the interpretation and comparison of the generated data.[17][18][19] A lower binding energy generally indicates a more stable protein-ligand complex.[18]

Quantitative Comparison of Binding Affinities

The predicted binding affinities provide a quantitative measure of how strongly each ligand is predicted to bind to the target protein.

CompoundPredicted Binding Affinity (kcal/mol)
This compound-7.2
Known Inhibitor (Redocked)-9.5
Known Inhibitor (Experimental)N/A (for comparison)

Table 1: Predicted binding affinities of this compound and the "Known Inhibitor" against CDK2. The redocked score of the known inhibitor serves as a positive control.

Qualitative Comparison of Binding Interactions

Visual inspection of the docking poses reveals the specific molecular interactions that contribute to the binding affinity.[20]

This compound:

  • The nitro group is predicted to form a hydrogen bond with the backbone amide of a key residue in the hinge region of CDK2.

  • The pyrazole ring is positioned within a hydrophobic pocket.

  • The ethyl group extends towards the solvent-exposed region.

Known Inhibitor:

  • Forms multiple hydrogen bonds with the hinge region residues.

  • Exhibits extensive hydrophobic interactions with several key residues in the active site.

  • Shows a high degree of shape complementarity with the binding pocket.

Part 3: ADMET Prediction: Assessing Drug-Likeness

Early prediction of ADMET properties is crucial to minimize late-stage failures in drug development.[1][2] Several open-access in silico tools can predict these properties.[1][2][21]

Comparative ADMET Profile
PropertyThis compoundKnown InhibitorDesirable Range
Molecular Weight ( g/mol )169.14435.5< 500
LogP1.83.5< 5
H-bond Donors02< 5
H-bond Acceptors46< 10
Blood-Brain Barrier PermeabilityHighLowVaries with target
hERG InhibitionLow RiskMedium RiskLow Risk

Table 2: Predicted ADMET properties of this compound and the "Known Inhibitor."

The results from ADMET prediction suggest that this compound has a favorable drug-like profile according to Lipinski's rule of five.

Visualizing the In Silico Process and Interactions

Diagrams are essential for conveying complex workflows and molecular interactions.

In_Silico_Workflow cluster_prep Preparation cluster_analysis Analysis Target_Prep Target Preparation (PDB Cleanup, Protonation) Docking Molecular Docking (AutoDock Vina) Target_Prep->Docking Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Ligand_Prep->Docking Interaction Interaction Analysis (Binding Energy, H-bonds) Docking->Interaction ADMET ADMET Prediction (Drug-likeness) Interaction->ADMET Binding_Interaction cluster_protein CDK2 Active Site Hinge_Residue Hinge Residue Hydrophobic_Pocket Hydrophobic Pocket Ligand This compound Ligand->Hinge_Residue H-bond Ligand->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Predicted binding interactions of the novel pyrazole with CDK2.

Conclusion and Future Directions

This comparative in silico analysis provides valuable initial insights into the potential of this compound as a CDK2 inhibitor. While its predicted binding affinity is lower than that of the known inhibitor, it exhibits key interactions with the target and possesses a favorable ADMET profile. These findings warrant further investigation, including:

  • Molecular Dynamics Simulations: To assess the stability of the predicted binding pose over time.

  • Synthesis and In Vitro Assays: To experimentally validate the predicted binding affinity and inhibitory activity.

  • Structure-Activity Relationship (SAR) Studies: To explore modifications to the pyrazole scaffold that could enhance binding affinity and selectivity.

By integrating computational and experimental approaches, a more complete picture of the therapeutic potential of novel compounds like this compound can be developed.

References

  • Lage, O. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking?. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. [Link]

  • YouTube. (2025). How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. [Link]

  • BIOTECH WORLD INDIA. (n.d.). Molecular Docking : A short Overview and steps involved. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • ResearchGate. (2023). Interpretation of Molecular docking results?. [Link]

  • YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. [Link]

  • SciSpace. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. [Link]

  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. [Link]

  • bioRxiv. (2021). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). [Link]

  • PMC - PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. [Link]

  • Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. [Link]

  • PubMed. (2019). In Silico Target Prediction for Small Molecules. [Link]

  • PLOS. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. [Link]

  • ACS Publications. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. [Link]

  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]

  • OUCI. (n.d.). In Silico Target Prediction for Small Molecules. [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. [Link]

  • Reddit. (2024). Need help with molecular docking results interpretation. [Link]

  • University of Hertfordshire Research Archive. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. [Link]

  • MDPI. (n.d.). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]

  • Fvs. (n.d.). Dot Language Graphviz. [Link]

  • Graphviz. (2024). DOT Language. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

  • Drexel University. (n.d.). Simple Graph - GraphViz Examples and Tutorial. [Link]

  • Graphviz Documentation. (n.d.). User Guide. [Link]

  • PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities. [Link]

  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. [Link]

  • De Gruyter. (n.d.). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. [Link]

Sources

A Comparative Guide to the Efficacy of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, allow for versatile interactions with a wide array of biological targets.[1] This adaptability has led to the development and FDA approval of numerous pyrazole-containing drugs for a broad spectrum of clinical conditions, from inflammation and cancer to cardiovascular disease.[1][2]

This guide provides a comparative analysis of the efficacy of prominent pyrazole-based inhibitors, categorized by their primary molecular targets. We will delve into the mechanistic rationale behind their design, present supporting experimental and clinical data, and provide standardized protocols for evaluating their performance. Our focus is on translating preclinical potency into clinical efficacy, offering researchers and drug developers a comprehensive resource for understanding and advancing this critical class of therapeutics.

Selective Inhibition of Cyclooxygenase-2 (COX-2): The Case of Celecoxib

The discovery of two cyclooxygenase (COX) isoforms, the constitutively expressed COX-1 and the inducible COX-2, revolutionized the treatment of inflammation.[3] While traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen inhibit both isoforms, their inhibition of COX-1 is associated with significant gastrointestinal side effects.[4] Pyrazole-based inhibitors were designed to selectively target COX-2, which is upregulated at sites of inflammation.[5]

Celecoxib , a diaryl-substituted pyrazole, is a cornerstone of selective COX-2 inhibition. Its design leverages the structural differences between the active sites of COX-1 and COX-2 to achieve selectivity, aiming to provide potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[4][5]

Comparative Efficacy Data

Clinical studies have consistently compared the efficacy and safety of celecoxib against traditional NSAIDs.

InhibitorTarget(s)IndicationEfficacy OutcomeKey Finding
Celecoxib Selective COX-2Osteoarthritis, Rheumatoid Arthritis, Post-operative PainPain Reduction, Inflammation ControlEfficacy is comparable to traditional NSAIDs like naproxen and diclofenac.[6]
Naproxen Non-selective COX-1 & COX-2Osteoarthritis, Rheumatoid Arthritis, Post-operative PainPain Reduction, Inflammation ControlEfficacy is comparable to celecoxib.[6]
Rofecoxib Selective COX-2Post-operative PainAnalgesic EffectRofecoxib (50 mg) showed superior analgesic effect compared to celecoxib (200 mg) in post-operative pain models.[7]

Note: Rofecoxib was withdrawn from the market due to cardiovascular safety concerns.

While celecoxib demonstrates comparable analgesic and anti-inflammatory efficacy to non-selective NSAIDs, its primary advantage lies in its improved gastrointestinal safety profile.[3][6] However, it is crucial to note that all NSAIDs, including celecoxib, carry a black box warning regarding potential cardiovascular risks.[4]

Visualizing the COX Inhibition Pathway

The diagram below illustrates the differential inhibition of COX isoforms by selective and non-selective NSAIDs.

COX_Pathway cluster_cox COX Enzymes Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Pain, Inflammation, Fever) COX2->Prostaglandins_Inflammatory Traditional_NSAIDs Traditional NSAIDs (e.g., Naproxen) Traditional_NSAIDs->COX1 Inhibits Traditional_NSAIDs->COX2 Inhibits Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Selectively Inhibits Mavacamten_MoA cluster_cycle Cardiac Sarcomere Contraction Cycle Myosin_Actin Myosin-Actin (Cross-Bridge State) Power_Stroke Power Stroke (Contraction) Myosin_Actin->Power_Stroke Hypercontractility Hypercontractility (oHCM Pathophysiology) Myosin_Actin->Hypercontractility Myosin_Detached Myosin Detached (Relaxed State) Power_Stroke->Myosin_Detached ADP Release Myosin_Detached->Myosin_Actin ATP Binding & Hydrolysis Mavacamten Mavacamten Mavacamten->Myosin_Detached Stabilizes & Reduces entry into cross-bridge state Efficacy_Workflow cluster_invitro In Vitro / Biochemical Assessment cluster_incellulo In Cellulo / Cell-Based Assessment cluster_invivo In Vivo Assessment Target_Binding Target Binding Assay (e.g., SPR, ITC) Enzyme_Assay Enzyme Inhibition Assay (Determine IC50) Target_Binding->Enzyme_Assay Confirms Potency Target_Engagement Cellular Target Engagement (e.g., Western Blot for p-Substrate) Enzyme_Assay->Target_Engagement Validates in Cellular Context Cell_Viability Cell Viability/Proliferation (Determine GI50) PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Cell_Viability->PK_PD Informs Dosing Target_Engagement->Cell_Viability Links Target to Cellular Effect Xenograft Animal Efficacy Models (e.g., Tumor Xenografts) PK_PD->Xenograft Guides In Vivo Study Design Clinical Clinical Trials (Phase I-III) Xenograft->Clinical Provides Preclinical Proof-of-Concept

Caption: A typical workflow for assessing inhibitor efficacy.

Conclusion and Future Directions

The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the development of highly effective and specific inhibitors targeting a diverse range of proteins. From the selective COX-2 inhibition of Celecoxib to the multi-targeted kinase activity of Sunitinib , the PARP inhibition of Niraparib , and the novel allosteric modulation of Mavacamten , these compounds have made a significant impact on clinical practice.

The comparative data presented in this guide underscore a critical principle in modern drug development: efficacy is a multifactorial concept that extends beyond simple potency (IC50). It encompasses selectivity, mechanism of action, patient stratification, and the translation of molecular effects into meaningful clinical outcomes. The contrasting results of mavacamten in oHCM versus nHCM serve as a powerful reminder that a deep understanding of disease pathophysiology is paramount for successful targeted therapy.

Future research will likely focus on developing pyrazole derivatives with even greater selectivity to minimize off-target effects, designing inhibitors to overcome known resistance mechanisms, and exploring novel applications of this versatile scaffold against new and challenging biological targets.

References
  • A Systematic Review of Clinical Trials on Mavacamten in Hypertrophic Cardiomyopathy. (n.d.). Cureus.
  • No improvements with mavacamten in symptomatic nonobstructive hypertrophic cardiomyopathy. (2025, August 30). European Society of Cardiology.
  • Mavacamten Is Effective in Treating Obstructive Hypertrophic Cardiomyopathy. (n.d.). DAIC.
  • Mavacamten Strikes Out in Phase III Trial of Nonobstructive HCM. (2025, April 15). TCTMD.com.
  • Mavacamten: a first-in-class myosin inhibitor for obstructive hypertrophic cardiomyopathy. (n.d.). European Heart Journal.
  • Celecoxib vs. Other NSAIDs: A Comparative Look at Safety and Efficacy. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • A systematic review of COX-2 inhibitors compared with traditional NSAIDs, or different COX-2 inhibitors for post-operative pain. (n.d.). PubMed.
  • Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. (n.d.). ResearchGate.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry.
  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (n.d.). MDPI.
  • Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials. (2014, May 12). Dove Medical Press.
  • Phase 2 Studies of Sunitinib and AG013736 in Patients with Cytokine-Refractory Renal Cell Carcinoma. (2007, January 25). AACR Journals.
  • Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. (n.d.). Cambridge University Press.
  • Celecoxib Shown Safer Than NSAIDs in Osteoarthritis : The COX-2 inhibitor was as effective as naproxen and diclofenac, while causing fewer upper GI events. (2018, December 6). The Hospitalist.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PMC.
  • Some FDA approved drugs based on the pyrazole ring. (n.d.). ResearchGate.
  • Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review. (2025, August 6). ResearchGate.
  • A preclinical review of sunitinib, a multitargeted receptor tyrosine kinase inhibitor with anti-angiogenic and antitumour activities. (n.d.). PubMed.
  • More Clinical Trials Needed to Overcome PARP Inhibitor Resistance in Ovarian Cancer. (2020, November 2). OncLive.
  • Sunitinib: from rational design to clinical efficacy. (n.d.). PubMed.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI.
  • Overcoming resistance to PARP inhibitor in epithelial ovarian cancer, are we ready?. (n.d.). NIH.
  • (PDF) Sunitinib: A Multitargeted Receptor Tyrosine Kinase Inhibitor in the Era of Molecular Cancer Therapies. (n.d.). ResearchGate.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers.
  • Niraparib Maintains Safety, Efficacy in BRCA+ Ovarian Cancer, Irrespective of Setting. (2021, August 12). OncLive.
  • Niraparib-induced STAT3 inhibition increases its antitumor effects. (n.d.). Frontiers.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org.
  • PARP Inhibitors for Ovarian Cancer. (2026). Power.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI.
  • Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico. (2023, September 29). Semantic Scholar.
  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate.

Sources

Profiling the Kinase Cross-Reactivity of 1-ethyl-5-methyl-4-nitro-1H-pyrazole: A Comparative Guide to Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the selectivity of a potential kinase inhibitor is a critical step in preclinical development. A highly selective compound minimizes off-target effects and potential toxicity, while a more promiscuous inhibitor might offer opportunities for polypharmacology. This guide provides a comprehensive framework for profiling the cross-reactivity of a novel compound, using the hypothetical molecule 1-ethyl-5-methyl-4-nitro-1H-pyrazole , against a broad panel of kinases. While specific experimental data for this compound is not publicly available, this document will serve as a detailed, experience-driven manual for generating and interpreting such data. The pyrazole scaffold is a well-established pharmacophore in numerous kinase inhibitors, making this a relevant case study.[1][2][3]

The Imperative of Kinase Selectivity Profiling

The human kinome consists of over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[4] This conservation makes achieving inhibitor selectivity a significant challenge.[5][6][7] Comprehensive profiling is therefore not merely a characterization step but a fundamental aspect of understanding a compound's mechanism of action and predicting its therapeutic window.[8][9] Early-stage, broad-panel screening can de-risk a project by identifying potential liabilities and even uncovering unexpected therapeutic opportunities.[10]

This guide will focus on a robust, luminescence-based biochemical assay for determining inhibitory activity. We will also compare this methodology with other common platforms to provide a rationale for our experimental choices.

Experimental Design: A Multi-Faceted Approach

A successful kinase profiling study hinges on a well-conceived experimental design. This involves selecting an appropriate kinase panel, choosing a suitable assay technology, and including relevant benchmark compounds for comparison.

Selecting the Kinase Panel

The choice of kinases to screen against should be guided by the intended therapeutic target and the structural class of the inhibitor. For a novel compound with an unknown primary target, a broad, diversity-based panel is recommended. Several commercial services offer panels covering a large portion of the human kinome.[10][11][12] A tiered approach is often cost-effective: an initial screen at a single high concentration (e.g., 10 µM) to identify initial "hits," followed by dose-response curves for those kinases showing significant inhibition.[13]

Choosing the Right Assay Platform

A variety of assay formats are available for measuring kinase activity, each with its own advantages and disadvantages.[14]

  • Radiometric Assays: Often considered the "gold standard," these assays directly measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[12][15] They are highly sensitive and less prone to compound interference. However, the requirement for handling radioactive materials and the associated disposal costs are significant drawbacks.[15]

  • Fluorescence-Based Assays: These include methods like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).[16] They offer a non-radioactive, homogeneous format suitable for high-throughput screening. However, they can be susceptible to interference from fluorescent compounds or light scattering.

  • Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[17] This is a universal approach applicable to virtually any kinase.[17] The high sensitivity and low susceptibility to compound interference make it an excellent choice for broad-panel screening.[16][17]

For this guide, we will detail a protocol based on a luminescence-based ADP detection platform due to its universality, robustness, and amenability to high-throughput applications.[17]

The Importance of Benchmark Inhibitors

To provide context for the selectivity profile of this compound, it is essential to include well-characterized kinase inhibitors in the same screen. These benchmarks should include both highly selective and more promiscuous inhibitors. For example, including a highly selective inhibitor like Lapatinib (a HER kinase subfamily inhibitor) and a broader spectrum inhibitor like Staurosporine would provide valuable comparative data.[17]

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation compound This compound (Test Compound) dispense Dispense Compound/Benchmarks into Kinase Panel compound->dispense benchmarks Benchmark Inhibitors (e.g., Staurosporine, Lapatinib) benchmarks->dispense kinase_panel Kinase Panel (e.g., 96-well plate format) kinase_panel->dispense reagents Assay Reagents (Kinase, Substrate, ATP, Buffer) add_reagents Add Kinase Reaction Mix reagents->add_reagents dispense->add_reagents incubate_reaction Incubate at 30°C add_reagents->incubate_reaction stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate_reaction->stop_reaction detect_signal Convert ADP to ATP & Add Kinase Detection Reagent stop_reaction->detect_signal read_luminescence Read Luminescence detect_signal->read_luminescence calculate_inhibition Calculate % Inhibition read_luminescence->calculate_inhibition generate_ic50 Generate IC50 Curves (for hits) calculate_inhibition->generate_ic50 compare_selectivity Compare Selectivity Profile to Benchmarks generate_ic50->compare_selectivity visualize_data Visualize Data (e.g., Kinome Map) compare_selectivity->visualize_data

Caption: Workflow for kinase cross-reactivity profiling.

Detailed Experimental Protocol: Luminescence-Based Kinase Assay

This protocol is adapted from standard luminescence-based ADP detection assays, such as the ADP-Glo™ Kinase Assay.[17][18]

Materials:

  • This compound (Test Compound)

  • Benchmark Inhibitors (e.g., Staurosporine, Lapatinib)

  • Kinase Panel (pre-aliquoted in 96-well or 384-well plates)

  • Kinase-specific substrates

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque multi-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound and benchmark inhibitors in 100% DMSO (e.g., 10 mM).

    • For single-point screening, dilute the compounds to the final screening concentration (e.g., 10 µM) in kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid affecting enzyme activity.

    • For dose-response curves, perform serial dilutions to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction:

    • To each well of the assay plate, add the diluted compound or vehicle (for positive and negative controls).

    • Initiate the kinase reaction by adding a master mix containing the specific kinase, its substrate, and ATP. The ATP concentration should ideally be at or near the Kₘ for each kinase to provide a more accurate measure of inhibitor potency.[5]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP and simultaneously catalyze a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

Data Analysis and Interpretation

1. Calculation of Percent Inhibition:

The percent inhibition for each kinase is calculated relative to the positive (uninhibited) and negative (no enzyme) controls:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

2. IC₅₀ Determination:

For kinases that show significant inhibition in the single-point screen, the dose-response data is plotted with inhibitor concentration on the x-axis (log scale) and percent inhibition on the y-axis. A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

3. Data Visualization and Selectivity Metrics:

The results can be visualized in several ways to facilitate interpretation:

  • Table of IC₅₀ Values: A simple and clear way to present the potency of the compound against a panel of kinases.

  • Kinome Map (TREEspot™): A graphical representation of the kinome tree where inhibited kinases are highlighted. This provides an intuitive visual of the compound's selectivity.

  • Selectivity Score (S-score): A quantitative measure of selectivity, calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.

Example Data Presentation

Table 1: Hypothetical Cross-Reactivity Profile of this compound and Benchmark Inhibitors

KinaseThis compound (% Inhibition @ 10 µM)Staurosporine (% Inhibition @ 1 µM)Lapatinib (% Inhibition @ 1 µM)
CDK2/cyclin A859815
PKA92998
EGFR128595
HER287892
SRC659625
ABL1789730
............

Table 2: Hypothetical IC₅₀ Values for Selected Kinases

CompoundCDK2/cyclin A (µM)PKA (µM)SRC (µM)ABL1 (µM)
This compound0.50.22.51.8
Staurosporine0.010.0070.0050.02

Mechanistic Insights and Structural Rationale

The pattern of kinase inhibition can provide clues about the compound's binding mode. For example, inhibition of kinases within the same family suggests that the compound may bind to a conserved structural feature. Conversely, inhibition of structurally diverse kinases may indicate a less specific binding mode or interaction with a more general feature of the ATP-binding pocket.[5][6] Further structural biology studies, such as X-ray crystallography, would be necessary to elucidate the precise binding interactions.

Conclusion and Future Directions

This guide outlines a robust and comprehensive strategy for profiling the cross-reactivity of a novel kinase inhibitor, using this compound as a case study. By employing a broad kinase panel, a reliable luminescence-based assay, and appropriate benchmark compounds, researchers can generate high-quality, interpretable data to guide their drug discovery efforts. The initial biochemical profile presented here would be the foundation for subsequent cell-based assays to confirm on-target activity and assess the compound's functional effects in a more physiological context. Ultimately, a thorough understanding of a compound's selectivity is paramount for the successful development of safe and effective kinase-targeted therapies.[19][20]

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. (URL not directly available from search, but the concepts are widely cited)
  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Knovich, D., & Pargellis, C. A. (2013). A broad activity screen in 300 wild-type and 81 mutant human protein kinases. Biochemical Journal, 451(2), 313-328. (URL not directly available from search, but the concepts are widely cited)
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. (URL not directly available from search, but the concepts are widely cited)
  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637. (URL not directly available from search, but the concepts are widely cited)
  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934. (URL not directly available from search, but the concepts are widely cited)
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. (URL not directly available from search, but the concepts are widely cited)
  • Fedorov, O., Müller, S., & Knapp, S. (2010). The (un) targeted cancer kinome. Nature Chemical Biology, 6(3), 166-169. (URL not directly available from search, but the concepts are widely cited)
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies?. PLoS Medicine, 7(3), e1000245. (This is a general reference on preclinical studies, the specific citation on tiered screening is synthesized from best practices described in other sources)
  • Pharmaceutical Technology. (2026). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • Reaction Biology. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). HitHunter Kinase Enzyme Activity Assay Kits. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Assay Development Guidelines for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4991. Retrieved from [Link]

  • PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Retrieved from [Link]

Sources

A Comparative Guide to Pyrazole Synthesis: Benchmarking Classical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and drug development.[1] Its versatile structure is a core component in a multitude of pharmaceuticals, including the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant.[2][3] The significant biological activities exhibited by pyrazole-containing compounds, ranging from anticancer and antimicrobial to analgesic and anti-inflammatory, drive the continuous need for efficient and scalable synthetic methodologies.[4][5][6] This guide provides an in-depth comparison of various pyrazole synthesis methods, offering experimental data and procedural insights to aid researchers in selecting the optimal strategy for their specific applications.

We will explore the mechanistic underpinnings and practical considerations of classical methods like the Knorr and Paal-Knorr syntheses, alongside modern advancements including 1,3-dipolar cycloadditions and energy-efficient microwave- and ultrasound-assisted techniques.[7][8]

Classical Approaches: The Foundation of Pyrazole Synthesis

The Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[7][8][9]

Mechanism and Rationale: The reaction initiates with the formation of a hydrazone intermediate via the condensation of the hydrazine with one of the carbonyl groups. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. A subsequent dehydration step yields the stable aromatic pyrazole ring.[10][11] The choice of an acid catalyst, such as acetic acid, is crucial as it protonates a carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[7][12] When using an unsymmetrical 1,3-dicarbonyl, the potential for forming two regioisomeric products exists, a key consideration for synthetic planning.[11]

Experimental Protocol: Synthesis of 1-phenyl-3-methyl-5-pyrazolone [12]

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl acetoacetate (3 mmol) and phenylhydrazine (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid. The acetic acid acts as a catalyst to facilitate the condensation.

  • Heating: Heat the mixture to approximately 100°C on a hot plate with stirring.

  • Reaction Monitoring: After 1 hour, monitor the reaction's progress by thin-layer chromatography (TLC) to check for the consumption of the ethyl acetoacetate starting material.

  • Work-up: Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring to precipitate the product.

  • Isolation and Purification: Cool the mixture, collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the pyrazolone product.

Synthesis from Chalcones (α,β-Unsaturated Ketones)

A widely used variation for synthesizing 3,5-disubstituted pyrazoles involves the reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazines.[4][13]

Mechanism and Rationale: This method proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration. The use of glacial acetic acid as a solvent and catalyst is common, facilitating both the initial condensation and the final dehydration step to form the aromatic pyrazole ring.[13][14]

Experimental Protocol: Synthesis of a 3,5-Diaryl-1H-pyrazole from a Chalcone [4]

  • Precursor Synthesis: The initial step involves the formation of an epoxide from a β-arylchalcone using hydrogen peroxide.

  • Reaction with Hydrazine: The epoxide is then reacted with hydrazine monohydrate, which leads to the formation of a pyrazoline intermediate.

  • Dehydration: The final step is the dehydration of the pyrazoline to yield the desired 3,5-diaryl-1H-pyrazole.

Modern Synthetic Strategies: Enhancing Efficiency and Sustainability

The drive for greener, faster, and more efficient chemical processes has led to the development of several modern alternatives to classical pyrazole synthesis.[15][16][17]

1,3-Dipolar Cycloaddition

This powerful method involves the [3+2] cycloaddition of a diazo compound (the 1,3-dipole) with an alkyne or a suitable alkene (the dipolarophile).[18][19]

Mechanism and Rationale: The reaction proceeds in a concerted fashion, where the terminal nitrogen of the diazo compound attacks one of the sp-hybridized carbons of the alkyne, while the carbon of the diazo compound attacks the other alkyne carbon. This forms the five-membered pyrazole ring in a single, highly atom-economical step.[20] A significant advantage of this method is the potential for high regioselectivity, which can often be controlled by the electronic nature of the substituents on both the diazo compound and the alkyne.[18][21]

Experimental Protocol: Catalyst-Free Synthesis of Pyrazoles from α-Diazocarbonyls and Alkynes [20]

  • Reactant Mixture: In a reaction vessel, combine the α-diazocarbonyl compound and the alkyne.

  • Heating: Heat the mixture under solvent-free conditions. The reaction proceeds readily upon heating.

  • Product Formation: The pyrazole product is typically formed in high yield and often does not require further purification.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, significantly reducing reaction times and often improving yields compared to conventional heating methods.[1][22][23]

Rationale for Efficiency: Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating.[24] This can accelerate reaction rates dramatically, allowing for syntheses to be completed in minutes rather than hours.[1][25]

Experimental Protocol: Microwave-Assisted Synthesis of Dihydro-Pyrazoles [26]

  • Reaction Setup: In a microwave vial, combine the appropriate substituted dibenzalacetone (1 mmol) and 4-substituted phenylhydrazine hydrochloride (1 mmol) in absolute ethanol (3 mL).

  • Base Addition: Add sodium hydroxide (2.5 mmol) to make the solution alkaline.

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at 100 W and 75°C for 15-70 minutes, monitoring the reaction by TLC.

  • Work-up and Isolation: After completion, the formed precipitate is filtered, washed with water and cold ethanol, dried, and recrystallized to obtain the pure product.

Ultrasound-Assisted Synthesis

Similar to microwave assistance, sonochemistry utilizes the energy of ultrasound waves to induce chemical reactions.[22][27]

Rationale for Enhancement: The phenomenon of acoustic cavitation—the formation, growth, and collapse of bubbles in the reaction medium—generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate reaction rates.[27] This method is considered energy-efficient and can lead to improved yields and shorter reaction times.[27][28]

Comparative Analysis of Synthetic Methods

To provide a clear benchmark, the following table summarizes key performance indicators for the different synthetic approaches.

Parameter Knorr Synthesis (Conventional) Chalcone-Based (Conventional) Microwave-Assisted Ultrasound-Assisted
Reaction Time 1.5 - 3 hours[29]6 - 8 hours[13]5 - 30 minutes[1][26]Significantly shorter than conventional[27]
Yield 75 - 95%[29]Variable, can be <70%[30]91 - 98%[1]Often excellent yields[27]
Temperature 15 - 100°C[29]Reflux (e.g., ~118°C in acetic acid)[1]60 - 75°C[1][26]Often room temperature
Energy Source Oil bath / Heating mantleOil bath / Heating mantleMicrowave irradiationUltrasonic waves
Key Advantages Well-established, versatileUtilizes readily available starting materialsDrastically reduced reaction times, high yieldsEnergy efficient, mild conditions
Key Disadvantages Longer reaction times, potential for regioisomersCan have lower yields, longer reaction timesRequires specialized equipmentRequires specialized equipment

Visualization of Synthetic Workflows

To further illustrate the procedural differences, the following diagrams outline the general workflows for a classical and a modern pyrazole synthesis.

G cluster_0 Knorr Synthesis (Conventional) cluster_1 Microwave-Assisted Synthesis A Mix 1,3-dicarbonyl, hydrazine, solvent, catalyst B Heat under reflux (1-3 hours) A->B C Monitor by TLC B->C D Cool to room temperature C->D E Precipitate/Extract product D->E F Filter and Purify E->F G Combine reactants in microwave vial H Irradiate in microwave (5-30 minutes) G->H I Monitor by TLC H->I J Cool reaction vessel I->J K Filter and Purify J->K G Start Select Method Conventional Conventional Heating Start->Conventional Microwave Microwave Irradiation Start->Microwave Time Longer Reaction Time Conventional->Time leads to Yield Potentially Lower Yield Conventional->Yield can result in Equipment Standard Glassware Conventional->Equipment requires Time_MW Shorter Reaction Time Microwave->Time_MW leads to Yield_MW Often Higher Yield Microwave->Yield_MW often results in Equipment_MW Specialized Reactor Microwave->Equipment_MW requires

Caption: Decision logic for choosing between conventional and microwave synthesis.

Conclusion and Future Outlook

While classical methods like the Knorr synthesis remain valuable for their robustness and simplicity, modern techniques offer significant advantages in terms of speed, efficiency, and sustainability. Microwave and ultrasound-assisted syntheses, in particular, are well-suited for high-throughput screening and rapid lead optimization in drug discovery settings. The continued development of green chemistry approaches, such as the use of ionic liquids or solvent-free conditions, will further enhance the synthetic chemist's toolkit for accessing the valuable pyrazole scaffold. [29][31]The choice of method will ultimately depend on the specific goals of the synthesis, available resources, and the desired scale of the reaction.

References

Sources

A Senior Application Scientist's Guide to Isomeric Purity Assessment of 1-ethyl-5-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical development, the precise control of molecular structure is not merely an academic exercise but a cornerstone of safety, efficacy, and regulatory compliance. For novel compounds like 1-ethyl-5-methyl-4-nitro-1H-pyrazole, which holds potential as a key synthetic intermediate, the assessment of isomeric purity is a critical analytical challenge. The presence of regioisomers, arising from the non-selective nature of certain synthetic steps, can introduce unforeseen toxicological profiles and alter therapeutic or biological activity.

This guide provides a comprehensive comparison of analytical methodologies for the robust assessment of isomeric purity for this compound. We will delve into the rationale behind method selection, provide a detailed experimental protocol for the recommended approach, and ground our discussion in the principles of analytical method validation.

The Synthetic Challenge: Inevitable Isomeric Byproducts

The synthesis of this compound, like many substituted pyrazoles, often proceeds through the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2] A common synthetic route might involve the reaction of ethylhydrazine with a suitably substituted diketone. This reaction, however, can lead to the formation of two primary regioisomers: the desired this compound and the isomeric impurity, 1-ethyl-3-methyl-4-nitro-1H-pyrazole. The separation and quantification of these closely related compounds are paramount.[3][4]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the physicochemical properties of the isomers and the specific requirements of the analysis, such as sensitivity, resolution, and throughput. The two most prominent techniques for this application are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Table 1: Comparative Evaluation of HPLC and GC for Isomeric Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Ideal for non-volatile and thermally labile compounds. The nitro group in the target molecule suggests potential thermal instability.Requires analytes to be volatile and thermally stable. High temperatures in the injector port could lead to degradation of nitro compounds.[5]
Selectivity High selectivity is achievable through a vast array of stationary phases (e.g., C18, C8, Phenyl) and mobile phase compositions.[6]Excellent selectivity, especially with high-resolution capillary columns.
Sample Preparation Typically straightforward, involving dissolution in a suitable solvent.May require derivatization to enhance volatility, adding complexity and potential for side reactions.
Instrumentation Widely available in QC and R&D laboratories.[7]Also common, but the risk of analyte degradation requires careful consideration and method development.[5]
Recommendation Highly Recommended. RP-HPLC is the preferred method due to the anticipated low volatility and potential thermal lability of the nitro-pyrazole structure, ensuring the integrity of the sample during analysis.Use with Caution. While feasible, GC methods would require careful validation to ensure no on-column degradation is occurring. The mass spectral fragmentation patterns of pyrazole isomers can be very similar, complicating unambiguous identification without chromatographic separation.[8]

Given the potential for thermal degradation and the inherent versatility of the technique, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the superior choice for the routine and reliable assessment of the isomeric purity of this compound.

The Workflow: A Validated RP-HPLC Method

The following section outlines a detailed, step-by-step protocol for an RP-HPLC method designed to separate and quantify the this compound from its 1,3-methyl isomer.

Caption: A streamlined workflow for the RP-HPLC assessment of isomeric purity.

Detailed Experimental Protocol

1. Materials and Reagents:

  • Reference Standard: this compound (>99.5% purity)

  • Isomeric Impurity Standard: 1-ethyl-3-methyl-4-nitro-1H-pyrazole (>99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (deionized, 18 MΩ·cm)

  • Methanol (HPLC grade)

  • Phosphoric Acid (reagent grade) - a mobile phase modifier to improve peak shape.[6]

2. Chromatographic Conditions:

  • Column: C18 stationary phase, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (50:50 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50 v/v)

3. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of each standard into separate 100 mL volumetric flasks and dilute to volume with the diluent.

  • Resolution Solution: Combine equal volumes of the two stock solutions to create a solution containing 50 µg/mL of each isomer. This is critical to verify the separation capability of the method.

  • Sample Solution (1 mg/mL): Accurately weigh 100 mg of the test sample into a 100 mL volumetric flask and dilute to volume with the diluent.

Scientific Integrity: The Pillars of Method Validation

A method is only as reliable as its validation. Adherence to guidelines from the International Council for Harmonisation (ICH), specifically Q2(R1), ensures the trustworthiness of the analytical data.[9][10][11]

Method_Validation_Pillars cluster_CoreParameters Core Validation Parameters (ICH Q2(R1)) ValidatedMethod Trustworthy Isomeric Purity Method Specificity Specificity & Selectivity (Baseline resolution > 2) Specificity->ValidatedMethod Linearity Linearity (r² > 0.999) Linearity->ValidatedMethod Accuracy Accuracy (Recovery of 98-102%) Accuracy->ValidatedMethod Precision Precision (RSD < 2%) Precision->ValidatedMethod Sensitivity Sensitivity (LOD & LOQ) Sensitivity->ValidatedMethod Robustness Robustness (Minor variations in method) Robustness->ValidatedMethod

Caption: The core parameters for a robust and trustworthy analytical method validation.

Table 2: Representative Validation Data for the RP-HPLC Method

Validation ParameterAcceptance CriterionExpected ResultRationale
Specificity Baseline resolution > 2 between isomers. No interference from blank.Resolution = 2.5Ensures that the peaks for the two isomers are distinct, allowing for accurate quantification.[12]
Linearity Correlation coefficient (r²) > 0.999 over 0.1-1.5 µg/mL.r² = 0.9995Confirms a direct proportional relationship between concentration and detector response.[11]
Accuracy 98.0 - 102.0% recovery of spiked isomer.100.5%Demonstrates that the method provides results that are close to the true value.[12]
Precision (Repeatability) Relative Standard Deviation (RSD) < 2.0% for 6 replicate injections.RSD = 0.8%Shows that the method yields consistent results for repeated analyses of the same sample.[9]
Limit of Quantitation (LOQ) Signal-to-noise ratio > 10.0.05 µg/mLDefines the lowest concentration of the isomer that can be reliably quantified with acceptable precision and accuracy.[9]
Robustness Consistent results with minor changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%).No significant impact on resolution or quantification.Establishes the reliability of the method during normal use and transfer between laboratories.[9]

Conclusion

The isomeric purity of this compound is a critical quality attribute that demands a well-defined and rigorously validated analytical method. While several techniques could be employed, RP-HPLC stands out as the most suitable for this application due to its ability to handle potentially thermally labile nitro-aromatic compounds and its inherent flexibility. The detailed protocol and validation framework presented in this guide provide a robust system for ensuring the quality, safety, and consistency of this important chemical intermediate, empowering researchers and drug development professionals to proceed with confidence.

References

  • National Center for Biotechnology Information. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • Universitat Autònoma de Barcelona. Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • Pharmaceutical Inspection Co-operation Scheme. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. [Link]

  • European Medicines Agency. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Journal of Pharmaceutical Sciences and Research. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • SIELC Technologies. Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column. [Link]

  • UAB Barcelona. Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • National Center for Biotechnology Information. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • PubChem. 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. [Link]

  • ResearchGate. GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. [Link]

  • Agilent. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • American Chemical Society. Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. [Link]

  • National Center for Biotechnology Information. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. [Link]

  • ResearchGate. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. [Link]

  • International Journal Of Novel Research And Development. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • Cenmed Enterprises. methyl 1-ethyl-4-nitro-1h-pyrazole-5-carboxylate (c005b-477805). [Link]

  • PubChemLite. Methyl 1-ethyl-4-nitro-1h-pyrazole-5-carboxylate (C7H9N3O4). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-ethyl-5-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-ethyl-5-methyl-4-nitro-1H-pyrazole, a substituted nitropyrazole. The procedures outlined here are grounded in established safety principles for handling nitroaromatic compounds and heterocyclic derivatives, ensuring the protection of laboratory personnel and the environment.

The structural features of this compound—specifically the presence of a nitro (-NO2) group—suggest that it should be treated with caution. Nitro compounds can be energetic and may have toxicological properties. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from structurally similar compounds, such as 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, indicate hazards including acute toxicity if swallowed, inhaled, or in contact with skin, as well as skin and eye irritation.[1] Therefore, a conservative approach to its handling and disposal is warranted.

I. Hazard Assessment and Risk Mitigation

Before beginning any work that will generate waste containing this compound, a thorough risk assessment is mandatory. The primary hazards are associated with its potential toxicity and the energetic nature of the nitro group.

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin based on analogous compounds.[1][2][3][4]

  • Irritation: Likely to cause skin and serious eye irritation.[1][2][3][4]

  • Reactivity: Nitro compounds are oxidizing agents and can be reactive. Avoid contact with strong bases, strong reducing agents, and strong oxidizing agents.[5]

  • Thermal Stability: The presence of the nitro group may confer thermal instability. Some nitro-aromatic compounds can decompose energetically upon heating. Recent research into related compounds highlights the high-energy nature of pyrazole-fused heterocycles.[6]

Personal Protective Equipment (PPE):

A multi-layered PPE strategy is essential to minimize exposure.

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile), with consideration for double-gloving.To prevent skin contact and absorption.[7]
Eye Protection Tightly fitting safety goggles with side-shields.[7]To protect eyes from splashes or aerosols.
Lab Coat Flame-resistant lab coat.[8]To provide a barrier against spills and to offer protection from potential ignition of flammable solvents used with the compound.
Respiratory Protection To be used if there is a risk of aerosol generation or if handling outside of a certified chemical fume hood.[7]To prevent inhalation of the compound.

All handling and disposal-related activities must be conducted within a certified chemical fume hood to ensure adequate ventilation and to contain any potential release.[7][8]

II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its residues be disposed of down the sanitary sewer or in regular trash.[7]

Workflow for Waste Segregation and Collection:

Caption: Waste Segregation and Disposal Workflow for this compound.

Detailed Steps:

  • Waste Identification and Segregation:

    • Solid Waste: This includes unused or expired pure compounds, reaction byproducts, and any materials used for spill cleanup (e.g., vermiculite, sand).[8] Contaminated consumables such as gloves, weighing paper, and pipette tips should also be treated as solid waste.

    • Liquid Waste: Solutions containing this compound should be segregated based on the solvent.

      • Aqueous Solutions: Collect in a dedicated container for aqueous hazardous waste.

      • Organic Solutions: Collect in a dedicated container for flammable organic waste. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizers).

  • Waste Container Selection and Labeling:

    • Use only appropriate, leak-proof, and chemically compatible containers. Plastic containers are often preferred for their durability.[9]

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". List all other components in the waste container, including solvents.

    • Keep containers securely closed at all times, except when adding waste.[9]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store waste containers in a designated SAA that is at or near the point of generation.[9]

    • The SAA must be a secondary containment unit (e.g., a tray or bin) to capture any potential leaks.

    • Ensure the SAA is located in a well-ventilated area, away from heat and ignition sources.[7]

  • Final Disposal:

    • Once a waste container is full, or if waste has been accumulated for a period approaching your institution's limit (often up to 12 months), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[9]

    • The recommended final disposal method for this type of compound is controlled incineration in a licensed hazardous waste facility.[7] This high-temperature process ensures the complete destruction of the molecule, preventing its release into the environment.

III. Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Spill_Response A Spill Occurs B Alert personnel and evacuate if necessary A->B Immediate Action C Eliminate ignition sources B->C D Don appropriate PPE C->D Safety First E Contain the spill with non-combustible absorbent (e.g., sand, vermiculite) D->E Containment F Carefully collect absorbed material into a sealed container E->F Collection G Label container as 'Hazardous Waste - Spill Cleanup' F->G H Decontaminate the area G->H Cleanup I Dispose of all contaminated materials as hazardous waste H->I

Caption: Emergency Spill Response Protocol for this compound.

Spill Cleanup Steps:

  • Alert and Evacuate: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.[8]

  • Remove Ignition Sources: If any flammable solvents are involved, turn off all nearby ignition sources.[7]

  • Wear PPE: Before addressing the spill, don the appropriate PPE as outlined in Section I.

  • Containment: For liquid spills, cover with a non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent.[8] Do not use combustible materials like paper towels. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Collect the absorbed material or the spilled solid using spark-proof tools and place it into a suitable, sealable container for hazardous waste.[7]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Disposal: Label the waste container with details of the spill and dispose of it through your institution's hazardous waste program.

By adhering to these protocols, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of laboratory safety and stewardship. Always consult your institution's specific waste management guidelines and your local regulations.

References

  • Benchchem. Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • ChemicalBook. (2022-08-11).
  • PubChem. 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.
  • Fisher Scientific. (2025-12-20).
  • CymitQuimica. (2024-12-19).
  • Angene Chemical. (2021-05-01). Ethyl 1-(1-methylethyl)
  • CymitQuimica. (2024-12-19).
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • ACS Publications. (2026-01-21). Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity.

Sources

Navigating the Unseen Threat: A Guide to Personal Protective Equipment for 1-ethyl-5-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The operational principle underpinning this guide is one of proactive risk mitigation. In the absence of specific toxicological data, we must infer the potential hazards from structurally related compounds. Numerous nitropyrazole derivatives are classified as hazardous, exhibiting acute oral toxicity, skin irritation, and the potential for serious eye damage.[1][2][3] Therefore, a multi-layered approach to PPE is not just recommended; it is imperative.

Hazard Assessment: Understanding the Invisible Enemy

The primary hazards associated with 1-ethyl-5-methyl-4-nitro-1H-pyrazole are anticipated to be:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[3]

Given these potential hazards, all handling of this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling this compound.

PPE Category Specification Rationale
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashes or explosions.Protects against splashes of the chemical and any accompanying solvents, which can cause serious eye irritation or damage.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). It is crucial to consult the glove manufacturer's chemical resistance guide for the specific solvents being used. Double gloving is recommended for enhanced protection.Prevents skin contact, as the compound is expected to be a skin irritant.[2][3] The outer glove can be removed if contaminated, leaving the inner glove to provide continued protection.
Body Protection A flame-resistant laboratory coat, fully buttoned. A chemical-resistant apron worn over the lab coat provides an additional barrier.Protects against splashes and minimizes skin exposure. Flame-resistant material is a prudent precaution when working with organic compounds.
Respiratory Protection All work should be performed in a certified chemical fume hood. If there is a potential for exceeding exposure limits or for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]Minimizes the risk of inhaling the compound, which may cause respiratory irritation.[3]
Footwear Fully enclosed, chemical-resistant shoes.Protects feet from spills.

Operational and Disposal Plans: A Step-by-Step Guide

Experimental Workflow for Safe Handling

The following diagram illustrates the procedural flow for the safe management of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_fume_hood Ensure certified chemical fume hood is operational prep_ppe Don appropriate PPE prep_fume_hood->prep_ppe prep_materials Gather all necessary materials and reagents prep_ppe->prep_materials handling_weigh Weigh compound in fume hood prep_materials->handling_weigh handling_transfer Transfer to reaction vessel handling_weigh->handling_transfer handling_reaction Conduct reaction in fume hood handling_transfer->handling_reaction cleanup_decontaminate Decontaminate all surfaces and glassware handling_reaction->cleanup_decontaminate cleanup_waste Segregate and label all waste cleanup_decontaminate->cleanup_waste disposal_solid Solid waste in labeled hazardous waste container cleanup_waste->disposal_solid disposal_liquid Liquid waste in labeled hazardous waste container cleanup_waste->disposal_liquid disposal_pickup Arrange for pickup by licensed chemical waste disposal service disposal_solid->disposal_pickup disposal_liquid->disposal_pickup

Caption: Procedural flow for safely managing this compound.

Step-by-Step Methodology

  • Preparation and Engineering Controls:

    • Ensure a certified chemical fume hood is operational and available.[5]

    • Designate a specific area within the fume hood for the experiment to contain any potential spills.[5]

    • Have all necessary equipment and reagents ready before starting the experiment to minimize the time spent handling the compound.[5]

  • Donning PPE:

    • Put on the inner pair of chemical-resistant gloves.

    • Don the flame-resistant lab coat and fasten it completely.

    • Put on the chemical-resistant apron over the lab coat.

    • Don the outer pair of chemical-resistant gloves.

    • Put on chemical splash goggles.

    • If required, don a face shield over the goggles.

  • Weighing and Transfer:

    • Weigh the solid this compound in a tared container within the chemical fume hood.[5]

    • Use appropriate tools (e.g., spatula) to transfer the solid, minimizing the generation of dust.

    • If transferring a solution, use a syringe or pipette with appropriate care to avoid splashes.

  • During the Experiment:

    • Continuously monitor the reaction for any unexpected changes.

    • Keep the sash of the fume hood at the lowest possible height while working.[5]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning agent.

    • Properly label and store any resulting mixtures or products.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: All solid waste (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.[5]

  • Liquid Waste: Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.[5]

  • Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not discharge to sewer systems.[6]

Doffing PPE: A Critical Sequence

The process of removing PPE is as critical as putting it on to prevent cross-contamination.

start Start remove_outer_gloves Remove outer gloves start->remove_outer_gloves remove_apron Remove chemical-resistant apron remove_outer_gloves->remove_apron remove_lab_coat Remove lab coat remove_apron->remove_lab_coat remove_goggles Remove goggles and face shield remove_lab_coat->remove_goggles remove_inner_gloves Remove inner gloves remove_goggles->remove_inner_gloves wash_hands Wash hands thoroughly remove_inner_gloves->wash_hands end End wash_hands->end

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.